Sodium (C10-16)alkylbenzenesulfonate
Description
Properties
IUPAC Name |
sodium;4-undecan-3-ylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3S.Na/c1-3-5-6-7-8-9-10-15(4-2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKUZKXWBQJYTO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058679 | |
| Record name | Sodium 4-(undecan-3-yl)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium alkylbenzenesulfonates appears as pale yellow thick liquid or solid with a faint detergent odor. Mixes with water. Soap bubbles may be produced. (USCG, 1999), Dry Powder; Liquid; Other Solid, Off-white powder; [Redox Chemicals MSDS] | |
| Record name | SODIUM ALKYLBENZENESULFONATES | |
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| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |
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| Record name | (C10-C16) Alkyl benzene sulfonic acid sodium salt | |
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Density |
1 at 68 °F (USCG, 1999) | |
| Record name | SODIUM ALKYLBENZENESULFONATES | |
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CAS No. |
68081-81-2, 127184-52-5, 18777-52-1 | |
| Record name | SODIUM ALKYLBENZENESULFONATES | |
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| URL | https://cameochemicals.noaa.gov/chemical/9054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |
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| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts | |
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| Record name | Sodium 4-(undecan-3-yl)benzene-1-sulfonate | |
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| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |
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| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Purification of Sodium C10-16 Alkylbenzenesulfonate: A Technical Guide for Research Applications
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and purification of research-grade Sodium C10-16 alkylbenzenesulfonate.
This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of Sodium C10-16 alkylbenzenesulfonate (LAS), a widely utilized anionic surfactant in various research and development applications. The procedures outlined are tailored for a laboratory setting, aiming to produce a high-purity material suitable for scientific investigation.
Synthesis of Sodium C10-16 Alkylbenzenesulfonate
The synthesis of Sodium C10-16 alkylbenzenesulfonate is a multi-step process that begins with the formation of linear alkylbenzene (LAB), followed by sulfonation and subsequent neutralization.
Step 1: Friedel-Crafts Alkylation of Benzene (B151609)
The initial step involves the electrophilic aromatic substitution reaction between benzene and a mixture of C10-C16 linear alpha-olefins, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or a strong acid like hydrofluoric acid (HF).[1][2] For laboratory-scale synthesis, solid acid catalysts are also a viable and often more environmentally benign option.[3] This reaction yields linear alkylbenzene (LAB), a precursor to the final product. The position of the benzene ring on the alkyl chain varies, resulting in a mixture of isomers.[4]
Experimental Protocol: Friedel-Crafts Alkylation
A detailed protocol for the Friedel-Crafts alkylation of benzene with a C10-C16 olefin mixture is presented below.
| Parameter | Value |
| Reactants | |
| Benzene | Molar excess |
| C10-C16 Alpha-Olefin Mixture | 1 equivalent |
| Catalyst (e.g., Anhydrous AlCl₃) | 0.1 - 0.3 equivalents |
| Reaction Conditions | |
| Temperature | 40-70 °C |
| Reaction Time | 2-4 hours |
| Atmosphere | Inert (e.g., Nitrogen) |
Procedure:
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add benzene and the catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add the C10-C16 alpha-olefin mixture from the dropping funnel to the stirred benzene-catalyst suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the specified temperature for the required duration.
-
Upon completion, quench the reaction by slowly adding the mixture to ice-cold water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the excess benzene by distillation under reduced pressure to obtain the crude linear alkylbenzene (LAB).
Step 2: Sulfonation of Linear Alkylbenzene
The synthesized LAB is then sulfonated to introduce the sulfonic acid group onto the benzene ring. Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or sulfur trioxide (SO₃).[5][6] The reaction is highly exothermic and requires careful temperature control to prevent side reactions and charring. The sulfonation primarily occurs at the para position of the alkylbenzene.[7]
Experimental Protocol: Sulfonation of LAB
| Parameter | Value |
| Reactants | |
| Linear Alkylbenzene (C10-C16) | 1 equivalent |
| Sulfonating Agent (e.g., 98% H₂SO₄) | 1.1 - 1.5 equivalents |
| Reaction Conditions | |
| Temperature | 40-60 °C |
| Reaction Time | 1-3 hours |
Procedure:
-
In a flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the linear alkylbenzene.
-
Cool the flask in an ice-water bath.
-
Slowly add the concentrated sulfuric acid from the dropping funnel while maintaining the reaction temperature within the specified range.
-
After the addition, continue stirring at the reaction temperature until the reaction is complete, which can be monitored by titration of a small aliquot.
-
The resulting product is the alkylbenzenesulfonic acid (LABSA).
Step 3: Neutralization of Alkylbenzenesulfonic Acid
The final step is the neutralization of the alkylbenzenesulfonic acid with a base, typically sodium hydroxide (B78521), to form the sodium salt.[8] This is an acid-base reaction that is also exothermic.
Experimental Protocol: Neutralization of LABSA
| Parameter | Value |
| Reactants | |
| Alkylbenzenesulfonic Acid (LABSA) | 1 equivalent |
| Sodium Hydroxide Solution (e.g., 20% w/v) | Stoichiometric amount |
| Reaction Conditions | |
| Temperature | 25-40 °C |
| pH | 7.0 - 8.0 |
Procedure:
-
Dissolve the crude alkylbenzenesulfonic acid in a suitable solvent, such as water or a water/ethanol mixture.
-
Slowly add the sodium hydroxide solution while monitoring the pH of the mixture with a pH meter.
-
Continue the addition until the pH reaches the desired neutral range.
-
The resulting solution contains the crude Sodium C10-16 alkylbenzenesulfonate.
Purification of Sodium C10-16 Alkylbenzenesulfonate
For research purposes, a high degree of purity is often required. The crude product may contain unreacted starting materials, inorganic salts, and other byproducts. A multi-step purification process is therefore necessary.
Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Recrystallization
| Parameter | Value |
| Solvent | Ethanol, Isopropanol, or mixtures with water |
| Procedure | |
| 1. Dissolution | Dissolve the crude product in a minimum amount of hot solvent. |
| 2. Filtration | Hot filter the solution to remove insoluble impurities. |
| 3. Crystallization | Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization. |
| 4. Isolation | Collect the purified crystals by vacuum filtration. |
| 5. Washing | Wash the crystals with a small amount of cold solvent. |
| 6. Drying | Dry the crystals under vacuum. |
Column Chromatography
For achieving very high purity, column chromatography is an effective method. Silica (B1680970) gel is a common stationary phase for the purification of surfactants.
Experimental Protocol: Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | A gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., methanol (B129727) or ethanol). The specific gradient will depend on the exact composition of the LAS mixture. |
| Procedure | |
| 1. Column Packing | Pack a glass column with a slurry of silica gel in the initial mobile phase. |
| 2. Sample Loading | Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column. |
| 3. Elution | Elute the column with the mobile phase, gradually increasing the polarity to separate the components. |
| 4. Fraction Collection | Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product. |
| 5. Solvent Evaporation | Combine the pure fractions and remove the solvent under reduced pressure. |
Analytical Characterization
To confirm the identity and assess the purity of the synthesized Sodium C10-16 alkylbenzenesulfonate, various analytical techniques are employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the different homologues and isomers present in the LAS mixture. A reversed-phase C18 column is commonly used.
HPLC Analysis Parameters
| Parameter | Description |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Gradient of acetonitrile (B52724) and water containing a salt (e.g., sodium perchlorate) |
| Detector | UV at 225 nm or Fluorescence (Excitation: 225 nm, Emission: 295 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra will show characteristic signals for the aromatic protons, the alkyl chain protons, and the carbon atoms in different chemical environments.
Expected NMR Signals
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~7.0 - 8.0 | Aromatic protons |
| ~2.5 - 3.0 | Methylene protons adjacent to the benzene ring | |
| ~0.8 - 1.6 | Other alkyl chain protons | |
| ¹³C NMR | ~140 - 150 | Aromatic carbons attached to the sulfonate and alkyl groups |
| ~125 - 130 | Other aromatic carbons | |
| ~30 - 40 | Methylene carbon adjacent to the benzene ring | |
| ~14 - 35 | Other alkyl chain carbons |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to determine the distribution of different alkyl chain length homologues and phenyl isomers after derivatization (e.g., methylation) of the sulfonate group.[9]
Visualizing the Workflow and Synthesis Pathway
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
References
- 1. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. hithaldia.in [hithaldia.in]
- 5. echemi.com [echemi.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. alliancechemical.com [alliancechemical.com]
- 8. The determination of the linear alkylbenzene sulfonate isomers in water samples by gas-chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Sodium (C10-16)alkylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Sodium (C10-16)alkylbenzenesulfonate, a widely utilized anionic surfactant. The information presented herein is intended for a scientific audience and includes detailed experimental protocols and structured data for ease of reference and comparison.
Chemical Identity and Composition
This compound, also known as sodium linear alkylbenzene sulfonate (LAS), is not a single chemical entity but rather a mixture of homologous organic compounds. The structure consists of a hydrophilic sulfonate group attached to a hydrophobic alkylbenzene tail, where the linear alkyl chain varies in length from 10 to 16 carbon atoms.[1][2][3] The position of the benzene (B151609) ring along the alkyl chain can also vary, contributing to a complex mixture of isomers.[1]
A common distribution of alkyl chain lengths in commercial products is weighted towards C10 to C14, with an average carbon number of approximately 11.6.[1] This distribution is tailored to optimize the balance between solubility and cleaning performance.[1] Shorter alkyl chains tend to lower the critical micelle concentration, while longer chains are more effective at emulsification.[1]
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| Synonyms | Sodium linear alkylbenzene sulfonate (LAS) | [4][5] |
| CAS Number | 68081-81-2 | [1][2][3] |
| EC Number | 268-356-1 | [3] |
| Average Molecular Formula | C17H27NaO3S (representative) | |
| Average Molecular Weight | ~334.45 - 348.48 g/mol | [1] |
Physical Properties
This compound is typically supplied as an off-white to pale yellow powder, solid, or viscous liquid.[4][6] It possesses a faint detergent-like odor and is readily miscible with water.[4][6]
| Property | Value | Conditions | Source |
| Physical State | Off-white powder, pale yellow solid, or thick liquid | Ambient | [4][6] |
| Odor | Faint detergent odor | - | [4][6] |
| Solubility | Readily mixes with water | Water | [4][6] |
| Density | Approximately 1 g/cm³ | 20°C (68°F) | [6] |
| Critical Micelle Concentration (CMC) | ~668 mg/L (2.0 mmol/L) | 25°C in water | [7] |
| Hydrophile-Lipophile Balance (HLB) | ~10.6 | - | [8][9] |
Surfactant Properties and Performance
The efficacy of this compound as a surfactant stems from its amphiphilic nature, which allows it to reduce the surface tension of water and facilitate the emulsification of oils and fats.[1]
Surface Tension
The surface tension of aqueous solutions of this compound decreases significantly with increasing concentration up to the Critical Micelle Concentration (CMC). Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface. For a typical commercial NaLAS, the surface tension can be reduced from that of pure water (~72 mN/m) to approximately 30-40 mN/m at and above the CMC.
Micelle Formation
In aqueous solutions, at concentrations above the CMC, the surfactant monomers of this compound spontaneously self-assemble into spherical aggregates known as micelles.[10][11] In these structures, the hydrophobic alkylbenzene tails are sequestered in the core, away from the water, while the hydrophilic sulfonate head groups form the outer shell, remaining in contact with the aqueous environment.[10][11] This process is entropically driven by the release of water molecules from the solvation shells of the hydrophobic tails.[11]
Caption: Mechanism of Micelle Formation.
Biodegradability
This compound is classified as readily biodegradable.[12] Studies conducted in accordance with OECD Test Guidelines 301A and 301B have shown that LAS mixtures with an average alkyl chain length of 11.6 carbons achieve 66.7–94% degradation.[12] In the majority of these tests, the 10-day window criterion was met, indicating a rapid and extensive breakdown of the surfactant under aerobic conditions.[12] The primary degradation involves the loss of surface-active properties, followed by the ultimate degradation of the molecule into carbon dioxide, water, and biomass.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Conductivity
Principle: The conductivity of an ionic surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added.[4][6] Above the CMC, the rate of conductivity increase slows down because the newly added surfactant molecules form micelles, which are larger and less mobile charge carriers compared to individual monomers.[4] The CMC is identified as the concentration at the break point in the conductivity versus concentration plot.[4]
Methodology:
-
Prepare a stock solution of this compound of a known concentration in deionized water.
-
Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Calibrate a conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of each diluted surfactant solution at a constant temperature (e.g., 25°C).
-
Plot the measured specific conductivity (κ) as a function of the surfactant concentration (c).
-
Identify the two linear regions of the plot, below and above the CMC.
-
Perform a linear regression for each region to obtain two straight lines.
-
The concentration at the intersection of these two lines is the Critical Micelle Concentration.
Caption: Workflow for CMC Determination by Conductivity.
Determination of Surface Tension (OECD Guideline 115)
Principle: This method determines the surface tension of an aqueous solution by measuring the force required to detach a platinum ring or plate from the surface of the liquid. The force measured is directly proportional to the surface tension of the liquid. The measurement is conducted at a constant temperature, typically around 20°C.
Methodology:
-
Apparatus: A tensiometer equipped with a platinum ring (du Noüy ring method) or a platinum plate (Wilhelmy plate method).
-
Preparation of Solution: Prepare a solution of this compound in distilled water. The concentration should be 90% of the saturation solubility, but not exceeding 1 g/L.
-
Calibration: Calibrate the tensiometer with a substance of known surface tension, such as pure water.
-
Measurement: a. Place the test solution in a measurement vessel and allow it to reach thermal equilibrium (e.g., 20°C). b. The platinum ring or plate is cleaned and then immersed in the solution. c. The force required to slowly pull the ring or plate through the liquid-air interface is measured. For the ring method, the platform holding the vessel is gradually lowered until the maximum force is reached just before the film breaks. d. The measurement is repeated until consistent readings are obtained.
-
Calculation: The surface tension (γ) is calculated from the measured force (F) and the dimensions of the ring or plate, with appropriate correction factors applied.
Safety and Hazards
This compound is considered to be of moderate acute toxicity if swallowed.[2] It can cause skin irritation and serious eye damage, with the severity of irritation increasing with concentration.[2] For detailed safety information, including handling precautions and first-aid measures, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. surfaceindustry.com [surfaceindustry.com]
- 2. labinsights.nl [labinsights.nl]
- 3. jrhessco.com [jrhessco.com]
- 4. surfaceindustry.com [surfaceindustry.com]
- 5. Effect of Surfactant HLB Value on Settlement Stability of Magnetorheological Fluid [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sodium Dodecylbenzenesulfonate | C18H29NaO3S | CID 23662403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]
- 10. scribd.com [scribd.com]
- 11. Hydrophilic-lipophilic balance [chemeurope.com]
- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]
Understanding the homologous and isomeric distribution of Sodium (C10-16)alkylbenzenesulfonate.
An In-depth Technical Guide to the Homologous and Isomeric Distribution of Sodium (C10-16) Alkylbenzenesulfonate
Introduction
Sodium (C10-16) alkylbenzenesulfonate, a key anionic surfactant, is a mixture of homologous compounds with alkyl chain lengths ranging from 10 to 16 carbon atoms, and various phenyl isomers for each chain length.[1][2][3][4][5] This complex composition, a result of its manufacturing process, significantly influences its physicochemical properties, performance in cleaning applications, and biodegradability.[1] This technical guide provides a detailed examination of the homologous and isomeric distribution of Sodium (C10-16) alkylbenzenesulfonate, the analytical methodologies used for its characterization, and a visual representation of its structural diversity. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this widely used surfactant.
Synthesis and its Influence on Distribution
The production of Sodium (C10-16) alkylbenzenesulfonate is a multi-step process that begins with the synthesis of linear alkylbenzene (LAB). This is typically achieved through the Friedel-Crafts alkylation of benzene (B151609) with linear mono-olefins (with a C10 to C16 chain length) or n-paraffins.[6][7][8] The choice of catalyst in this step, commonly hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃), plays a crucial role in determining the final isomeric distribution.[8] The resulting LAB is then sulfonated using agents like sulfur trioxide (SO₃) or oleum, followed by neutralization with sodium hydroxide (B78521) to produce the final Sodium (C10-16) alkylbenzenesulfonate.[6][7][9]
Homologous Distribution
Commercial Sodium (C10-16) alkylbenzenesulfonate products are predominantly composed of homologues with alkyl chains in the C10 to C14 range.[1][2][4] The distribution is tailored to optimize the balance between water solubility and cleaning efficacy.[1] While the exact distribution can vary depending on the manufacturer and the intended application, a typical composition is presented in the table below.
| Homologue (Alkyl Chain Length) | Typical Weight Percentage (%) |
| C10 | ~13% |
| C11 | ~30% |
| C12 | ~33% |
| C13 | ~24% |
| C14-C16 | Trace amounts |
Table 1: A representative homologous distribution for a commercial Sodium (C10-14) alkylbenzenesulfonate. A common distribution ratio for C10:C11:C12:C13 is approximately 13:30:33:24, leading to an average carbon number of around 11.6.[1]
Isomeric Distribution
For each homologue, the position of the phenyl group along the linear alkyl chain can vary, resulting in a number of positional isomers. The distribution of these isomers is largely influenced by the catalyst used during the Friedel-Crafts alkylation step. For instance, the use of aluminum chloride as a catalyst tends to yield a different isomeric mixture compared to hydrogen fluoride.
| Isomer (Phenyl Position) | Typical Weight Percentage (%) with AlCl₃ Catalyst |
| 2-phenyl | 25-30% |
| 3-phenyl | 15-22% |
| 4-phenyl | 15-22% |
| 5-phenyl | 15-22% |
| 6-phenyl | 15-22% |
Table 2: A typical isomeric distribution for a C12 homologue produced using an AlCl₃ catalyst.[8]
Experimental Protocols for Characterization
The determination of the homologous and isomeric distribution of Sodium (C10-16) alkylbenzenesulfonate requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the final sulfonated product, while Gas Chromatography (GC) is often used for the analysis of the linear alkylbenzene (LAB) precursor.
High-Performance Liquid Chromatography (HPLC) for LAS Analysis
HPLC is a powerful technique for separating the different homologues and isomers of Sodium (C10-16) alkylbenzenesulfonate.
-
Instrumentation : An HPLC system equipped with a pump, injector, column oven, and a suitable detector (UV or fluorescence) is required.[10][11][12]
-
Stationary Phase (Column) : Reversed-phase columns, such as C8 or C18, are commonly employed.[11][12] For instance, a Thermo Hypersil Sax (250 x 4.6mm, 5μm) anion exchange column has been used.[10]
-
Mobile Phase : An isocratic or gradient elution using a mixture of an aqueous solution and an organic solvent is typical. A common mobile phase consists of acetonitrile (B52724) and water containing an ion-pairing agent like sodium perchlorate (B79767).[10][11][12] For example, a mobile phase of (40/60 v/v) acetonitrile in water with 0.05 M sodium perchlorate can be used.[10]
-
Detection :
-
Sample Preparation : For solid samples, extraction with a suitable solvent like methanol (B129727) is necessary. For aqueous samples, solid-phase extraction (SPE) with a C18 cartridge can be used to isolate and concentrate the analytes.[11][13] The sample is then dissolved in the mobile phase before injection.
-
Data Analysis : The different homologues and isomers are identified based on their retention times, and their quantities are determined by the peak areas in the chromatogram.[14]
Gas Chromatography (GC) for LAB Precursor Analysis
Gas chromatography, often coupled with mass spectrometry (GC-MS), is used to analyze the linear alkylbenzene (LAB) precursors before sulfonation.
-
Instrumentation : A gas chromatograph with an injector, a temperature-controlled oven, a capillary column, and a detector, typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used.[14][15]
-
Stationary Phase (Column) : A capillary column with a non-polar stationary phase, such as dimethylpolysiloxane, is suitable for separating the different LAB isomers.[14]
-
Carrier Gas : An inert gas like helium, nitrogen, or hydrogen is used as the mobile phase.[15][16]
-
Injection : The liquid LAB sample is injected into a heated inlet where it is vaporized before being carried onto the column by the carrier gas.[14][16][17]
-
Temperature Program : The oven temperature is typically programmed to ramp up during the analysis to ensure the separation of compounds with different boiling points.
-
Detection :
-
Data Analysis : The retention times of the peaks in the chromatogram are used to identify the different isomers, and the peak areas are used for quantification.[14]
Visualization of Structural Diversity
The following diagram illustrates the hierarchical relationship between the homologues and isomers of Sodium (C10-16) alkylbenzenesulfonate.
Caption: Homologous and Isomeric Relationship in LAS.
References
- 1. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 2. (C10-C16) Alkyl benzene sulfonic acid sodium salt - Hazardous Agents | Haz-Map [haz-map.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. benchchem.com [benchchem.com]
- 7. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]
- 8. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1997014676A1 - Improved process for preparing linear alkylbenzene sulfonates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. Gas chromatography - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
A Technical Guide to Determining the Critical Micelle Concentration of Sodium (C10-16) Alkylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for determining the critical micelle concentration (CMC) of Sodium (C10-16) alkylbenzenesulfonate. This guide is intended to serve as a practical resource, offering detailed experimental protocols, data presentation standards, and visual workflows to aid in the accurate and reproducible measurement of this key surfactant parameter.
Sodium (C10-16) alkylbenzenesulfonate, a widely used anionic surfactant, is a mixture of homologous compounds with alkyl chain lengths varying from 10 to 16 carbon atoms. The CMC is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Knowledge of the CMC is crucial for a wide range of applications, including formulation development, detergency, and drug delivery, as it dictates the concentration at which the surfactant's properties, such as surface tension and solubilization capacity, change dramatically.
Quantitative Data on Critical Micelle Concentration
The CMC of sodium alkylbenzenesulfonate is influenced by several factors, most notably the length of the alkyl chain. Generally, the CMC decreases as the hydrophobic alkyl chain length increases.[1] The following table summarizes CMC values for sodium alkylbenzene sulfonates with different alkyl chain lengths. It is important to note that commercial Sodium (C10-16) alkylbenzenesulfonate is a mixture, and its CMC will be a weighted average of the CMCs of its components.
| Alkyl Chain Length | Critical Micelle Concentration (mM) | Temperature (°C) | Notes |
| C10 | 6.9 | 25 | In aqueous solution. |
| C11 | Not specified | 25 | The most abundant fraction in some commercial products. |
| C12 | 1.2 - 2.9 | 25 | A commonly studied homologue, Sodium Dodecylbenzene Sulfonate (SDBS).[2] |
| C13 | 0.44 | 25 | In aqueous solution. |
| C14 | 0.904 | Not specified | For Sodium Tetradecyl Sulfate, as a proxy.[1] |
| C16 | Not specified | Not specified | Data not readily available. |
Note: The CMC values can be affected by the presence of electrolytes, temperature, and the specific isomeric composition of the alkylbenzene sulfonate.
Experimental Protocols for CMC Determination
Several methods can be employed to determine the CMC of a surfactant. The most common and reliable techniques for ionic surfactants like sodium alkylbenzenesulfonate are surface tensiometry, conductometry, and fluorescence probe spectroscopy.
Surface Tensiometry
This method is based on the principle that surfactants lower the surface tension of a solvent. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.
Experimental Protocol:
-
Preparation of Surfactant Solutions: Prepare a stock solution of Sodium (C10-16) alkylbenzenesulfonate in deionized water. From this stock, prepare a series of solutions with decreasing concentrations by serial dilution. The concentration range should span below and above the expected CMC.
-
Instrument Calibration: Calibrate the surface tensiometer using a substance with a known surface tension, such as deionized water. The Du Noüy ring or Wilhelmy plate methods are commonly used.[3]
-
Measurement: Measure the surface tension of each prepared solution. It is crucial to allow each solution to reach equilibrium before taking a reading, as the migration of surfactant molecules to the surface is a time-dependent process.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will show two linear regions. The point of intersection of these two lines corresponds to the CMC.[3][4]
Workflow for CMC determination using surface tensiometry.
Conductometry
This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution with increasing surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions.
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of Sodium (C10-16) alkylbenzenesulfonate in deionized water.
-
Measurement Setup: Place a known volume of deionized water in a thermostated vessel equipped with a calibrated conductivity probe and a magnetic stirrer.
-
Titration: Add small, precise aliquots of the concentrated stock solution to the water. After each addition, stir the solution to ensure homogeneity and allow the conductivity reading to stabilize before recording it.[3]
-
Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration. The plot will exhibit two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[5]
Workflow for CMC determination using conductometry.
Fluorescence Probe Spectroscopy
This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, pyrene exhibits a characteristic fluorescence spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles, leading to a change in the fluorescence spectrum.
Experimental Protocol:
-
Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone.
-
Preparation of Surfactant Solutions: Prepare a series of Sodium (C10-16) alkylbenzenesulfonate solutions of varying concentrations in deionized water.
-
Probe Addition: To each surfactant solution, add a small aliquot of the pyrene stock solution. The final concentration of pyrene should be in the micromolar range (e.g., 1-2 µM).[3] The organic solvent is then removed, typically by gentle heating or evaporation under a stream of nitrogen, leaving the pyrene dispersed in the surfactant solution.
-
Equilibration: Allow the solutions to equilibrate for a period to ensure the partitioning of the pyrene into the micelles is complete.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically around 334-339 nm.
-
Data Analysis: A common method involves analyzing the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum. This I₁/I₃ ratio is sensitive to the polarity of the pyrene's environment and decreases as pyrene moves from the polar aqueous phase to the nonpolar micellar core. Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal curve obtained.[3][6]
Workflow for CMC determination using fluorescence probe spectroscopy.
Logical Relationship of Micellization
The formation of micelles is a dynamic equilibrium process that is driven by the hydrophobic effect. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases and surpasses the CMC, the monomers aggregate to form micelles, leading to a significant change in the physicochemical properties of the solution.
Relationship between surfactant concentration and micelle formation.
By understanding and applying the methodologies outlined in this guide, researchers can confidently and accurately determine the critical micelle concentration of Sodium (C10-16) alkylbenzenesulfonate, a crucial parameter for its effective application in various scientific and industrial fields.
References
The Pivotal Role of Sodium (C10-16)alkylbenzenesulfonate in Scientific Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium (C10-16)alkylbenzenesulfonate, a key anionic surfactant, is a cornerstone component in a multitude of research and industrial applications. This technical guide delves into the core scientific principles of this surfactant, presenting its physicochemical properties, and detailing its applications in various research domains, including detergency, environmental science, and drug delivery. This document provides structured data, comprehensive experimental protocols, and visual workflows to support researchers in their scientific endeavors.
Core Concepts and Physicochemical Properties
This compound belongs to the linear alkylbenzene sulfonate (LAS) class of surfactants. Its amphiphilic nature, characterized by a hydrophilic sulfonate headgroup and a hydrophobic alkylbenzene tail, allows it to reduce surface and interfacial tension, making it an effective emulsifier and cleaning agent.[1] The alkyl chain length, ranging from 10 to 16 carbon atoms, influences its properties; shorter chains (C10-C12) are more effective at forming micelles, while longer chains (C14-C16) excel at emulsification.[1] Commercial LAS is a complex mixture of homologues and phenyl isomers, with a typical C10:C11:C12:C13 distribution ratio of approximately 13:30:33:24.[1]
The critical micelle concentration (CMC) is a crucial parameter, representing the concentration at which surfactant monomers self-assemble into micelles. For a typical sodium linear alkylbenzene sulfonate (NaLAS), the CMC is approximately 2.0 mmol L⁻¹ (668 mg L⁻¹) in the absence of additional electrolytes.[2] The presence of cations, such as Ca²⁺, can significantly decrease the CMC.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | References |
| CAS Number | 68081-81-2 | [1][4] |
| Molecular Formula | C17H27NaO3S (representative) | [5][6] |
| Appearance | Off-white powder or pale yellow solid | [1] |
| Odor | Faint detergent odor | [1][4] |
| Solubility | Mixes with water | [1][4] |
| Critical Micelle Concentration (CMC) | ~2.0 mmol L⁻¹ (for NaLAS) | [2] |
| Biodegradability | Readily biodegradable under aerobic conditions | [1][7] |
Table 2: Toxicological Data for Linear Alkylbenzene Sulfonates (LAS)
| Endpoint | Species | Value | References |
| Acute Oral Toxicity (LD50) | Rat | 404–1470 mg/kg bw | [8] |
| Acute Oral Toxicity (LD50) | Mice | 1250–2300 mg/kg bw | [8] |
| Skin Irritation | Rabbit | Corrosive | [9] |
| Eye Irritation | - | Causes serious eye damage | [4][9] |
Key Research Applications and Experimental Protocols
This compound is instrumental in various fields of scientific inquiry. Below are detailed protocols for some of its key applications.
Synthesis of Linear Alkylbenzene Sulfonates (LAS)
The synthesis of LAS is a two-step process involving Friedel-Crafts alkylation followed by sulfonation.[1]
Experimental Protocol: Synthesis of LAS
Part 1: Friedel-Crafts Alkylation of Benzene (B151609) with 1-Dodecene (B91753)
-
Materials: Benzene, 1-Dodecene, Solid acid catalyst (e.g., H-Mordenite zeolite), Nitrogen gas, Anhydrous sodium sulfate.
-
Procedure:
-
Activate the solid acid catalyst by heating under a nitrogen stream.[1]
-
Assemble a dry reaction apparatus under a nitrogen atmosphere.
-
Charge the reactor with benzene and the activated catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 80-120°C).
-
Slowly add 1-dodecene to the reaction mixture.[1]
-
Monitor the reaction progress using gas chromatography (GC).
-
After the reaction, cool the mixture, filter the catalyst, and remove excess benzene by distillation.
-
Wash the resulting linear alkylbenzene (LAB) with water and dry over anhydrous sodium sulfate.
-
Part 2: Sulfonation of Linear Alkylbenzene (LAB)
-
Materials: Linear alkylbenzene (from Part 1), Sulfonating agent (e.g., sulfur trioxide), Sodium hydroxide (B78521) solution.
-
Procedure:
-
Place the LAB in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add the sulfonating agent to the LAB while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.
-
Neutralize the resulting linear alkylbenzene sulfonic acid (LABSA) by slowly adding a sodium hydroxide solution to obtain this compound.[1]
-
Determination of Critical Micelle Concentration (CMC)
Accurate determination of the CMC is vital for understanding and optimizing surfactant behavior.
Experimental Protocol: CMC Determination by Surface Tensiometry
-
Principle: Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
-
Procedure:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the sharp decrease in surface tension levels off.[10]
-
Assessment of Biodegradability
The environmental fate of surfactants is a critical area of research. LAS is known for its ready biodegradability.
Experimental Protocol: Shake Flask Method for Biodegradability Screening
-
Principle: This presumptive test measures the reduction of the surfactant by microorganisms in a liquid medium over time.
-
Procedure:
-
Prepare a basal salt medium and inoculate it with microorganisms from a source like activated sludge.
-
Add a known concentration of this compound to the flasks.
-
Incubate the flasks on a shaker to ensure aeration.
-
At regular intervals, withdraw samples and analyze the remaining surfactant concentration (e.g., by HPLC).
-
A surfactant reduction of 90% or more indicates adequate biodegradability.[11]
-
Nanoparticle Synthesis for Drug Delivery
Anionic surfactants can be used to stabilize nanoparticles, which are promising vehicles for targeted drug delivery.
Experimental Protocol: Synthesis of Calcium Alkylbenzene Sulfonate Nanoparticles (Adapted)
-
Principle: This protocol, originally for calcium sulfonate nanoparticles, can be adapted for other metal ions and demonstrates the use of LAS in nanoparticle formation.
-
Procedure:
-
Sulfonate a heavy alkylbenzene (e.g., C26) to produce the corresponding sulfonic acid.
-
Perform a calcification step with a metal oxide (e.g., CaO).
-
Conduct a carbonation step with CO2 in the presence of a promoter like ethanol (B145695) to form overbased nanoparticles.[7]
-
The size and stability of the nanoparticles are influenced by reaction time and the amount of CO2 injected.[7]
-
Interaction with Biological Systems
Anionic surfactants like this compound interact with biological membranes due to their amphiphilic nature. At sufficient concentrations, they can disrupt the lipid bilayer, leading to cell lysis.[12] At lower, non-cytotoxic concentrations, they can still influence cellular processes. For instance, LAS has been shown to increase the proliferation of human intestinal Caco-2 cells at concentrations between 1 and 15 ppm.[13] This effect was associated with the overexpression of Elongation factor 2 (EF2), which is involved in cell cycle progression.[13]
The interaction of anionic surfactants with the bacterial cell envelope is also a key area of study. They can alter the electrostatic potential of the inner membrane and induce thinning, which contributes to their antimicrobial activity.[3][5] The length of the alkyl chain and its degree of saturation play a significant role in these interactions.[5]
While direct modulation of specific intracellular signaling pathways by this compound is not extensively documented, its interaction with the cell membrane can be considered an initial step that can trigger downstream cellular responses.
Conclusion
This compound is a versatile and indispensable tool in scientific research. Its well-characterized physicochemical properties and biodegradability make it a model compound for studies in surface science and environmental chemistry. The detailed experimental protocols provided in this guide offer a practical framework for researchers to utilize this surfactant in their work. Further research into its interactions with complex biological systems, particularly in the context of drug delivery and nanotoxicology, will continue to expand its scientific relevance.
References
- 1. benchchem.com [benchchem.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ijnc.ir [ijnc.ir]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. santos.com [santos.com]
- 10. benchchem.com [benchchem.com]
- 11. cleaninginstitute.org [cleaninginstitute.org]
- 12. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of linear alkylbenzene sulfonate (LAS) on human intestinal Caco-2 cells at non cytotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Sodium (C10-16)alkylbenzenesulfonate: Nomenclature, Properties, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sodium (C10-16)alkylbenzenesulfonate, a widely used anionic surfactant. The document elucidates its various synonyms and alternative names encountered in scientific literature, presents its key physicochemical and toxicological properties in a structured format, and details relevant experimental protocols for its analysis and characterization. Furthermore, this guide includes visual representations of its nomenclature hierarchy and biodegradation pathway to facilitate a comprehensive understanding.
Nomenclature and Identification
This compound is a complex mixture of homologous organic compounds. Due to its widespread use in various industries, it is referred to by a multitude of synonyms and alternative names in scientific and commercial literature. The following table summarizes the key identifiers and nomenclature for this substance.
| Identifier Type | Value | Source(s) |
| Common Name | This compound | [1][2][3][4][5][6][7][8] |
| Synonyms | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | [9][10] |
| (C10-C16) Alkylbenzenesulfonic acid, sodium salt | [11] | |
| Sodium C10-C16 alkylbenzene sulfonate | [11] | |
| Linear Alkylbenzene Sulfonate (LAS) | [5][9][11] | |
| CAS Number | 68081-81-2 | [1][2][3][4][5][6][7][8] |
| Deprecated CAS Number | 67762-46-3 | [9] |
| EINECS Number | 268-356-1 | [2][9] |
| Molecular Formula | C17H27NaO3S (representative) | [2][6] |
| Molecular Weight ( g/mol ) | 334.45 (representative) | [2][6] |
Physicochemical and Toxicological Properties
The physicochemical and toxicological properties of this compound are crucial for its application and safety assessment. The following table provides a summary of key quantitative data.
| Property | Value | Test Species/Conditions | Source(s) |
| Physical State | Off-white powder or pale yellow solid/liquid | Ambient | [5][9] |
| Odor | Faint detergent odor | - | [5][9] |
| Solubility | Mixes with water | - | [5][9] |
| Density | ~1 g/cm³ | at 20 °C (68 °F) | [9] |
| Acute Oral Toxicity (LD50) | 404–1470 mg/kg bw | Rat | [4] |
| Acute Oral Toxicity (LD50) | 1250–2300 mg/kg bw | Mouse | [4] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rat | [4][12] |
| Skin Irritation | Irritant | Rabbit (OECD TG 404) | [4] |
| Eye Irritation | Causes serious eye damage | Rabbit (OECD TG 405) | [3][4] |
Experimental Protocols
Quantification of this compound in Environmental Water Samples by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of Linear Alkylbenzene Sulfonates (LAS) in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][13]
1. Sample Preparation (Online Solid-Phase Extraction - SPE):
- Filter water samples through a 0.45 µm membrane filter to remove particulate matter.
- Utilize an online SPE system coupled to the LC-MS/MS for automated sample cleanup and concentration.
- The SPE cartridge (e.g., a polymeric reversed-phase sorbent) traps the LAS from the water sample.
- Wash the cartridge with purified water to remove interfering hydrophilic substances.
- Elute the trapped LAS directly onto the analytical column using the LC mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., Shim-pack XR-ODSII, 2.0 mm I.D. x 100 mm, 2.2 µm).[6]
- Mobile Phase: A gradient of (A) 50 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and (B) acetonitrile.[6]
- Flow Rate: 0.2 mL/min.[6]
- Column Temperature: 40°C.[6]
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Precursor Ion: [M-H]⁻ for each LAS homolog.
- Product Ion: A common product ion, such as m/z 183, can be used for quantification across different LAS homologs.[6]
3. Quantification:
- Prepare a series of calibration standards of known LAS concentrations in a clean matrix.
- Construct a calibration curve by plotting the peak area against the concentration for each homolog.
- Quantify the LAS concentration in the environmental samples by comparing their peak areas to the calibration curve. An internal standard (e.g., LAS with a C8 alkyl chain) can be used to improve accuracy.[6]
Aerobic Biodegradation Assessment
This protocol describes a method to assess the aerobic biodegradation of this compound in an aqueous medium.[14]
1. Inoculum Preparation:
- Collect an inoculum from a relevant environmental source, such as activated sludge from a wastewater treatment plant or coastal seawater.[2]
- The inoculum can be pre-acclimated to the test substance to enhance the degradation rate.
2. Test Setup:
- Prepare a mineral salt medium containing all essential nutrients for microbial growth, excluding a carbon source.
- Add a known concentration of this compound as the sole carbon source to the test flasks.
- Inoculate the flasks with the prepared microbial culture.
- Include control flasks:
- A blank control with only inoculum and mineral medium (to measure endogenous respiration).
- A toxicity control with a reference substance and the test substance (to check for inhibitory effects).
- An abiotic control with the test substance in a sterilized medium (to measure any non-biological degradation).
- Incubate the flasks at a constant temperature (e.g., 20-25°C) with continuous shaking to ensure aerobic conditions.
3. Monitoring Biodegradation:
- Periodically withdraw samples from the test and control flasks.
- Measure the disappearance of the parent compound over time using a suitable analytical method, such as LC-MS/MS as described above.
- The percentage of biodegradation is calculated based on the reduction in the concentration of the test substance relative to the initial concentration.
4. Data Analysis:
- Plot the percentage of biodegradation against time.
- Determine the half-life of the substance under the test conditions. A rapid biodegradation is generally indicated by a half-life of less than 60 days.
Visualizations
The following diagrams provide a visual representation of the nomenclature and a key biological pathway related to this compound.
Caption: Hierarchical relationship of this compound nomenclature.
Caption: Aerobic biodegradation pathway of Linear Alkylbenzene Sulfonates (LAS).
References
- 1. A novel in situ method for linear alkylbenzene sulfonate quantification in environmental samples using a digital image-based method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. This compound | 68081-81-2 | Benchchem [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. This compound | 68081-81-2 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. (C10-C16) Alkyl benzene sulfonic acid sodium salt - Hazardous Agents | Haz-Map [haz-map.com]
- 12. cleaninginstitute.org [cleaninginstitute.org]
- 13. Analysis of Linear Alkylbenzene Sulfonic Acid and Its Salt (LAS) - JFE Techno-Research Corporation [jfe-tec.co.jp]
- 14. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hygroscopic Nature and Proper Handling of Sodium (C10-16)alkylbenzenesulfonate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hygroscopic properties of Sodium (C10-16)alkylbenzenesulfonate, a widely used anionic surfactant. Understanding and controlling its interaction with atmospheric moisture is critical for ensuring the accuracy, reproducibility, and validity of experimental results in research and development settings. This document outlines the material's hygroscopic characteristics, the impact of moisture on its physical properties, and detailed protocols for its proper handling, storage, and analysis.
Introduction to this compound
This compound is a key ingredient in numerous commercial and industrial applications, primarily as a surfactant in cleaning products.[1] It belongs to the family of linear alkylbenzene sulfonates (LAS), which are characterized by a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail. The C10-C16 designation refers to the range of carbon chain lengths in the alkyl group. This composition directly influences its surfactant properties and, importantly, its affinity for water.
Hygroscopic Nature of this compound
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2] For powdered materials like this compound, this can lead to significant changes in physical and chemical properties.
Factors Influencing Hygroscopicity
The hygroscopicity of linear alkylbenzene sulfonates is primarily influenced by the nature of the inorganic counter-ion. In this case, the sodium (Na+) ion plays a significant role in the material's tendency to absorb atmospheric moisture. While the alkyl chain length can also have an effect, the counter-ion is the dominant factor.[3]
Impact of Moisture Absorption
The absorption of water can have several detrimental effects on powdered this compound in a laboratory setting:
-
Caking and Agglomeration: Moisture can cause powder particles to clump together, forming solid cakes.[4][5] This affects the material's flowability, making it difficult to handle, weigh accurately, and dispense.
-
Alteration of Physical Properties: Increased moisture content can change the powder's bulk density, particle size distribution, and dissolution rate.
-
Inaccurate Concentration of Solutions: When preparing solutions, failing to account for the water content in the solid material will lead to lower-than-expected concentrations of the active surfactant. This is a critical source of error in experiments where precise concentrations are required.
-
Chemical Degradation: While LAS is generally stable, excessive moisture can potentially facilitate hydrolysis or other degradation pathways over long-term storage.
Quantitative Analysis of Hygroscopicity
To quantify the hygroscopic nature of a substance, moisture sorption isotherms are determined. These graphs show the equilibrium moisture content of a material as a function of the relative humidity (RH) at a constant temperature.[6]
| Hygroscopicity Classification | Weight Increase (after 24h at 25°C and 80% RH) |
| Non-hygroscopic | ≤ 0.12% w/w |
| Slightly hygroscopic | > 0.12% and < 2% w/w |
| Hygroscopic | ≥ 2% and < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
Caption: European Pharmacopoeia classification of hygroscopicity.
Proper Handling and Storage in a Laboratory Setting
Strict adherence to proper handling and storage procedures is essential to minimize moisture absorption and maintain the integrity of this compound.
Storage
-
Airtight Containers: Store the material in well-sealed, airtight containers. The use of desiccants, such as silica (B1680970) gel pouches, inside the storage container is highly recommended to maintain a dry environment.
-
Controlled Environment: Whenever possible, store the material in a controlled environment with low relative humidity, such as a desiccator or a dry box.
Weighing
Accurate weighing of hygroscopic materials requires special precautions to prevent moisture uptake during the process.
-
Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere.
-
Use of a Glove Box: For highly sensitive experiments, weighing should be performed inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) where humidity levels are kept to a minimum.[9][10][11][12]
-
Weighing by Difference: This is the recommended technique for accurate weighing.[13] The storage container is weighed before and after transferring the desired amount of powder to the receiving vessel. The difference in weight represents the exact amount of material transferred.
Caption: Workflow for Weighing by Difference.
Experimental Protocols
The following are detailed methodologies for key experiments related to the hygroscopic nature of this compound.
Determination of Moisture Sorption Isotherm using Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of solvent absorption by a sample.[6][14][15][16]
Methodology:
-
Sample Preparation: Place a known mass (typically 5-20 mg) of this compound powder onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This initial weight is the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in steps (e.g., 10% increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a set threshold).
-
Desorption Phase: Decrease the relative humidity in the same steps from 90% back to 0% RH, again allowing the sample to reach equilibrium at each step.
-
Data Analysis: The equilibrium mass at each RH step is used to calculate the percentage moisture content. A plot of moisture content versus relative humidity generates the moisture sorption isotherm.
Caption: Dynamic Vapor Sorption Experimental Workflow.
Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[17][18][19][20][21][22]
Methodology:
-
Apparatus: Use a coulometric or volumetric Karl Fischer titrator.
-
Reagent Preparation: Prepare or use commercially available Karl Fischer reagents. The system should be pre-titrated to a dry endpoint.
-
Sample Introduction: Accurately weigh a sample of this compound (the amount will depend on the expected water content and the type of titrator) and quickly introduce it into the titration vessel. For powders, direct injection or the use of a solids autosampler is recommended to prevent atmospheric moisture contamination.
-
Titration: The titration proceeds automatically until all the water from the sample has been consumed.
-
Calculation: The instrument calculates the water content based on the amount of iodine consumed. The result is typically expressed as a percentage or in parts per million (ppm).
Caption: Karl Fischer Titration Workflow.
Conclusion
The hygroscopic nature of this compound presents a significant challenge in a laboratory setting. Uncontrolled moisture absorption can lead to inaccuracies in experimental results and affect the material's physical properties. By understanding the factors that influence its hygroscopicity and implementing the proper handling, storage, and analytical procedures outlined in this guide, researchers can ensure the integrity of their samples and the reliability of their data. The use of controlled environments, appropriate weighing techniques, and accurate water content determination are paramount for successful research and development involving this important surfactant.
References
- 1. locusingredients.com [locusingredients.com]
- 2. Hygroscopy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. absortech.com [absortech.com]
- 5. azom.com [azom.com]
- 6. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. vacuumdegassing.com [vacuumdegassing.com]
- 11. ucd.ie [ucd.ie]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. <1251> WEIGHING ON AN ANALYTICAL BALANCE [drugfuture.com]
- 14. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 16. mt.com [mt.com]
- 17. xylemanalytics.com [xylemanalytics.com]
- 18. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 19. azocleantech.com [azocleantech.com]
- 20. greyhoundchrom.com [greyhoundchrom.com]
- 21. researchgate.net [researchgate.net]
- 22. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
A Technical Guide to the Molecular Structure and Characterization of Sodium (C10-16)alkylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sodium (C10-16)alkylbenzenesulfonate, a widely utilized anionic surfactant. This document details its molecular structure, synthesis, physicochemical properties, and the analytical techniques employed for its characterization. Emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key processes to support research and development activities.
Introduction
This compound, a key member of the linear alkylbenzene sulfonate (LAS) class of surfactants, is of significant industrial importance, primarily in the manufacturing of detergents and cleaning agents.[1][2] Its amphiphilic nature, consisting of a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail, allows it to reduce the surface tension of water, facilitating the emulsification and removal of dirt and grease.[1][3] The alkyl chain length, ranging from 10 to 16 carbon atoms, and the position of the benzene (B151609) ring attachment contribute to a complex mixture of homologues and isomers, each influencing the overall properties of the commercial product.[1][2][4]
Molecular Structure and Synthesis
This compound is not a single chemical entity but rather a mixture of compounds with the general formula CnH2n+1C6H4SO3Na, where 'n' ranges from 10 to 16. The linear alkyl chain is attached to the benzene ring at various positions, creating a variety of isomers.[2][4]
Homologue and Isomer Distribution
The performance characteristics of commercial LAS products are heavily dependent on the distribution of these homologues and isomers. A typical commercial product predominantly contains alkyl chains of 10 to 14 carbons, with an average chain length of approximately 11.6.[1] Shorter chains (C10-C12) are known to lower the critical micelle concentration, while longer chains (C14-C16) are more effective for emulsification.[1]
| Homologue | Typical Distribution (%) |
| C10 | ~13 |
| C11 | ~30 |
| C12 | ~33 |
| C13 | ~24 |
| Table 1: Typical Homologue Distribution in Commercial this compound. [1] |
Synthesis Pathway
The industrial production of this compound is a two-step process:
-
Alkylation: Linear alkylbenzenes are synthesized via the Friedel-Crafts alkylation of benzene with long-chain mono-olefins (C10-C16).
-
Sulfonation and Neutralization: The resulting linear alkylbenzene is then sulfonated using a sulfonating agent, most commonly sulfur trioxide (SO₃) or oleum (B3057394) (fuming sulfuric acid), to form alkylbenzenesulfonic acid.[1] This acid is subsequently neutralized with sodium hydroxide (B78521) to produce the final sodium salt.[1]
Caption: Synthesis Pathway of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application and performance.
| Property | Value / Description | Reference |
| Appearance | Pale yellow thick liquid or solid with a faint detergent odor. | [5] |
| Solubility | Mixes with water. | [5] |
| Molecular Weight (Average) | Approximately 334.45 g/mol (for C17H27NaO3S). | [3] |
| Critical Micelle Concentration (CMC) | Varies with alkyl chain length. For neat Sodium Linear Alkylbenzene Sulfonate (NaLAS), a typical CMC is around 2.0 mmol L⁻¹ (668 mg L⁻¹). | [6] |
Table 2: General Physicochemical Properties.
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for surfactants, representing the concentration at which surfactant monomers begin to aggregate into micelles.[7] The CMC of this compound is influenced by several factors, including the alkyl chain length, temperature, and the presence of electrolytes.[6][8] Generally, the CMC decreases with increasing alkyl chain length. The addition of salts like calcium chloride also significantly lowers the CMC.[6][8]
Characterization Techniques
A variety of analytical techniques are employed to characterize the complex mixture of this compound and to determine its concentration in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of LAS homologues and isomers.
Experimental Protocol: HPLC Analysis of this compound
-
Objective: To separate and quantify the different homologues of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Anion exchange column (e.g., Thermo Hypersil SAX, 250 x 4.6mm, 5μm).[9]
-
-
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40/60 v/v) containing 0.05 M sodium perchlorate.[9]
-
-
Procedure:
-
Prepare standard solutions of LAS in the mobile phase at various concentrations.
-
Set the flow rate to 1.5 ml/min and the UV detector wavelength to 280 nm.[9]
-
Inject a known volume of the standard solutions and the sample extract into the HPLC system.
-
Identify and quantify the homologues based on their retention times and peak areas compared to the standard calibration curve.
-
-
Expected Results: A chromatogram showing separated peaks corresponding to the different LAS homologues (C10 to C16).
Caption: General Workflow for HPLC Analysis of LAS.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS provide higher sensitivity and selectivity for the identification and quantification of LAS and its degradation products, especially at trace levels.[10][11]
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Objective: To identify and quantify LAS homologues and their metabolites in environmental samples.
-
Instrumentation:
-
Mobile Phase:
-
A binary gradient system, for example:
-
(A) 50 mM ammonium (B1175870) formate (B1220265) + 0.1% formic acid buffer.[10]
-
(B) Acetonitrile.[10]
-
-
-
Procedure:
-
Sample preparation may involve solid-phase extraction (SPE) for pre-concentration and cleanup.[11]
-
Set the column temperature (e.g., 40°C) and flow rate (e.g., 0.2 mL/min).[10]
-
Analyze in negative ion mode, monitoring for the deprotonated molecular ions [M-H]⁻ and specific product ions (e.g., m/z 183).[10][11]
-
Quantification is performed using an internal standard and a calibration curve.
-
-
Expected Results: Mass spectra confirming the molecular weights of the different homologues and their fragmentation patterns, allowing for unambiguous identification and sensitive quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and for studying the aggregation behavior of LAS in solution.[12]
Experimental Protocol: ¹H NMR Analysis of this compound
-
Objective: To confirm the structure of LAS and investigate micelle formation.
-
Instrumentation:
-
NMR spectrometer (e.g., Bruker AC 200).
-
-
Sample Preparation:
-
Dissolve the LAS sample in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO) or deuterium (B1214612) oxide (D₂O).[12]
-
-
Procedure:
-
Acquire ¹H NMR spectra of the sample.
-
Assign the resonances to the different protons in the molecule (aromatic protons, alkyl chain protons).
-
Differences in chemical shifts between spectra of pure LAS and commercial mixtures can indicate the presence of branched isomers.[12]
-
By comparing spectra recorded at concentrations below and above the CMC, changes in chemical shifts can provide insights into the conformational changes upon micellization.
-
-
Expected Results: A spectrum with characteristic peaks for the aromatic and aliphatic protons. Shifts in these peaks can provide structural information and evidence of micelle formation.
Biodegradation Pathway
The environmental fate of this compound is of great interest, and its biodegradation has been extensively studied. Under aerobic conditions, the primary degradation pathway involves the following steps:
-
ω-Oxidation: The terminal methyl group of the alkyl chain is oxidized.
-
β-Oxidation: The alkyl chain is sequentially shortened, leading to the formation of sulfophenyl carboxylates (SPCs).[1]
-
Desulfonation and Aromatic Ring Cleavage: The sulfonate group is removed, and the aromatic ring is cleaved by microbial action.[13]
Caption: Aerobic Biodegradation Pathway of LAS.
Under anaerobic conditions, the degradation pathway is different and proceeds at a much slower rate, often initiated by the addition of fumarate (B1241708) to the alkyl chain.[14]
Conclusion
This compound is a complex but well-characterized anionic surfactant. Its utility is derived from the specific properties endowed by its mixture of homologues and isomers. A thorough understanding of its molecular structure, synthesis, and physicochemical properties, facilitated by analytical techniques such as HPLC, LC-MS, and NMR, is essential for its effective application in various industrial and research settings. This guide provides a foundational resource for professionals engaged in work involving this important class of surfactants.
References
- 1. This compound | 68081-81-2 | Benchchem [benchchem.com]
- 2. (C10-C16) Alkyl benzene sulfonic acid sodium salt - Hazardous Agents | Haz-Map [haz-map.com]
- 3. lookchem.com [lookchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Complete oxidation of linear alkylbenzene sulfonate by bacterial communities selected from coastal seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Environmental Journey of Sodium C10-16 Alkylbenzenesulfonate: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Environmental Fate and Transport of a Key Anionic Surfactant.
Sodium C10-16 alkylbenzenesulfonate, a major component of linear alkylbenzene sulfonates (LAS), is a widely used anionic surfactant in detergents and cleaning products. Its extensive use necessitates a thorough understanding of its environmental fate and transport to ensure its safe application. This technical guide provides a comprehensive overview of the key processes governing the environmental behavior of Sodium C10-16 alkylbenzenesulfonate, including biodegradation, adsorption/desorption, hydrolysis, photolysis, and bioaccumulation. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to support environmental risk assessment and research activities.
Core Environmental Fate and Transport Processes
The environmental fate of Sodium C10-16 alkylbenzenesulfonate is primarily dictated by a combination of biological and physical processes. Due to its chemical structure, certain pathways are more significant than others.
-
Biodegradation: This is the principal mechanism for the removal of Sodium C10-16 alkylbenzenesulfonate from the environment. Under aerobic conditions, it is readily biodegradable, with microorganisms utilizing the alkyl chain as a carbon source.[1][2] The degradation process is initiated by the terminal oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring.[2] In anaerobic environments, however, biodegradation is significantly slower or negligible.[1][3]
-
Adsorption and Desorption: As an anionic surfactant, Sodium C10-16 alkylbenzenesulfonate has a propensity to adsorb to solid matrices such as soil and sediment. This partitioning behavior is influenced by the organic carbon content of the solid phase and can affect its mobility and bioavailability. The extent of adsorption is quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
-
Hydrolysis: The sulfonate group in the structure of Sodium C10-16 alkylbenzenesulfonate is resistant to hydrolysis under environmentally relevant pH conditions (pH 4-9).[4][5] Therefore, hydrolysis is not considered a significant degradation pathway.
-
Photolysis: Direct photolysis of Sodium C10-16 alkylbenzenesulfonate in water can occur, although it is generally a less dominant degradation process compared to biodegradation. The presence of photosensitizers in the aquatic environment can potentially enhance the rate of photodegradation.
-
Bioaccumulation: Sodium C10-16 alkylbenzenesulfonate has a low potential for bioaccumulation in aquatic organisms. While it can be taken up by fish and other aquatic life, it is not expected to biomagnify through the food chain.
Quantitative Data Summary
The following tables summarize key quantitative data related to the environmental fate and transport of Sodium C10-16 alkylbenzenesulfonate, based on available literature and standardized testing.
Table 1: Biodegradation Data
| Parameter | Value | Conditions | Test Guideline |
| Ready Biodegradability | Readily biodegradable | Aerobic aqueous medium | OECD 301 |
| Mineralization Half-life in Soil | 7 - 21 days[1] | Aerobic | - |
| Removal in Activated Sludge WWTP | >96% | Aerobic | - |
Table 2: Adsorption/Desorption Data
| Parameter | Value | Soil/Sediment Type | Test Guideline |
| Soil Adsorption Coefficient (Kd) | Data not available | - | OECD 106 |
| Organic Carbon-Normalized Adsorption Coefficient (Koc) | Data not available | - | OECD 106 |
Table 3: Hydrolysis Data
| Parameter | Result | pH Range | Temperature | Test Guideline |
| Hydrolytic Degradation | Not significant | 4 - 9 | 25°C | OECD 111 |
Table 4: Photolysis Data
| Parameter | Value | Conditions |
| Quantum Yield | Data not available | Aqueous solution |
| Photodegradation | Can be enhanced by UV/H₂O₂[6][7] | - |
Table 5: Bioaccumulation Data
| Parameter | Value | Species | Test Guideline |
| Bioconcentration Factor (BCF) | Data not available for C10-16 specifically | Fish | OECD 305 |
Note: Specific quantitative data for Sodium C10-16 alkylbenzenesulfonate can vary depending on the specific isomer distribution and environmental conditions. The provided data represents typical values for linear alkylbenzene sulfonates. Experimental determination for the specific substance is recommended for precise risk assessment.
Experimental Protocols
Detailed methodologies for assessing the environmental fate and transport of Sodium C10-16 alkylbenzenesulfonate are crucial for generating reliable and comparable data. The following protocols are based on internationally recognized OECD Guidelines for the Testing of Chemicals.
Biodegradation: Ready Biodegradability (OECD 301 B - CO₂ Evolution Test)
This test evaluates the ultimate biodegradability of Sodium C10-16 alkylbenzenesulfonate by measuring the amount of carbon dioxide produced.
1. Test System Preparation:
- Prepare a mineral salt medium as specified in the OECD 301 guideline.
- Use activated sludge from a domestic wastewater treatment plant as the inoculum. The concentration of the inoculum should be between 30 and 100 mg/L of suspended solids.
- Prepare a stock solution of Sodium C10-16 alkylbenzenesulfonate in the mineral medium. The test concentration is typically 10-20 mg/L of total organic carbon (TOC).
2. Experimental Setup:
- Set up triplicate test flasks containing the mineral medium, inoculum, and the test substance.
- Include a blank control (inoculum and mineral medium only) and a reference control (using a readily biodegradable substance like sodium benzoate).
- Each flask is connected to a system for trapping the evolved CO₂ (e.g., in a solution of barium hydroxide (B78521) or sodium hydroxide).
3. Incubation and Measurement:
- Incubate the flasks in the dark at a constant temperature (20 ± 1 °C) for 28 days.
- Periodically, and at the end of the test, measure the amount of CO₂ produced in each flask by titration of the remaining hydroxide in the traps.
4. Data Analysis:
- Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance (corrected for the blank) to the theoretical amount of CO₂ (ThCO₂) that would be produced if the substance were completely mineralized.
- The substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within the 10-day window of the 28-day test.[8]
Adsorption/Desorption: Batch Equilibrium Method (OECD 106)
This method determines the extent to which Sodium C10-16 alkylbenzenesulfonate adsorbs to and desorbs from soil.
1. Soil and Test Substance Preparation:
- Select at least five different soil types with varying properties (organic carbon content, pH, texture).
- Prepare a stock solution of Sodium C10-16 alkylbenzenesulfonate of known concentration.
2. Adsorption Phase:
- Add a known mass of soil to a series of centrifuge tubes.
- Add a known volume of the test substance solution to each tube.
- Equilibrate the soil-solution mixtures by shaking at a constant temperature for a predetermined time (e.g., 24 hours).
- Centrifuge the tubes to separate the solid and aqueous phases.
- Analyze the concentration of the test substance remaining in the aqueous phase.
3. Desorption Phase:
- After the adsorption phase, decant a portion of the supernatant and replace it with a fresh solution without the test substance.
- Resuspend the soil and equilibrate again for the same duration.
- Centrifuge and analyze the concentration of the test substance in the aqueous phase.
4. Data Analysis:
- Calculate the amount of substance adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.
- Determine the adsorption coefficient (Kd) as the ratio of the concentration in the soil to the concentration in the water at equilibrium.
- Calculate the organic carbon-normalized adsorption coefficient (Koc) by dividing Kd by the fraction of organic carbon in the soil.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)
This guideline describes procedures for determining the bioconcentration factor (BCF) of a substance in fish.
1. Test Organisms and Conditions:
- Use a suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).
- Maintain the fish in a flow-through system with controlled water quality parameters (temperature, pH, dissolved oxygen).
2. Uptake Phase:
- Expose a group of fish to a constant, sublethal concentration of Sodium C10-16 alkylbenzenesulfonate in the water for a defined period (e.g., 28 days).
- At selected time points, sample fish and the test water for analysis of the test substance concentration.
3. Depuration Phase:
- After the uptake phase, transfer the remaining fish to a clean water system free of the test substance.
- Continue to sample fish at intervals to determine the rate of elimination of the substance.
4. Data Analysis:
- Calculate the bioconcentration factor (BCF) as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.
- Alternatively, the BCF can be calculated as the ratio of the uptake rate constant to the depuration rate constant.
Visualizations
The following diagrams illustrate key processes and workflows related to the environmental fate of Sodium C10-16 alkylbenzenesulfonate.
References
- 1. Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fate of linear alkylbenzene sulfonate in the environment [ouci.dntb.gov.ua]
- 4. oecd.org [oecd.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. ej-eng.org [ej-eng.org]
- 7. Combined photochemical and biological processes for the treatment of linear alkylbenzene sulfonate in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
Toxicological profile of Sodium (C10-16)alkylbenzenesulfonate for research applications.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium (C10-16)alkylbenzenesulfonate, a key member of the linear alkylbenzene sulfonate (LAS) class of anionic surfactants, is widely utilized in various industrial and consumer applications. Its relevance in research, particularly in formulation science and as a reference toxicant, necessitates a thorough understanding of its toxicological profile. This document provides a comprehensive overview of the acute and chronic toxicity, irritation and sensitization potential, and genotoxic and carcinogenic properties of this compound. The information is compiled from numerous international assessments and studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key concepts through diagrams to support research and development activities.
Chemical Identity
This compound is not a single compound but a mixture of homologous linear alkylbenzene sulfonates with alkyl chain lengths varying from 10 to 16 carbons.[1][2] The commercial product is a complex mixture of these homologues and phenyl isomers.[2][3]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts; Sodium C10-16 alkylbenzene sulfonate |
| CAS Number | 68081-81-2 |
| Chemical Class | Anionic Surfactant |
| Molecular Formula | Variable (Mixture) |
Toxicological Endpoints
The toxicological profile of this compound is well-characterized, with the primary hazards being acute oral toxicity, and skin and eye irritation.[1][4] The toxicity is primarily attributed to its surfactant properties, which can disrupt cell membranes and denature proteins.
Acute Toxicity
The substance exhibits moderate acute toxicity via the oral route and low acute toxicity following dermal exposure.[5][6]
| Route | Species | Guideline | Value (LD50) | Observations |
| Oral | Rat | OECD 401 (or similar) | 404–1470 mg/kg bw[1][6] | Piloerection, diarrhea, weakness, changes in motor activity.[1][6] |
| Oral | Mouse | Not Specified | 1250–2300 mg/kg bw[1][6] | Convulsions, torsion, and paralysis of hind limbs also observed.[1] |
| Dermal | Rat | OECD 402 | >2000 mg/kg bw[1] | Low acute toxicity.[1] Well-defined or slight erythema and slight oedema observed.[1] |
Skin Irritation/Corrosion
This compound and related LAS compounds are established skin irritants.[1][3] The severity of irritation increases with concentration.[2][3]
| Species | Guideline | Concentration | Result |
| Rabbit | OECD 404 (or similar) | 5% | Moderate irritant.[1] |
| Rabbit | Not Specified | Undiluted (MEA-C10-13 salt) | Severely irritating.[1] |
| Rabbit | Not Specified | 20% and 30% | Severe necrosis and leukocyte infiltration.[1] |
Eye Irritation/Corrosion
The substance is a severe eye irritant and can cause serious eye damage.[1][3]
| Species | Guideline | Concentration | Result |
| Rabbit | OECD 405 (or similar) | Not Specified (MEA-C10-13 salt) | Severely irritating.[1] |
| Rabbit | Not Specified | 0.05% | Considerable conjunctival irritation.[1] |
| Rabbit | Not Specified | Not Specified | Severe irritation, oedema, corneal turbidity, effects reversible.[1] |
Skin Sensitization
Based on the weight of evidence from animal studies and human repeat insult patch tests (HRIPT), this compound is not considered to be a skin sensitizer.[1][5]
| Species | Test Type | Guideline | Result |
| Guinea Pig | Maximisation Test (GPMT) | OECD 406 (or similar) | Non-sensitizing.[6] |
| Human | HRIPT | Not Applicable | No evidence of skin sensitization at 0.1% and 1%.[1] |
Genotoxicity
This compound and related LAS compounds are not considered to be genotoxic based on a range of in vitro and in vivo studies.[1][5]
| Test System | Assay Type | Guideline | Metabolic Activation | Result |
| S. typhimurium & E. coli | Bacterial Reverse Mutation | OECD 471 (or similar) | With and Without | Negative[1] |
| B. subtilis | Recombination Assay | Not Specified | With and Without | Negative[1] |
| Mouse/Rat | In vivo Chromosomal Aberration | Not Specified | Not Applicable | Negative[1] |
| Mouse | In vivo Micronucleus Assay | Not Specified | Not Applicable | Negative[6] |
Carcinogenicity
The available data from long-term oral dietary studies in rats with related LAS compounds show no evidence of carcinogenicity.[1][5]
| Species | Route | Duration | Key Findings |
| Rat | Oral (dietary/drinking water) | 2 years | No evidence of carcinogenicity.[1][5] |
Reproductive and Developmental Toxicity
Multi-generational studies in rats with related LAS compounds showed no evidence of specific reproductive, fertility, or developmental toxicity.[1] The No Observed Adverse Effect Levels (NOAELs) for parental and offspring toxicity were reported to be between 70–350 mg/kg bw/day, which were the highest doses tested.[1]
Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for surfactants like this compound is the disruption of biological membranes due to their amphiphilic nature. This non-specific interaction can lead to increased membrane permeability, protein denaturation, and ultimately cell lysis and tissue irritation.
Recent research on human intestinal Caco-2 cells exposed to LAS suggests a more complex cellular response at cytotoxic concentrations, involving the induction of oxidative stress and a subsequent increase in intracellular calcium levels. This disruption of cellular homeostasis can trigger downstream events leading to cell death. Proteomic analyses have identified potential biomarkers associated with this cytotoxic effect, including calreticulin, thioredoxin, and heat shock cognate 71 (HSP7C).
Caption: Proposed mechanism of LAS-induced cytotoxicity.
Experimental Protocols
The following sections describe generalized methodologies for key toxicological experiments based on OECD Test Guidelines (TGs), which are frequently cited in the safety assessment of these substances.
General Toxicological Assessment Workflow
A typical workflow for assessing the toxicology of a chemical like this compound involves a tiered approach, starting with existing data analysis and progressing to in vitro and in vivo testing as needed.
References
Methodological & Application
Application Notes and Protocols for Oil-in-Water Emulsions Stabilized by Sodium C10-16 Alkylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oil-in-water (O/W) emulsions are disperse systems where oil droplets are suspended within a continuous aqueous phase. These formulations are critical in various fields, including pharmaceuticals, cosmetics, and food science, for the delivery of lipophilic active ingredients, enhancing texture, and improving stability. The formation and stabilization of these thermodynamically unstable systems necessitate the use of emulsifying agents, or surfactants.[1]
Sodium C10-16 alkylbenzenesulfonate, a type of linear alkylbenzene sulfonate (LAS), is an anionic surfactant widely recognized for its emulsifying properties.[1][2] Its amphiphilic molecular structure, featuring a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, enables it to reduce the interfacial tension between oil and water, facilitating the formation and stabilization of oil droplets within the aqueous phase.[1] For the successful formulation of O/W emulsions, a surfactant with a high Hydrophilic-Lipophilic Balance (HLB) value, typically between 8 and 16, is required to ensure it is sufficiently water-soluble and promotes the dispersion of oil droplets.[3][4][5] Anionic surfactants like Sodium C10-16 alkylbenzenesulfonate generally meet this requirement.
These application notes provide detailed laboratory protocols for the preparation and characterization of O/W emulsions using Sodium C10-16 alkylbenzenesulfonate as the primary emulsifier.
Materials and Equipment
Materials
-
Sodium C10-16 alkylbenzenesulfonate (powder or liquid concentrate)
-
Oil Phase (e.g., Mineral Oil, Soybean Oil, Medium-Chain Triglycerides)
-
Deionized or Distilled Water
-
Optional: Co-surfactant (e.g., non-ionic surfactant like Polysorbate 80)
-
Optional: Thickening agent (e.g., Xanthan Gum, Carbomer)
-
Optional: Preservative (e.g., Phenoxyethanol)
-
Optional: pH adjusting agents (e.g., Citric Acid, Sodium Hydroxide)
Equipment
-
High-shear homogenizer (e.g., rotor-stator type)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Beakers and graduated cylinders
-
Heating plate
-
Water bath or oven
-
pH meter
-
Optical microscope
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Centrifuge
Experimental Protocols
Protocol 1: Preparation of a Standard Oil-in-Water Emulsion
This protocol describes the preparation of a 20% oil-in-water emulsion stabilized with Sodium C10-16 alkylbenzenesulfonate. The concentration of the surfactant should be above its critical micelle concentration (CMC) to ensure micelle formation and effective emulsification.[6] For a similar linear alkylbenzene sulfonate, the CMC has been observed to be around 668 mg/L (0.0668% w/w).[7] Therefore, a concentration between 1% and 5% (w/w) is recommended as a starting point.
Procedure:
-
Aqueous Phase Preparation:
-
In a beaker, weigh the required amount of deionized water (e.g., 74 g for a 100 g batch).
-
Add the Sodium C10-16 alkylbenzenesulfonate (e.g., 5 g) to the water.
-
If using other water-soluble components like thickeners or preservatives, add them to this phase.
-
Gently heat the mixture to 65-75°C on a heating plate while stirring with a magnetic stirrer until all components are fully dissolved.
-
-
Oil Phase Preparation:
-
In a separate beaker, weigh the oil (e.g., 20 g) and any oil-soluble components.
-
Heat the oil phase to 65-75°C.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing with the high-shear homogenizer at a low speed (e.g., 3,000-5,000 rpm).
-
Once all the oil has been added, increase the homogenization speed to a higher setting (e.g., 10,000-20,000 rpm).
-
Homogenize for 3-10 minutes. The optimal time and speed will depend on the specific homogenizer and desired droplet size and should be determined experimentally.
-
Continue gentle stirring with a magnetic stirrer as the emulsion cools to room temperature to ensure uniformity.
-
-
Finalization:
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients.
-
Measure the pH and adjust if necessary.
-
Transfer the final emulsion to a suitable container for storage and stability testing.
-
Protocol 2: Emulsion Stability Assessment
Emulsion stability is a critical parameter, evaluated by observing its resistance to physical changes like creaming, flocculation, and coalescence over time.[8]
3.2.1 Macroscopic Evaluation:
-
Transfer 50 mL of the emulsion into a sealed, transparent glass container.
-
Store samples under various conditions: room temperature (20-25°C), elevated temperature (e.g., 40°C), and refrigerated (4°C).
-
Visually inspect the samples at regular intervals (e.g., 24h, 1 week, 1 month, 3 months) for any signs of instability such as phase separation, creaming (upward movement of droplets), or sedimentation.
3.2.2 Centrifugation Test: This accelerated test indicates resistance to gravitational separation.
-
Place 10 mL of the emulsion in a centrifuge tube.
-
Centrifuge at 3,000-5,000 rpm for 15-30 minutes.
-
Observe the sample for any phase separation. A stable emulsion will show no signs of separation.
3.2.3 Freeze-Thaw Cycling: This test evaluates stability against temperature fluctuations.
-
Place a sample of the emulsion at -15°C for 24 hours.
-
Allow the sample to thaw at room temperature for 24 hours. This completes one cycle.
-
Visually inspect the sample for any changes in consistency, graininess, or phase separation.
-
Repeat for a minimum of three cycles.[1]
3.2.4 Microscopic and Particle Size Analysis:
-
Microscopy: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe under an optical microscope to assess the droplet morphology and look for signs of flocculation or coalescence.
-
Particle Size Analysis: Dilute the emulsion in deionized water as required by the particle size analyzer. Measure the mean droplet size and polydispersity index (PDI). Repeat measurements over time to track any increase in droplet size, which indicates instability. An increase of less than 5% over two weeks often predicts long-term stability.[1]
Data Presentation
Quantitative data from formulation and stability studies should be recorded systematically for comparison. The following tables provide templates for organizing experimental data.
Table 1: Formulation Parameters
| Formulation ID | Oil Phase (%) | Aqueous Phase (%) | Sodium C10-16 Alkylbenzenesulfonate (%, w/w) | Homogenization Speed (rpm) | Homogenization Time (min) |
|---|---|---|---|---|---|
| EM-001 | 20 | 79 | 1.0 | 10,000 | 5 |
| EM-002 | 20 | 77 | 3.0 | 10,000 | 5 |
| EM-003 | 20 | 75 | 5.0 | 10,000 | 5 |
| EM-004 | 30 | 67 | 3.0 | 15,000 | 5 |
| EM-005 | 30 | 67 | 3.0 | 15,000 | 10 |
Table 2: Emulsion Characterization and Stability Data
| Formulation ID | Initial Mean Droplet Size (nm) | Initial PDI | Zeta Potential (mV) | Stability after 1 Month at 40°C (Visual) | Creaming Index after Centrifugation (%) |
|---|---|---|---|---|---|
| EM-001 | |||||
| EM-002 | |||||
| EM-003 | |||||
| EM-004 |
| EM-005 | | | | | |
PDI: Polydispersity Index
Visualizations
Diagrams are provided to illustrate the experimental workflow and key theoretical relationships.
References
- 1. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Hydrophiliclipophilic balance: Significance and symbolism [wisdomlib.org]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. US4140642A - Emulsifiable mixture of oil soluble alkylbenzene sulfonate salts having two different molecular weight maxima - Google Patents [patents.google.com]
Application Notes and Protocols for Sodium C10-16 Alkylbenzenesulfonate in Detergency and Cleaning Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sodium C10-16 alkylbenzenesulfonate, a primary linear alkylbenzene sulfonate (LAS), in detergency and cleaning mechanism research. This document outlines the fundamental properties of this anionic surfactant, presents key performance data in structured tables, and offers detailed protocols for essential experimental evaluations.
Introduction to Sodium C10-16 Alkylbenzenesulfonate
Sodium C10-16 alkylbenzenesulfonate is a widely used anionic surfactant in a vast array of cleaning products, including laundry detergents, household cleaners, and industrial degreasers.[1][2] Its popularity stems from its excellent cleaning efficacy, particularly on greasy soils, and its favorable environmental profile, characterized by rapid biodegradation.[1] The molecule possesses an amphiphilic structure, consisting of a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail, which is the basis for its surface-active properties and cleaning mechanism.[1]
The cleaning action of Sodium C10-16 alkylbenzenesulfonate is primarily attributed to its ability to reduce the surface tension of water and the interfacial tension between water and oily soils.[1][2] This facilitates the emulsification and suspension of dirt particles, allowing for their removal from surfaces.
Physicochemical and Performance Data
The cleaning performance of Sodium C10-16 alkylbenzenesulfonate is influenced by several factors, including its concentration, water hardness, and temperature. The following tables summarize key quantitative data for this surfactant.
Table 1: Physicochemical Properties of Sodium C10-16 Alkylbenzenesulfonate
| Property | Value | Reference |
| Molecular Weight | ~348 g/mol (average) | |
| Appearance | White to light yellow powder or granules | [1] |
| Solubility | Soluble in water | [1] |
| Critical Micelle Concentration (CMC) in deionized water at 25°C | 1.2 - 2.9 mM | [3] |
Table 2: Influence of Water Hardness on the Detergency Performance of Linear Alkylbenzene Sulfonates (LAS)
| Water Hardness (ppm as CaCO₃) | Soil Removal (%) on Cotton Fabric (Carbon Black/Oleic Acid Soil) | Reference |
| 0 (Soft Water) | ~60-70% | [4][5] |
| 50 | Decreased performance | [4][5] |
| 100 | Significantly decreased performance | [4][5] |
| 150 (Hard Water) | ~20-30% | [4][5] |
Note: The exact performance can vary depending on the specific formulation, temperature, and mechanical action.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the detergency and cleaning mechanisms of Sodium C10-16 alkylbenzenesulfonate.
Protocol for Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Objective: To determine the concentration at which Sodium C10-16 alkylbenzenesulfonate molecules begin to form micelles in an aqueous solution.
Apparatus:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of Sodium C10-16 alkylbenzenesulfonate (e.g., 10 mM) in deionized water.
-
Prepare a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 0.1 mM to 10 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination. Ensure the temperature is constant (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plot shows a sharp break. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.
Protocol for Evaluation of Detergency Performance using a Launder-Ometer (Based on ASTM D4265)
Objective: To assess the soil removal efficiency of a cleaning formulation containing Sodium C10-16 alkylbenzenesulfonate on a standardized soiled fabric.
Apparatus:
-
Launder-Ometer or a similar laboratory-scale washing machine.[6]
-
Stainless steel canisters with steel balls for mechanical action.
-
Standard soiled fabric swatches (e.g., cotton soiled with carbon black and olive oil).
-
Spectrophotometer or colorimeter to measure reflectance.
-
Water bath for temperature control.
-
Analytical balance.
Procedure:
-
Prepare a cleaning solution with a known concentration of Sodium C10-16 alkylbenzenesulfonate in water of a specified hardness.
-
Pre-measure the reflectance of the soiled fabric swatches using a spectrophotometer.
-
Place one soiled swatch and a specified volume of the cleaning solution into a Launder-Ometer canister along with the steel balls.
-
Place the canisters in the Launder-Ometer and run the wash cycle for a specified time and temperature (e.g., 20 minutes at 40°C).
-
After the wash cycle, remove the fabric swatches, rinse them thoroughly with water of the same hardness, and allow them to air dry in the dark.
-
Measure the reflectance of the washed swatches.
-
Calculate the percentage of soil removal using the following formula: % Soil Removal = [(Reflectance of washed fabric - Reflectance of soiled fabric) / (Reflectance of unsoiled fabric - Reflectance of soiled fabric)] x 100
Protocol for Foam Height and Stability Measurement (Ross-Miles Method - Based on ASTM D1173)
Objective: To evaluate the foaming properties of a Sodium C10-16 alkylbenzenesulfonate solution.
Apparatus:
-
Ross-Miles foam apparatus, consisting of a jacketed burette and a receiver.[7]
-
Constant temperature water bath.
-
Stopwatch.
-
Volumetric flasks.
Procedure:
-
Prepare a solution of Sodium C10-16 alkylbenzenesulfonate at a specified concentration and temperature.
-
Assemble the Ross-Miles apparatus and circulate water from the constant temperature bath through the jackets of the burette and receiver.
-
Pour 200 mL of the surfactant solution into the receiver.
-
Pipette 50 mL of the same solution into the burette.
-
Position the burette over the receiver and open the stopcock fully, allowing the solution to fall into the receiver. Start the stopwatch as the solution begins to flow.
-
When the burette is empty, record the initial foam height.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[7]
Protocol for Quantification of Sodium C10-16 Alkylbenzenesulfonate using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of Sodium C10-16 alkylbenzenesulfonate in a cleaning solution.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.[8][9][10][11]
-
Reversed-phase C18 column.[10]
-
Syringe filters (0.45 µm).
-
Autosampler vials.
-
Volumetric flasks.
-
Analytical balance.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., sodium perchlorate (B79767) solution) and an organic solvent (e.g., acetonitrile).[10][11]
-
Standard Preparation: Prepare a series of standard solutions of Sodium C10-16 alkylbenzenesulfonate of known concentrations.
-
Sample Preparation: Dilute the cleaning solution sample to fall within the concentration range of the standards. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with the prepared mobile phase.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 20 µL.
-
Detector: UV detector set at a wavelength where the benzene (B151609) ring of the surfactant absorbs (e.g., 225 nm).[12]
-
-
Inject the standard solutions to create a calibration curve (peak area vs. concentration).
-
Inject the prepared sample.
-
-
Quantification: Determine the concentration of Sodium C10-16 alkylbenzenesulfonate in the sample by comparing its peak area to the calibration curve.
Visualizations of Mechanisms and Workflows
Cleaning Mechanism of Sodium C10-16 Alkylbenzenesulfonate
Caption: The cleaning mechanism of Sodium C10-16 alkylbenzenesulfonate.
Experimental Workflow for Detergency Evaluation
References
- 1. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ASTM D4265 | Materials Characterization Services [mat-cs.com]
- 7. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scribd.com [scribd.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: OECD 301B Biodegradability Testing of Sodium (C10-16)alkylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for assessing the ready biodegradability of Sodium (C10-16)alkylbenzenesulfonate, a linear alkylbenzene sulfonate (LAS), utilizing the internationally recognized OECD 301B test guideline, also known as the CO2 Evolution Test.[1][2][3] This aerobic biodegradation test is a crucial component in the environmental risk assessment of chemicals.[1] The method quantifies the ultimate biodegradation of an organic compound by measuring the carbon dioxide (CO2) evolved as microorganisms metabolize the test substance.[1][4][5] A compound is classified as "readily biodegradable" if it meets a specified percentage of its theoretical CO2 production (ThCO2) within a defined timeframe, indicating its potential to not persist in the environment.[1][3]
Data Presentation
The biodegradability of this compound has been evaluated using the OECD 301B protocol. The following table summarizes representative quantitative data from studies.
| Test Substance | OECD Guideline | Test Duration | Biodegradation Percentage | Classification |
| This compound | OECD 301B | 28 days | 66.7 - 94%[6] | Readily Biodegradable |
Experimental Protocol: OECD 301B - CO2 Evolution Test
Principle
A solution or suspension of this compound is prepared in a mineral medium and inoculated with microorganisms, typically sourced from activated sludge of a sewage treatment plant.[1] The test mixture is incubated under aerobic conditions in the dark or in diffuse light to prevent photodegradation.[1] The CO2 produced from the microbial respiration and degradation of the test substance is trapped in an alkaline solution (e.g., sodium hydroxide (B78521) or barium hydroxide).[1] The amount of trapped CO2 is then quantified, commonly by titration of the remaining hydroxide or through analysis by an inorganic carbon analyzer.[1] The percentage of biodegradation is determined by comparing the cumulative amount of CO2 produced with the theoretical maximum amount (ThCO2) calculated from the elemental composition of the test substance.[4]
Materials and Reagents
-
Test Substance: this compound
-
Reference Substance: A readily biodegradable compound such as sodium benzoate (B1203000) or aniline (B41778) is used as a positive control to verify the viability and activity of the inoculum.[7]
-
Inoculum: Freshly collected activated sludge from a wastewater treatment plant that predominantly treats domestic sewage.[2]
-
Mineral Medium Stock Solutions:
-
Solution A:
-
Potassium dihydrogen phosphate (B84403) (KH2PO4): 8.5 g
-
Dipotassium hydrogen phosphate (K2HPO4): 21.75 g
-
Disodium hydrogen phosphate dodecahydrate (Na2HPO4·12H2O): 44.6 g
-
Ammonium chloride (NH4Cl): 0.5 g
-
Dissolve in deionized water and bring to a final volume of 1 L. The pH of this solution should be 7.4.
-
-
Solution B:
-
Calcium chloride, anhydrous (CaCl2): 27.5 g
-
Dissolve in deionized water and bring to a final volume of 1 L.
-
-
Solution C:
-
Magnesium sulfate (B86663) heptahydrate (MgSO4·7H2O): 22.5 g
-
Dissolve in deionized water and bring to a final volume of 1 L.
-
-
Solution D:
-
Iron (III) chloride hexahydrate (FeCl3·6H2O): 0.25 g
-
Dissolve in deionized water and bring to a final volume of 1 L.
-
-
-
CO2 Absorbent: 0.05 M Sodium Hydroxide (NaOH) or Barium Hydroxide (Ba(OH)2) solution.
-
Acid for Titration: Standardized 0.05 M Hydrochloric acid (HCl).
-
Indicator: Phenolphthalein or another suitable indicator.
-
CO2-free air: Achieved by passing air through a scrubbing system containing a CO2-absorbing material like soda lime or a sodium hydroxide solution.[1]
Inoculum Preparation
-
Obtain a fresh sample of activated sludge.
-
The sludge should be washed to reduce endogenous respiration. This is typically done by centrifuging the sludge, decanting the supernatant, and resuspending the pellet in the mineral medium. This washing procedure is repeated.
-
For pre-conditioning, the washed activated sludge is aerated in the mineral medium for 5 to 7 days at the test temperature.[1] This step helps to acclimate the microorganisms and lower the background CO2 production.
-
The final concentration of the inoculum in the test vessels should result in a suspended solids concentration of approximately 30 mg/L.
Test Procedure
-
Preparation of Test Solutions:
-
To prepare the final mineral medium, add 10 mL of Solution A and 1 mL each of Solutions B, C, and D to 800 mL of deionized water and then make up the volume to 1 L.[8]
-
Set up the following experimental flasks in at least duplicate:
-
Test Flasks: Mineral medium, inoculum, and this compound at a concentration that provides 10 to 20 mg of Total Organic Carbon (TOC) per liter.[1]
-
Blank Control Flasks: Mineral medium and inoculum only. This is to measure the CO2 produced by the endogenous respiration of the microorganisms.[7]
-
Reference Control Flasks: Mineral medium, inoculum, and the reference substance (e.g., sodium benzoate) at a concentration equivalent to the test substance.[7]
-
Toxicity Control Flasks (Optional but Recommended): Mineral medium, inoculum, the test substance, and the reference substance. This helps to determine if the test substance has an inhibitory effect on the microbial population.
-
-
-
Experimental Setup:
-
The prepared solutions are placed in appropriately sized flasks (e.g., 2-3 L).
-
The test is conducted at a constant temperature of 22 ± 2°C.[1]
-
The flasks are incubated in the dark or under diffuse light.[1]
-
A continuous stream of CO2-free air is bubbled through the test solutions at a rate of 30-100 mL per minute to maintain aerobic conditions.[1]
-
The effluent gas from each flask is passed through a series of gas-washing bottles containing a known volume and concentration of the CO2 absorbent. Typically, three bottles are used in series to ensure complete trapping of the evolved CO2.
-
-
CO2 Measurement:
-
The CO2 absorbent is sampled at regular intervals throughout the 28-day test period.
-
Titration Method: The absorbent from the first trapping bottle is removed and titrated with the standardized hydrochloric acid solution. The remaining two bottles are moved up in the series, and a fresh bottle is added at the end. The amount of CO2 absorbed is calculated from the amount of hydroxide consumed during the titration.
-
Inorganic Carbon Analyzer Method: The concentration of inorganic carbon in the absorbent solution can be directly measured using a TOC analyzer.
-
Data Calculation and Interpretation
-
Calculate the amount of CO2 produced: The cumulative amount of CO2 evolved in each test flask is calculated at each measurement point. The value from the blank control is subtracted from the test and reference flasks to correct for endogenous CO2 production.
-
Calculate the Theoretical CO2 production (ThCO2): This is the stoichiometric amount of CO2 that would be produced from the complete oxidation of the amount of test substance added. This requires knowledge of the elemental composition of this compound.
-
Calculate the percentage of biodegradation: % Biodegradation = (Cumulative CO2 produced (mg) / ThCO2 (mg)) * 100
-
Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if it achieves at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[1][3] The 10-day window commences when the biodegradation has reached 10% and must be completed by day 28.[3]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the OECD 301B Biodegradability Test.
Conceptual Biodegradation Pathway
Caption: Conceptual pathway of aerobic biodegradation.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. img3.epanshi.com [img3.epanshi.com]
- 3. respirtek.com [respirtek.com]
- 4. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 5. errl.co.in [errl.co.in]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. oecd.org [oecd.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Application of Sodium C10-16 alkylbenzenesulfonate in studying micelle formation and interfacial activity.
Application Notes and Protocols: Sodium C10-16 Alkylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Application Note: Utilizing Sodium C10-16 Alkylbenzenesulfonate for Micelle and Interfacial Studies
Sodium C10-16 alkylbenzenesulfonate is a versatile anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) class of compounds.[1] Its amphiphilic nature, characterized by a hydrophilic sulfonate headgroup and a hydrophobic tail composed of C10 to C16 alkyl chains, makes it an essential tool in colloid and surface science.[1] This surfactant is widely used to study the principles of micelle formation, interfacial tension reduction, and emulsification.[1]
The aggregation of surfactant molecules into micelles occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[2] This phenomenon is critical in various applications, including detergency, drug delivery, and enhanced oil recovery.[3] Below the CMC, surfactant molecules exist primarily as monomers, adsorbing at interfaces such as the air-water interface, which leads to a reduction in surface tension.[2] Once the interface is saturated, further addition of the surfactant causes the monomers to self-assemble into micelles, and the surface tension remains relatively constant.[2] The CMC is therefore a key indicator of a surfactant's efficiency.[2]
The C10-C16 alkyl chain distribution in this particular surfactant is designed to balance water solubility and cleaning effectiveness. Shorter chains (C10-C12) facilitate micelle formation by lowering the CMC, while longer chains (C14-C16) are more effective at emulsification.[1] The study of Sodium C10-16 alkylbenzenesulfonate provides a model system for understanding how anionic surfactants interact with other chemical and biological systems, making it invaluable for formulation development and fundamental research.[1]
Physicochemical Properties
The following table summarizes key quantitative data for a representative Sodium Linear Alkylbenzene Sulfonate (NaLAS) in an aqueous solution. The CMC and surface tension are significantly influenced by the presence of electrolytes like calcium chloride (CaCl₂).[4][5]
| Parameter | Condition | Value | Reference |
| Critical Micelle Concentration (CMC) | Neat Aqueous Solution | 668 mg/L (~2.0 mmol/L) | [4][6] |
| 0.01 g/L Ca²⁺ | ~400 mg/L (~1.19 mmol/L) | [4][6] | |
| 0.05 g/L Ca²⁺ | ~180 mg/L (~0.53 mmol/L) | [4][6] | |
| 0.1 g/L Ca²⁺ | ~100 mg/L (~0.30 mmol/L) | [4][6] | |
| Surface Tension at CMC (γ_cmc) | Neat Aqueous Solution | ~35 mN/m | [4][6] |
| With added Ca²⁺ (0.01 - 0.1 g/L) | 28 - 30 mN/m | [4][6] |
Note: Data is derived from a commercial NaLAS product with an average molar mass of 336.81 g/mol .[4]
Visualizing Micelle Formation and Experimental Workflow
Caption: Self-assembly of surfactant monomers into a micelle above the CMC.
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Experimental Protocols
Protocol 1: CMC Determination by Surface Tensiometry
This method is based on measuring the surface tension of surfactant solutions at various concentrations. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.[2][7] The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of concentration.[7]
Materials:
-
Sodium C10-16 alkylbenzenesulfonate
-
High-purity deionized water
-
Tensiometer (utilizing Wilhelmy plate or Du Noüy ring method)[8][9]
-
Calibrated glassware (volumetric flasks, pipettes)
-
Analytical balance
Methodology:
-
Stock Solution Preparation: Accurately weigh a specific amount of Sodium C10-16 alkylbenzenesulfonate and dissolve it in a known volume of deionized water to prepare a concentrated stock solution (e.g., 10 g/L).
-
Preparation of Dilution Series: Prepare a series of solutions with decreasing concentrations from the stock solution. It is recommended to use a logarithmic dilution series to ensure sufficient data points around the expected CMC.
-
Tensiometer Calibration and Setup: Calibrate the tensiometer according to the manufacturer's instructions. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned (e.g., by flaming to red heat) to remove any contaminants.
-
Measurement:
-
Start by measuring the surface tension of the pure deionized water as a reference.
-
Proceed to measure the surface tension of each prepared surfactant solution, starting from the most dilute and moving to the most concentrated to minimize cross-contamination.
-
Allow the surface tension reading to stabilize for each measurement to ensure equilibrium is reached.
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph will typically show two linear regions.[7]
-
Fit straight lines to the data points in both the rapidly decreasing region (below CMC) and the plateau region (above CMC).
-
The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).[2]
-
Protocol 2: CMC Determination by Conductivity Measurement
This technique is suitable for ionic surfactants like Sodium C10-16 alkylbenzenesulfonate.[7] The principle relies on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added.[10] Above the CMC, the newly added surfactant forms micelles. Micelles are larger and have a lower mobility than individual ions, and they bind some counter-ions, leading to a decrease in the slope of the conductivity versus concentration plot.[11]
Materials:
-
Sodium C10-16 alkylbenzenesulfonate
-
High-purity deionized water
-
Conductivity meter with a calibrated probe
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath or jacketed beaker
-
Calibrated glassware
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant in deionized water as described in Protocol 1.
-
System Setup: Place a known volume of deionized water in a temperature-controlled beaker with a magnetic stir bar. Immerse the conductivity probe in the water and allow the temperature and conductivity reading to stabilize.
-
Titration and Measurement:
-
Record the initial conductivity of the pure water.
-
Add small, precise aliquots of the concentrated surfactant stock solution to the water.
-
After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.
-
Continue this process well beyond the expected CMC.
-
-
Data Analysis:
-
Calculate the surfactant concentration after each addition.
-
Plot the specific conductivity (κ, in S/cm) on the y-axis against the surfactant concentration on the x-axis.
-
The plot will exhibit two distinct linear portions with different slopes.[3][7]
-
Perform linear regression on the data points for both segments (below and above the CMC).
-
The concentration at which these two lines intersect corresponds to the CMC.[3]
-
Protocol 3: CMC Determination by Fluorescence Spectroscopy
This sensitive method uses a fluorescent probe, typically a hydrophobic molecule like pyrene (B120774), that exhibits different fluorescence properties in polar (water) and non-polar (micelle core) environments.[12][13] When micelles form, pyrene partitions into their hydrophobic core. This change in the microenvironment causes a distinct shift in the pyrene emission spectrum.[14]
Materials:
-
Sodium C10-16 alkylbenzenesulfonate
-
High-purity deionized water
-
Pyrene (as a fluorescent probe), stock solution in a volatile solvent like acetone
-
Spectrofluorometer
-
Calibrated glassware
-
Vortex mixer
Methodology:
-
Sample Preparation:
-
Prepare a series of surfactant solutions in volumetric flasks covering a wide range of concentrations below and above the expected CMC.
-
To each flask, add a very small aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., ~10⁻⁶ M) to avoid excimer formation.[12]
-
Gently evaporate the acetone, for example, by passing a stream of nitrogen or leaving the flasks in a fume hood.
-
Add the corresponding surfactant solution to each flask and mix thoroughly until the pyrene is fully dissolved. Allow the solutions to equilibrate.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.
-
Record the emission spectrum for each sample, typically from 350 nm to 450 nm.
-
The pyrene emission spectrum shows several vibronic bands. The intensity of the first peak (I₁, around 373 nm) is sensitive to the polarity of the probe's environment, while the third peak (I₃, around 384 nm) is less so.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third peaks (I₁/I₃) for each surfactant concentration.
-
Plot the I₁/I₃ ratio (y-axis) against the logarithm of the surfactant concentration (log C, x-axis).
-
The resulting plot will be sigmoidal. The I₁/I₃ ratio will be high in the polar aqueous environment (below CMC) and will decrease sharply as pyrene moves into the non-polar micellar cores (above CMC), eventually reaching a new plateau.
-
The CMC is determined from the midpoint of this sharp transition in the sigmoidal curve.[12]
-
References
- 1. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 4. mdpi.com [mdpi.com]
- 5. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. tegewa.de [tegewa.de]
- 9. commons.erau.edu [commons.erau.edu]
- 10. justagriculture.in [justagriculture.in]
- 11. Method of Determination of CMC | PPT [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. Fluorescence spectroscopy studies on micellization of poloxamer 407 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Sodium (C10-16)alkylbenzenesulfonate
Introduction
Sodium (C10-16)alkylbenzenesulfonate, commonly referred to as Linear Alkylbenzene Sulfonate (LAS), is a major anionic surfactant used extensively in household detergents, personal care products, and industrial cleaners.[1][2] LAS is not a single compound but a complex mixture of homologs, which differ in the length of their linear alkyl chain (from 10 to 16 carbons), and isomers, which differ in the attachment position of the phenyl group along the alkyl chain.[1][2][3][4] Due to its widespread use, accurate and reliable analytical methods are essential for quality control, environmental monitoring, and research. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of LAS homologs.
This document provides detailed application notes and experimental protocols for the analysis of this compound using various HPLC methods, tailored for researchers, scientists, and professionals in drug development and quality control.
Section 1: Overview of HPLC Methods for LAS Analysis
The primary challenge in LAS analysis is the separation of its various homologs. Reversed-phase HPLC (RP-HPLC) is the most common approach. Since LAS are anionic compounds, their retention on non-polar stationary phases (like C8 or C18) is often poor. To overcome this, Ion-Pair Chromatography (IPC) is widely employed.[5][6][7]
In this technique, an ion-pairing reagent, such as sodium perchlorate (B79767) or a tetraalkylammonium salt, is added to the mobile phase.[3][8] This reagent forms a neutral, hydrophobic ion pair with the anionic sulfonate group of the LAS molecule. This interaction increases the analyte's affinity for the reversed-phase column, enhancing retention and allowing for separation based primarily on the hydrophobicity of the alkyl chain—longer chains result in longer retention times.[1][9]
Several detection methods can be coupled with HPLC for LAS analysis:
-
UV-Vis Detection: The most common and robust method, typically monitoring the absorbance of the benzene (B151609) ring at wavelengths between 224 and 230 nm.[1][10]
-
Fluorescence Detection (FLD): Offers significantly higher sensitivity and selectivity compared to UV detection.[11][12] Typical excitation and emission wavelengths are 225 nm and 290 nm, respectively.[11]
-
Mass Spectrometry (MS): Provides definitive identification and is ideal for complex matrices and trace-level analysis.[10][13] In negative ion mode, LAS homologs produce a characteristic product ion at m/z 183.[13]
Section 2: Experimental Protocols
Protocol 1: General Purpose RP-HPLC-UV Method for LAS in Detergents
This protocol describes a robust ion-pair reversed-phase HPLC method with UV detection, suitable for routine quality control of detergent formulations.
1. Apparatus and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical column: C8 or C18, 5 µm particle size, 4.6 x 150 mm.[10]
-
Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC or Milli-Q grade), Sodium Perchlorate (NaClO₄), LAS standard mixture (C10-C14).
2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve the LAS standard mixture in methanol to prepare a stock solution.
-
Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation:
-
Accurately weigh a quantity of the detergent sample and dissolve it in methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C8 (5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.075 M Sodium Perchlorate in Water |
| Mobile Phase B | Methanol |
| Gradient | 20% B to 90% B in 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[11][12] |
| Injection Volume | 20 µL |
| Detector | UV at 225 nm |
Protocol 2: High-Sensitivity HPLC-FLD Method for Environmental Water Samples
This protocol is optimized for trace-level detection of LAS in environmental samples using fluorescence detection and requires a sample pre-concentration step.
1. Apparatus and Reagents
-
HPLC system as in Protocol 1, but with a Fluorescence Detector (FLD).
-
Solid-Phase Extraction (SPE) manifold and C18 SPE cartridges (e.g., 500 mg, 6 mL).[3]
-
Reagents: As in Protocol 1, plus reagents for pH adjustment (e.g., HCl).
2. Sample Preparation (Solid-Phase Extraction)
-
Condition Cartridge: Pass 5 mL of methanol, followed by 5 mL of deionized water through the C18 SPE cartridge.[1]
-
Load Sample: Acidify the water sample (e.g., 500 mL) to pH ~3. Pass the entire sample through the conditioned cartridge at a slow flow rate (approx. 5 mL/min).
-
Wash Cartridge: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elute LAS: Elute the retained LAS from the cartridge with 5 mL of methanol into a collection tube.
-
Concentrate: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known small volume (e.g., 1 mL) of mobile phase.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (5 µm, 4.6 x 250 mm)[3] |
| Mobile Phase A | 0.1 M Sodium Perchlorate in Water[3] |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic: 60% B[1] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 50 µL |
| Detector | Fluorescence, Ex: 225 nm, Em: 290 nm[11][12] |
Section 3: Data Presentation and Method Comparison
The selection of an appropriate HPLC method depends on the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of the described methods.
| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-FLD) | Method 3 (LC-MS/MS) |
| Primary Application | Quality Control, Detergents | Environmental Trace Analysis | Confirmatory Analysis, Complex Matrices |
| Stationary Phase | C8 or C18 | C18 | C8 or C18 |
| Mobile Phase Modifier | Sodium Perchlorate[11][14] | Sodium Perchlorate[3] | Ammonium Formate / Formic Acid[13] |
| Detector | UV-Vis (225 nm) | Fluorescence (Ex:225/Em:290 nm)[11] | Triple Quadrupole MS/MS |
| Typical LOD | ~0.5 µg/mL | ~1-10 ng/mL | <0.1 ng/mL[13] |
| Linearity (r²) | > 0.999[15] | > 0.998 | > 0.999[13] |
| Key Advantage | Robust, widely available | High sensitivity | High selectivity and confirmation |
| Consideration | Moderate sensitivity | Requires SPE for trace levels | Higher instrument cost and complexity |
Section 4: Mandatory Visualizations
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general experimental workflow for LAS analysis and the logical relationships governing the chromatographic separation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | 68081-81-2 | Benchchem [benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 7. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 8. shodex.com [shodex.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols for the Quantification of Sodium C10-16 Alkylbenzenesulfonate in Soil and Sediment Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium C10-16 alkylbenzenesulfonate, a major component of linear alkylbenzene sulfonates (LAS), is a widely used anionic surfactant in detergents and cleaning products. Due to its widespread use, it is frequently detected in environmental compartments, including soil and sediment, primarily through the application of sewage sludge as fertilizer and from wastewater discharges. Monitoring the concentration of these compounds is crucial for assessing their environmental fate, persistence, and potential ecological impact.
These application notes provide a comprehensive overview of the analytical methodology for the quantification of Sodium C10-16 alkylbenzenesulfonate in soil and sediment samples. The protocols detailed below are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FLD) or mass spectrometry (MS) detection.
Experimental Protocols
Sample Preparation: Extraction and Clean-up
The accurate quantification of Sodium C10-16 alkylbenzenesulfonate from complex matrices like soil and sediment necessitates efficient extraction and clean-up procedures to remove interfering substances.
1.1. Materials and Reagents
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Water (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbents)
-
Sodium C10-16 alkylbenzenesulfonate analytical standards
-
Internal standard (e.g., C8-LAS)
-
Glassware (beakers, flasks, vials)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath or Soxhlet extraction apparatus
-
Rotary evaporator or nitrogen evaporator
1.2. Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)
-
Sample Pre-treatment: Air-dry the soil or sediment samples and sieve them through a 2 mm mesh to ensure homogeneity. Determine the moisture content of a separate subsample by drying at 105°C to a constant weight to allow for reporting results on a dry weight basis.
-
Extraction:
-
Weigh approximately 5-10 g of the dried and sieved sample into a glass centrifuge tube.
-
Spike the sample with a known amount of internal standard solution (e.g., C8-LAS).
-
Add 20 mL of methanol to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.
-
Centrifuge the sample at approximately 2500 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 3-6) two more times with fresh methanol.
-
Combine the extracts.
-
-
Solvent Evaporation: Concentrate the combined extracts to a volume of approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
1.3. Clean-up Protocol: Solid Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Dilute the concentrated extract with HPLC-grade water to a final volume of 10 mL and load it onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 40:60 v/v) to remove polar interferences.
-
Elution: Elute the retained Sodium C10-16 alkylbenzenesulfonate with 5-10 mL of methanol or acetonitrile into a clean collection vial.
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
Instrumental Analysis: HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the quantification of Sodium C10-16 alkylbenzenesulfonate.
2.1. HPLC-MS/MS System and Conditions
-
HPLC System: A binary or quaternary HPLC system with a degasser, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 2.2 µm particle size) is commonly used.[2]
-
Mobile Phase:
-
A: 50 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water.[2]
-
B: Acetonitrile.[2]
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the C10-C16 homologues.
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5-20 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. The precursor ion for all LAS homologues is the [M-H]⁻ ion, and a common product ion is m/z 183, which corresponds to the styrene (B11656) sulfonate fragment.[2][3]
2.2. Quality Control and Calibration
-
Internal Standard: An internal standard, such as C8-LAS, should be added to all samples, calibration standards, and quality control samples to correct for matrix effects and variations in instrument response.[2]
-
Calibration Curve: Prepare a series of calibration standards of Sodium C10-16 alkylbenzenesulfonate in the mobile phase, each containing the same concentration of the internal standard. The concentration range should bracket the expected concentrations in the samples.
-
Method Blank: A method blank (a clean matrix sample carried through the entire analytical procedure) should be analyzed with each batch of samples to check for contamination.
-
Matrix Spike: A matrix spike (a sample fortified with a known concentration of the analyte) should be analyzed to assess the method's recovery and potential matrix effects. Recovery rates for LAS in sewage sludge have been reported to be in the range of 58% to 90%.[3]
Data Presentation
The following table summarizes reported concentrations of Linear Alkylbenzene Sulfonates (LAS), which includes the C10-C16 homologues, in soil and sediment samples from various studies. It is important to note that concentrations can vary significantly depending on the level of contamination and the specific characteristics of the soil or sediment.
| Matrix | Location/Source | Concentration Range (mg/kg dry weight) | Reference |
| Sludge-amended agricultural soils | International data | 1.35 (estimated average) | [4] |
| Freshwater sediments | Beneath sewage treatment plant outfalls | 0.5 - 5.3 | [4] |
| Sludge | Sewage Treatment Plants | 3000 - 15000 | [5] |
| Soil | General environmental concentrations | < 1 | [5] |
Visualizations
Caption: Workflow for the quantification of Sodium C10-16 alkylbenzenesulfonate.
References
- 1. idus.us.es [idus.us.es]
- 2. shimadzu.com [shimadzu.com]
- 3. LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Trace Determination of Linear Alkylbenzene Sulfonates: Application in Artificially Polluted Soil—Carrots System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Environmental Impact Assessment of Sodium C10-16 Alkylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium C10-16 alkylbenzenesulfonate is a key anionic surfactant widely utilized in detergents and cleaning products. As a member of the linear alkylbenzene sulfonate (LAS) class of compounds, its extensive use leads to its release into aquatic environments through wastewater. Understanding the environmental fate and ecotoxicological effects of this compound is crucial for accurate environmental risk assessment. These application notes provide a comprehensive overview of the environmental impact of Sodium C10-16 alkylbenzenesulfonate, serving as a model compound for studying the effects of anionic surfactants. Detailed protocols for key ecotoxicological and biodegradability studies are provided to ensure standardized and reproducible results.
Physicochemical Properties and Environmental Fate
Sodium C10-16 alkylbenzenesulfonate is readily biodegradable under aerobic conditions and has a low potential for bioaccumulation.[1][2] Its primary mechanism of removal from aquatic environments is through microbial degradation in wastewater treatment plants and surface waters.[3]
Data Presentation
The following tables summarize the key quantitative data on the ecotoxicity and biodegradability of Sodium C10-16 alkylbenzenesulfonate and related LAS compounds.
Table 1: Acute Ecotoxicity Data for Linear Alkylbenzene Sulfonates (LAS)
| Test Organism | Species | Endpoint (48h/96h) | Value (mg/L) | Reference |
| Fish | Cyprinus carpio | 96h LC50 | 5.6 | [2] |
| Pimephales promelas | 96h LC50 | 0.87 (normalized to C11.6) | [2] | |
| Oncorhynchus mykiss | 96h LC50 | 0.34 (normalized to C11.6) | [2] | |
| Aquatic Invertebrate | Daphnia magna | 48h EC50 | 2.9 - 11.6 | [2][4] |
| Algae | Scenedesmus subspicatus | 72h EC50 | >10 | [2] |
| Nostoc muscorum | - | Toxicity observed at >0.001% | [5] |
Table 2: Chronic Ecotoxicity Data for Linear Alkylbenzene Sulfonates (LAS)
| Test Organism | Species | Endpoint | Value (mg/L or mg/kg) | Reference |
| Fish | Pimephales promelas | 28d NOEC | 0.87 (normalized to C11.6) | [2] |
| Oncorhynchus mykiss | 28d NOEC | 0.34 (normalized to C11.6) | [2] | |
| Aquatic Invertebrate | Daphnia magna | 21d NOEC | 1.4 (normalized to C11.6) | [2] |
| Benthic Organism | Lumbriculus variegatus | 28d NOEC | 81 mg/kg dw | [6][7] |
| Caenorhabditis elegans | 28d NOEC | 100 mg/kg dw | [6][7] |
Table 3: Biodegradability of Linear Alkylbenzene Sulfonates (LAS)
| Test Guideline | Inoculum | Result | Degradation (%) | Test Duration (days) | Reference |
| OECD 301A/B | Activated Sludge | Readily Biodegradable | 66.7 - 94 | 28 | [1] |
| OECD 301F | Activated Sludge | Readily Biodegradable | >60 | 28 | [8] |
Experimental Protocols
Detailed methodologies for key environmental impact studies are provided below. These protocols are based on internationally recognized guidelines to ensure data quality and comparability.
Protocol 1: Fish Acute Toxicity Test (based on OECD Guideline 203)
This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
1. Test Organism:
-
Species such as Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead minnow (Pimephales promelas).
-
Healthy, disease-free fish from a single stock, acclimated to the test conditions for at least 12 days.
2. Test Conditions:
-
Temperature: Appropriate for the species (e.g., 15 ± 1 °C for Rainbow trout).
-
Light: 16 hours light, 8 hours dark photoperiod.
-
Dissolved Oxygen: > 60% of air saturation value.
-
pH: 6.0 - 8.5.
-
Water: Reconstituted or natural water of known quality.
3. Procedure:
-
Prepare a series of test concentrations (at least five in a geometric series) and a control (no test substance).
-
Introduce at least seven fish to each test chamber.
-
The duration of the test is 96 hours.
-
Observe and record mortalities at 24, 48, 72, and 96 hours.
-
Measure water quality parameters (pH, temperature, dissolved oxygen) at the beginning and end of the test.
4. Data Analysis:
-
Calculate the cumulative mortality for each concentration at each observation time.
-
Determine the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. santos.com [santos.com]
- 3. chemical.kao.com [chemical.kao.com]
- 4. researchgate.net [researchgate.net]
- 5. Phycotoxicity of linear alkylbenzene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic toxicity of sediment-associated linear alkylbenzene sulphonates (LAS) to freshwater benthic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. concawe.eu [concawe.eu]
Application Notes and Protocols for Investigating the Interaction of Sodium C10-16 Alkylbenzenesulfonate with Polymers
Introduction
The interaction between surfactants and polymers in aqueous solutions is a cornerstone of formulation science, with profound implications for industries ranging from pharmaceuticals and personal care to enhanced oil recovery and coatings.[1] Sodium C10-16 alkylbenzenesulfonate, a primary linear alkylbenzene sulfonate (LAS), is a widely used anionic surfactant valued for its cost-effectiveness, high efficiency, and biodegradability.[2] It is not a single compound but a mixture of homologues with alkyl chain lengths varying from 10 to 16 carbons, which optimizes the balance between solubility and cleaning efficacy.[1][3]
Understanding the interaction of this surfactant with various polymers—such as non-ionic polymers (e.g., Polyethylene Oxide, Hydroxyethyl (B10761427) Cellulose), anionic polymers (e.g., Polyacrylamide, Sodium Carboxymethyl Cellulose), and cationic polymers—is critical for predicting and controlling the bulk and interfacial properties of complex formulations.[4][5] These interactions, driven by electrostatic and hydrophobic forces, lead to the formation of polymer-surfactant complexes, which can significantly alter properties like viscosity, surface tension, and particle stability.[4]
The process typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the surfactant's critical micelle concentration (CMC). As surfactant concentration increases, micelles form along the polymer chain, often described by the "pearl necklace" model, leading to changes in the solution's rheological and surface-active properties.[6]
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the interaction between Sodium C10-16 alkylbenzenesulfonate and various polymers. The methodologies detailed include tensiometry, rheology, isothermal titration calorimetry (ITC), fluorescence spectroscopy, and dynamic light scattering (DLS), providing a multi-faceted approach to characterizing these complex systems.
General Experimental Workflow
The investigation of polymer-surfactant interactions requires a systematic approach, starting from sample preparation and proceeding through various analytical techniques to build a comprehensive understanding of the system.
Caption: General workflow for investigating polymer-surfactant interactions.
Interaction Mechanism Overview
The interaction between an anionic surfactant like Sodium C10-16 alkylbenzenesulfonate and a non-ionic polymer typically proceeds through several stages as the surfactant concentration increases.
Caption: Stages of anionic surfactant interaction with a non-ionic polymer.
Materials and Equipment
Materials
-
Sodium C10-16 alkylbenzenesulfonate (CAS No. 68081-81-2)[7]
-
Polymer of interest (e.g., Poly(ethylene oxide) (PEO), Hydroxyethyl cellulose (B213188) (HEC), Polyvinylpyrrolidone (PVP), Sodium carboxymethyl cellulose (NaCMC), Cationic hydroxyethyl cellulose)
-
Deionized water (Milli-Q or equivalent, resistivity > 18 MΩ·cm)
-
Buffer salts (if pH control is required)
-
Fluorescent probe (e.g., Pyrene) for spectroscopy
-
All glassware should be thoroughly cleaned to avoid contamination.
Equipment
-
Analytical Balance: 4 or 5 decimal places
-
pH Meter: Calibrated
-
Magnetic Stirrers and Stir Bars
-
Force Tensiometer: With Wilhelmy plate or Du Noüy ring attachment for CMC/CAC determination.[8]
-
Rheometer: Cone-and-plate or concentric cylinder geometry for viscosity measurements.[9]
-
Isothermal Titration Calorimeter (ITC): For thermodynamic analysis.[10]
-
Fluorescence Spectrophotometer: For studies with fluorescent probes.[11]
-
Dynamic Light Scattering (DLS) Instrument: For measuring hydrodynamic radius of aggregates.[12][13]
Experimental Protocols
Protocol 1: Stock Solution Preparation
-
Polymer Stock Solution (e.g., 0.5% w/v):
-
Slowly add a pre-weighed amount of polymer powder to a known volume of deionized water under constant, gentle stirring to avoid clumping.
-
Continue stirring until the polymer is fully dissolved. This may take several hours or overnight, depending on the polymer's molecular weight and type. Avoid vigorous stirring that could cause shear degradation of the polymer.
-
Store the solution at a specified temperature (e.g., 4 °C) to prevent microbial growth.
-
-
Surfactant Stock Solution (e.g., 50 mM):
-
Weigh the required amount of Sodium C10-16 alkylbenzenesulfonate and dissolve it in a known volume of deionized water or the same solvent as the polymer.
-
Stir until fully dissolved.
-
Prepare fresh solutions, as surfactant solutions can change over time.
-
-
Working Sample Preparation:
-
Prepare a series of samples by mixing the polymer stock solution, surfactant stock solution, and deionized water to achieve a constant polymer concentration and varying surfactant concentrations.
-
Allow the mixtures to equilibrate for a set period (e.g., 24 hours) before measurement to ensure interactions have reached a steady state.
-
Protocol 2: Tensiometry for CAC and CMC Determination
This protocol determines the critical aggregation concentration (CAC) and critical micelle concentration (CMC) by measuring surface tension as a function of surfactant concentration.[5]
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Sample Preparation: Prepare two sets of solutions:
-
Set A: A dilution series of the surfactant in deionized water (for CMC determination).
-
Set B: A dilution series of the surfactant in a solution of constant polymer concentration (for CAC and polymer-saturated CMC determination).
-
-
Measurement:
-
Use the Wilhelmy plate or Du Noüy ring method to measure the surface tension of each solution, starting from the lowest concentration.[8]
-
Ensure the plate/ring is thoroughly cleaned and flamed (for platinum) between measurements.
-
Allow the surface tension reading to stabilize before recording the value (typically for 3-5 minutes).
-
Maintain a constant temperature (e.g., 25 °C) throughout the experiment.
-
-
Data Analysis:
-
Plot surface tension (γ) versus the logarithm of the surfactant concentration (log C).
-
The plot for the surfactant-only solution (Set A) will show a sharp break point; the concentration at this point is the CMC.[5]
-
The plot for the polymer-surfactant solution (Set B) may show two break points. The first, at a lower concentration, is the CAC, indicating the onset of surfactant binding to the polymer. The second break point corresponds to the saturation of the polymer and the formation of free micelles in the bulk solution.
-
Protocol 3: Rheological Measurements
This protocol measures the effect of surfactant concentration on the viscosity of the polymer solution.[9]
-
Instrument Setup:
-
Set up the rheometer with the appropriate geometry (e.g., cone-and-plate for low-viscosity solutions).
-
Set the temperature control to the desired value (e.g., 25 °C).
-
-
Sample Loading:
-
Load the equilibrated polymer-surfactant sample onto the rheometer plate.
-
Ensure the sample is loaded correctly without introducing air bubbles.
-
-
Measurement Procedure:
-
Perform a steady-state flow sweep by measuring viscosity across a range of shear rates (e.g., 0.1 to 100 s⁻¹).
-
This will reveal the flow behavior (Newtonian, shear-thinning, or shear-thickening).[9]
-
Repeat the measurement for each sample with a different surfactant concentration.
-
-
Data Analysis:
-
Plot viscosity versus shear rate for each sample.
-
Plot the zero-shear viscosity (or viscosity at a fixed low shear rate) as a function of surfactant concentration. An increase in viscosity often indicates the formation of an interconnected polymer-surfactant network, while a subsequent decrease can signify the breakdown of this network as polymer chains become individually saturated with surfactant micelles.[14][15]
-
Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding interaction between the surfactant and polymer, providing thermodynamic data such as binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[10]
-
Sample Preparation:
-
Prepare the polymer solution (in the sample cell) and the surfactant solution (in the titration syringe).
-
Crucially, both solutions must be in identical, extensively dialyzed buffer to minimize large heats of dilution that can obscure the binding signal. [10]
-
Degas both solutions thoroughly before loading to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters (e.g., 20-30 injections of 1-2 µL each, with a 150-second spacing).
-
-
Experimental Run:
-
Load the polymer solution into the sample cell and the surfactant solution into the syringe.
-
Perform an initial control titration by injecting the surfactant solution into the buffer-only to measure the heat of dilution.
-
Perform the main experiment by titrating the surfactant into the polymer solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat flow peaks for each injection to generate a binding isotherm (heat per injection vs. molar ratio).
-
Fit the isotherm to a suitable binding model (e.g., one-site or sequential binding) to extract the thermodynamic parameters (Kₐ, ΔH, n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[10]
-
Protocol 5: Fluorescence Spectroscopy
This method uses a fluorescent probe, like pyrene (B120774), which is sensitive to the polarity of its microenvironment. It can detect the formation of hydrophobic micellar cores.[11]
-
Sample Preparation:
-
Prepare a series of polymer-surfactant solutions with varying surfactant concentrations.
-
Add a small aliquot of a concentrated pyrene stock solution (in a volatile solvent like acetone) to each vial. The final pyrene concentration should be very low (e.g., ~1 µM) to avoid excimer formation.
-
Allow the solvent to evaporate completely, then add the polymer-surfactant solutions and equilibrate overnight in the dark.
-
-
Measurement:
-
Set the excitation wavelength to ~335 nm.
-
Record the emission spectrum for each sample from approximately 350 nm to 450 nm.
-
-
Data Analysis:
-
Analyze the pyrene emission spectrum, specifically the ratio of the intensity of the first vibrational peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm).
-
The I₁/I₃ ratio is sensitive to the local polarity. In an aqueous environment, the ratio is high (~1.6-1.8). When pyrene is sequestered into the hydrophobic core of a micelle, the ratio decreases significantly (to ~1.0-1.2).
-
Plot the I₁/I₃ ratio as a function of surfactant concentration. A sharp decrease in the ratio indicates the formation of micelles, and the corresponding concentration is the CAC or CMC.
-
Protocol 6: Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic radius (Rₕ) of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[12][13]
-
Sample Preparation:
-
Filter all solutions (water, polymer stock, surfactant stock) through an appropriate syringe filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
Prepare the polymer-surfactant mixtures in clean, dust-free vials.
-
-
Instrument Setup:
-
Set the measurement temperature, ensuring it is stable.
-
Select the appropriate measurement angle (e.g., 173° for backscatter detection to improve sensitivity for small particles).[12]
-
-
Measurement:
-
Rinse a clean cuvette with the filtered sample before filling it.
-
Place the cuvette in the DLS instrument and allow it to equilibrate thermally.
-
Perform several replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will generate an intensity-weighted size distribution and a Z-average diameter.
-
Plot the Z-average hydrodynamic radius (Rₕ) as a function of surfactant concentration.
-
An increase in Rₕ after the CAC can indicate the growth of polymer-surfactant aggregates.
-
Data Presentation and Analysis
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different experimental conditions. The following are illustrative examples of how data can be presented.
Note: The data in the following tables are for illustrative purposes only and do not represent actual experimental results.
Table 1: Tensiometry Data for LAS and a Non-Ionic Polymer (e.g., 0.1% HEC)
| Surfactant Conc. (mM) | Surface Tension (mN/m) - No Polymer | Surface Tension (mN/m) - With Polymer |
| 0.01 | 72.0 | 65.2 |
| 0.1 | 68.5 | 64.8 |
| 0.5 | 55.3 | 64.1 |
| 1.0 | 45.1 | 52.3 |
| 2.0 | 38.2 | 41.0 |
| 4.0 | 35.5 | 36.1 |
| 8.0 | 35.4 | 35.5 |
| 10.0 | 35.5 | 35.6 |
| Derived Value | CMC = 3.5 mM | CAC = 0.7 mM |
Table 2: Rheology Data (Zero-Shear Viscosity) for LAS with Different Polymers (0.5% w/v)
| Surfactant Conc. (mM) | Viscosity (mPa·s) - HEC | Viscosity (mPa·s) - PEO | Viscosity (mPa·s) - Cationic HEC |
| 0 | 15.2 | 12.1 | 25.6 |
| 0.5 | 15.8 | 12.5 | 80.1 |
| 1.0 | 16.5 | 13.2 | 155.4 |
| 2.0 | 18.9 | 14.8 | 210.2 |
| 5.0 | 17.5 | 14.1 | 185.7 |
| 10.0 | 16.1 | 13.5 | 120.3 |
Table 3: Illustrative Thermodynamic Parameters from ITC for LAS Binding to Polymers
| Polymer System | Kₐ (M⁻¹) | n (Stoichiometry) | ΔH (kJ/mol) | -TΔS (kJ/mol) | ΔG (kJ/mol) |
| LAS + Cationic HEC | 5.2 x 10⁴ | 0.95 | -15.2 | -11.9 | -27.1 |
| LAS + PEO | 1.1 x 10³ | 0.20 | -2.5 | -14.8 | -17.3 |
Table 4: DLS Data for LAS with a Non-Ionic Polymer (e.g., 0.1% PEO)
| Surfactant Conc. (mM) | Z-Average Hydrodynamic Radius (Rₕ, nm) | Polydispersity Index (PDI) |
| 0 (Polymer only) | 15.5 | 0.15 |
| 0.1 | 16.1 | 0.16 |
| 0.5 (≈ CAC) | 25.3 | 0.21 |
| 1.0 | 45.8 | 0.25 |
| 5.0 (≈ PSP) | 52.1 | 0.22 |
| 10.0 (> PSP) | 51.5 (aggregates) & 5.2 (free micelles) | > 0.3 (bimodal) |
Conclusion
The experimental protocols outlined in this document provide a robust framework for the detailed investigation of interactions between Sodium C10-16 alkylbenzenesulfonate and a wide range of polymers. By combining thermodynamic, surface activity, rheological, and particle sizing techniques, researchers can develop a comprehensive understanding of the driving forces behind complex formation and the resulting macroscopic properties. This knowledge is essential for the rational design and optimization of formulated products across numerous scientific and industrial fields.
References
- 1. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 2. The effect of the linear alkylbenzene sulfonate, sodium-dodecyl-sulfonate (SDS), on the bioaccumulation of Al, Sr and Mn by Brassica oleracea and Solanum tuberosum [scielo.org.za]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Sodium carboxymethylcellulose-CTAB interaction: a detailed thermodynamic study of polymer-surfactant interaction with opposite charges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Fluorescent Polyion Complex for the Detection of Sodium Dodecylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azonano.com [azonano.com]
- 12. Dynamic Light Scattering Analysis in Biomedical Research and Applications of Nanoparticles and Polymers | Knysh | Journal of Biomedical Photonics & Engineering [jbpe.ssau.ru]
- 13. Effect of linear alkylbenzene sulfonate (LAS) on human intestinal Caco-2 cells at non cytotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Application Notes and Protocols for Studying the Adsorption of Sodium C10-16 Alkylbenzenesulfonate on Mineral Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium C10-16 alkylbenzenesulfonate (C10-16 LAS) is a widely used anionic surfactant in various industrial and commercial applications, including detergents, emulsifiers, and dispersing agents. Understanding the interaction of C10-16 LAS with mineral surfaces is crucial for predicting its environmental fate and transport, as well as for optimizing its use in applications such as enhanced oil recovery and froth flotation. This document provides detailed protocols for studying the adsorption of Sodium C10-16 alkylbenzenesulfonate on common mineral surfaces like kaolinite, montmorillonite (B579905), and silica.
The adsorption of surfactants onto solid surfaces is influenced by several factors, including the chemical structure of the surfactant, the nature of the mineral surface, and the properties of the aqueous solution such as pH and ionic strength.[1] The protocols outlined below describe a systematic approach to investigate these interactions through batch adsorption experiments and subsequent analysis of the surfactant concentration.
Experimental Workflow
The overall workflow for studying the adsorption of Sodium C10-16 alkylbenzenesulfonate on mineral surfaces is depicted below.
Caption: Experimental workflow for studying surfactant adsorption.
Experimental Protocols
Materials and Reagents
-
Adsorbent: Mineral of interest (e.g., Kaolinite, Montmorillonite, Silica)
-
Adsorbate: Sodium C10-16 alkylbenzenesulfonate (analytical grade)
-
Solvent: Deionized (DI) water or a buffer solution of desired pH and ionic strength
-
pH adjustment: 0.1 M HCl and 0.1 M NaOH solutions
-
Analytical Reagents: As required for the chosen analytical method (e.g., HPLC grade acetonitrile (B52724) and water, phosphoric acid).
Preparation of Solutions
2.1. Sodium C10-16 Alkylbenzenesulfonate Stock Solution (1000 mg/L)
-
Accurately weigh 1.000 g of Sodium C10-16 alkylbenzenesulfonate.
-
Dissolve it in 800 mL of DI water in a 1 L volumetric flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 1 L with DI water and mix thoroughly.
2.2. Mineral Suspension
-
Wash the mineral with DI water to remove any impurities and dry it in an oven at 105°C overnight.
-
Prepare a mineral suspension of a desired concentration (e.g., 10 g/L) by dispersing the dried mineral in DI water or the desired buffer solution.
-
Homogenize the suspension by stirring or sonication before use.
Batch Adsorption Experiments
3.1. Adsorption Isotherm Studies
-
Prepare a series of C10-16 LAS solutions with varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.
-
In a set of conical flasks, add a fixed volume of the mineral suspension (e.g., 25 mL).
-
To each flask, add an equal volume of the different C10-16 LAS solutions.
-
Adjust the pH of the suspensions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Seal the flasks and shake them at a constant speed (e.g., 150 rpm) in a thermostatic shaker at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours).
-
After reaching equilibrium, separate the solid and liquid phases by centrifugation at a high speed (e.g., 4000 rpm for 20 minutes) or by filtration through a suitable membrane filter (e.g., 0.45 µm).
-
Analyze the concentration of C10-16 LAS remaining in the supernatant using a suitable analytical method (see Section 4).
3.2. Adsorption Kinetics Studies
-
Prepare a C10-16 LAS solution of a fixed initial concentration.
-
In a larger flask, mix a known volume of the mineral suspension with an equal volume of the C10-16 LAS solution.
-
Adjust the pH and maintain a constant temperature as in the isotherm study.
-
At different time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the suspension.
-
Immediately separate the solid and liquid phases and analyze the C10-16 LAS concentration in the supernatant.
Analytical Methods for Quantification of Sodium C10-16 Alkylbenzenesulfonate
The concentration of C10-16 LAS in the aqueous phase can be determined using UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
4.1. UV-Vis Spectrophotometry
This method is simpler and faster but may be less specific if other UV-absorbing species are present.
-
Instrumentation: A UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for C10-16 LAS, which is typically around 224 nm.[2] A background correction wavelength of 270 nm can also be used.[2]
-
Prepare a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of the standards and the samples (supernatants from the adsorption experiment) at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of C10-16 LAS in the samples from the calibration curve.
-
4.2. High-Performance Liquid Chromatography (HPLC)
HPLC offers higher sensitivity and specificity for the analysis of C10-16 LAS. A reversed-phase HPLC with a UV detector is commonly employed.[3]
-
Instrumentation: An HPLC system equipped with a C18 column, a UV detector, a pump, and an autosampler.
-
Chromatographic Conditions (Example): [3]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a series of working standard solutions.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of C10-16 LAS in the samples from the calibration curve.
-
Data Analysis
The amount of C10-16 LAS adsorbed onto the mineral surface at equilibrium (qe, mg/g) and at any time t (qt, mg/g) can be calculated using the following equations:
-
Adsorption at equilibrium: qe = (C0 - Ce) * V / m
-
Adsorption at time t: qt = (C0 - Ct) * V / m
Where:
-
C0 is the initial concentration of C10-16 LAS (mg/L).
-
Ce is the equilibrium concentration of C10-16 LAS in the solution (mg/L).
-
Ct is the concentration of C10-16 LAS in the solution at time t (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the mineral adsorbent (g).
Data Presentation
The quantitative data obtained from the adsorption experiments should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Adsorption Isotherm Data for Sodium C10-16 Alkylbenzenesulfonate on Different Minerals
| Mineral | Initial Concentration (C0) (mg/L) | Equilibrium Concentration (Ce) (mg/L) | Amount Adsorbed (qe) (mg/g) |
| Kaolinite | 10 | ||
| 20 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Montmorillonite | 10 | ||
| 20 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Silica | 10 | ||
| 20 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 2: Adsorption Kinetic Data for Sodium C10-16 Alkylbenzenesulfonate on Kaolinite (Initial Concentration = 100 mg/L)
| Time (min) | Concentration at time t (Ct) (mg/L) | Amount Adsorbed (qt) (mg/g) |
| 0 | 100 | 0 |
| 5 | ||
| 15 | ||
| 30 | ||
| 60 | ||
| 120 | ||
| 240 |
Modeling of Adsorption Data
The experimental data can be fitted to various adsorption isotherm and kinetic models to understand the adsorption mechanism.
Adsorption Isotherms
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface.
-
Freundlich Isotherm: Describes multilayer adsorption on a heterogeneous surface.
Adsorption Kinetics
-
Pseudo-first-order model: Assumes that the rate of adsorption is proportional to the number of unoccupied sites.
-
Pseudo-second-order model: Assumes that the rate-limiting step is chemisorption. The adsorption of sodium dodecylbenzene (B1670861) sulfonate on montmorillonite has been shown to be consistent with a pseudo-second-order kinetic model, suggesting chemisorption as the primary mechanism.[4]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between experimental parameters and the resulting adsorption characteristics.
References
Assessing the Ecotoxicity of Sodium (C10-16) Alkylbenzenesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium (C10-16) alkylbenzenesulfonate, a prominent member of the linear alkylbenzene sulfonate (LAS) group of anionic surfactants, sees extensive use in a variety of consumer and industrial cleaning products.[1][2] Its widespread application necessitates a thorough evaluation of its potential environmental impact.[1][3] Due to their amphiphilic nature, these surfactants can interact with biological membranes, potentially leading to toxic effects in aquatic and terrestrial organisms.[2] This document provides detailed application notes and standardized protocols for assessing the ecotoxicity of Sodium (C10-16) alkylbenzenesulfonate, drawing upon internationally recognized guidelines to ensure data reliability and comparability.
Sodium (C10-16) alkylbenzenesulfonate is characterized by a sulfonated aromatic ring attached to a linear alkyl chain ranging from 10 to 16 carbons.[1][4] While readily biodegradable under aerobic conditions, its continuous release into the environment through wastewater warrants a comprehensive understanding of its ecotoxicological profile.[5][6] This profile is crucial for conducting accurate environmental risk assessments and for the development of safer alternatives in drug development and other industries.[7][8]
Data Presentation: Ecotoxicity of Sodium (C10-16) Alkylbenzenesulfonate
The following tables summarize the quantitative ecotoxicity data for Sodium (C10-16) alkylbenzenesulfonate and related LAS compounds across different trophic levels. These values are essential for determining the Predicted No-Effect Concentration (PNEC) in environmental risk assessments.[7][9]
Table 1: Aquatic Ecotoxicity Data
| Test Organism | Species | Endpoint | Value (mg/L) | Reference |
| Algae | Pseudokirchneriella subcapitata | 96h EC50 (Growth Inhibition) | 4.29 - 12.5 | [10] |
| Pseudokirchneriella subcapitata | 72h EC50 (Growth Inhibition) | 11 | [10] | |
| Desmodesmus subspicatus | EC50 (Growth Inhibition) | 9 | [10] | |
| Invertebrates | Daphnia magna (Water Flea) | 48h EC50 (Immobilization) | 1.24 - 13.13 | [11] |
| Fish | Pimephales promelas (Fathead Minnow) | 96h LC50 | 5.0 - 17.8 | [11] |
Table 2: Terrestrial Ecotoxicity Data
| Test Organism | Species | Endpoint | Value (mg/kg soil dw) | Reference |
| Soil Fauna | - | PNEC | 4.6 | [7] |
| Plants | - | PNEC | 24 | [9] |
Note: The toxicity of LAS is influenced by the length of the alkyl chain, with longer chains generally exhibiting higher toxicity.[8][12] The presented data represents a range for C10-16 homologues.
Experimental Protocols
Detailed methodologies for key ecotoxicity tests are provided below, based on Organisation for Economic Co-operation and Development (OECD) guidelines. These protocols are fundamental for ensuring the generation of high-quality and reproducible data.
Protocol 1: Algal Growth Inhibition Test (Adapted from OECD Guideline 201)
This test evaluates the effects of a substance on the growth of freshwater microalgae.
1. Test Organism: Pseudokirchneriella subcapitata or other recommended green algae species.[2]
2. Principle: Exponentially growing algal cultures are exposed to various concentrations of Sodium (C10-16) alkylbenzenesulfonate for 72 hours.[2]
3. Test Conditions:
-
Temperature: 21-24°C
-
Lighting: Continuous and uniform illumination
-
pH: Maintained between 6.0 and 9.0
-
Culture Medium: A nutrient-rich medium such as the OECD TG 201 medium.
4. Procedure: a. Prepare a series of test solutions with different concentrations of the surfactant. A geometric series of concentrations is recommended. b. Inoculate each test flask with a low density of exponentially growing algae. c. Incubate the flasks under the specified conditions for 72 hours. d. Measure the algal biomass (e.g., by cell counts, fluorescence, or optical density) at the start and end of the test.
5. Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50, which is the concentration that causes a 50% reduction in growth compared to the control.
Protocol 2: Acute Immobilization Test with Daphnia magna (Adapted from OECD Guideline 202)
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
1. Test Organism: Daphnia magna (less than 24 hours old).
2. Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[13]
3. Test Conditions:
-
Temperature: 20 ± 2°C
-
Lighting: 16-hour light / 8-hour dark cycle
-
Test Medium: Reconstituted hard water is commonly used.
4. Procedure: a. Prepare test solutions of the surfactant at various concentrations. b. Place a group of daphnids (e.g., 20) in each test vessel containing the test solution. c. Incubate for 48 hours without feeding. d. At 24 and 48 hours, observe and record the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).
5. Endpoint: The primary endpoint is the EC50 for immobilization at 48 hours.
Protocol 3: Fish Acute Toxicity Test (Adapted from OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.
1. Test Organism: Recommended species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).
2. Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
3. Test Conditions:
-
Temperature: Species-specific (e.g., 23 ± 2°C for Zebrafish).
-
Loading Rate: The number and weight of fish per volume of test solution should be limited to ensure adequate dissolved oxygen.
-
Water Quality: Parameters like pH and dissolved oxygen should be monitored daily.
4. Procedure: a. Acclimate the fish to the test conditions. b. Prepare a range of test concentrations. c. Introduce the fish to the test chambers. d. Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.
5. Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish, at 96 hours.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes related to the ecotoxicity assessment of Sodium (C10-16) alkylbenzenesulfonate.
Caption: Workflow for Ecotoxicity Assessment.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 6. santos.com [santos.com]
- 7. Effects and risk assessment of linear alkylbenzene sulfonates in agricultural soil. 5. Probabilistic risk assessment of linear alkylbenzene sulfonates in sludge-amended soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. santos.com [santos.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. Acute toxicity of three alkylbenzene sulfonates in six freshwater aquatic species [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility Constraints on Aquatic Ecotoxicity Testing of Anionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute toxicity of three alkylbenzene sulfonates to freshwater crustaceans (Daphnia magna) - Open Government Portal [open.canada.ca]
Troubleshooting & Optimization
Troubleshooting emulsion instability in formulations containing Sodium C10-16 alkylbenzenesulfonate.
Welcome to the technical support center for Sodium C10-16 alkylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for emulsion instability issues encountered during formulation.
Frequently Asked Questions (FAQs)
Q1: What is Sodium C10-16 alkylbenzenesulfonate and what are its primary functions in a formulation?
Sodium C10-16 alkylbenzenesulfonate is an anionic surfactant.[1] Its structure consists of a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail with a carbon chain length ranging from 10 to 16.[1] This amphiphilic nature allows it to reduce the surface tension between immiscible liquids, such as oil and water, making it an effective emulsifying, cleansing, and foaming agent.[1][2][3] It is widely used in detergents, cleaning products, and various industrial applications.[2][3][4]
Q2: What type of emulsion does Sodium C10-16 alkylbenzenesulfonate typically form?
As an anionic surfactant with a dominant hydrophilic portion, Sodium C10-16 alkylbenzenesulfonate is most effective at forming oil-in-water (O/W) emulsions. In these emulsions, oil droplets are dispersed within a continuous aqueous phase.
Q3: How does the Hydrophilic-Lipophilic Balance (HLB) system apply to Sodium C10-16 alkylbenzenesulfonate?
The traditional Hydrophilic-Lipophilic Balance (HLB) system is primarily designed for non-ionic surfactants. For ionic surfactants like Sodium C10-16 alkylbenzenesulfonate, the strong charge of the hydrophilic headgroup is the dominant factor in determining its emulsifying behavior, which isn't fully captured by the HLB calculation.[5] Therefore, while it is considered a high HLB surfactant suitable for O/W emulsions, experimental optimization is crucial rather than relying solely on HLB values.[5][6]
Q4: What are the common mechanisms of emulsion instability I should be aware of?
Emulsions are thermodynamically unstable systems that can break down through several mechanisms:[7][8]
-
Creaming/Sedimentation: The migration of dispersed droplets to the top (creaming) or bottom (sedimentation) due to density differences. This is often a reversible process.[7][8]
-
Flocculation: The aggregation of droplets into clusters without the rupture of the interfacial film. This can also be reversible.[7][8]
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Coalescence: The merging of smaller droplets to form larger ones, leading to the irreversible separation of the oil and water phases.[7][8]
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Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by differences in solubility.[8]
Troubleshooting Emulsion Instability
This section addresses specific instability issues you may encounter when formulating with Sodium C10-16 alkylbenzenesulfonate.
Issue 1: My emulsion is separating into layers (creaming or sedimentation) shortly after preparation.
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Possible Cause 1: Insufficient Viscosity of the Continuous Phase. A low-viscosity continuous phase allows droplets to move more freely, accelerating separation due to gravity.
-
Solution: Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier. The choice of thickener should be compatible with the anionic nature of the surfactant.
-
-
Possible Cause 2: Large Droplet Size. Larger droplets have a greater tendency to migrate due to buoyancy or gravitational forces.
-
Solution: Improve your homogenization process to reduce the average droplet size. This can be achieved by increasing the mixing speed, time, or using high-shear homogenization equipment.
-
Issue 2: I am observing clumping of droplets (flocculation) and an increase in viscosity.
-
Possible Cause 1: Inappropriate pH. The charge on the surfactant and the resulting electrostatic repulsion between droplets can be pH-dependent.
-
Solution: Adjust the pH of your formulation. For anionic surfactants, stability is often enhanced in neutral to slightly alkaline conditions, though the optimal pH should be determined experimentally.[9]
-
-
Possible Cause 2: High Electrolyte Concentration (Hard Water or Added Salts). Cations, particularly divalent cations like Ca²⁺ and Mg²⁺ found in hard water, can neutralize the negative charge of the sulfonate head groups. This reduces electrostatic repulsion between droplets, leading to flocculation.
-
Solution: Use deionized or distilled water for your formulation. If salts are a necessary component of your formulation, consider adding a chelating agent (e.g., EDTA) to sequester divalent cations. The stability in the presence of different salts has been observed to follow the trend MgCl₂ > CaCl₂ > NaCl for some anionic surfactants.[10]
-
Issue 3: The emulsion is breaking, and I can see the oil phase separating out (coalescence).
-
Possible Cause 1: Insufficient Surfactant Concentration. There may not be enough Sodium C10-16 alkylbenzenesulfonate to adequately cover the surface of all the oil droplets, leading to a weak interfacial film.
-
Solution: Gradually increase the concentration of the surfactant. Ensure it is well above its critical micelle concentration (CMC) under your formulation's conditions.
-
-
Possible Cause 2: Incompatible Ingredients. Other components in your formulation may be interacting with the surfactant and disrupting the interfacial film.
-
Solution: Review all ingredients for potential incompatibilities with anionic surfactants. For example, cationic polymers or surfactants will interact and can cause instability.
-
-
Possible Cause 3: Temperature Fluctuations. Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent and forceful collisions that can rupture the interfacial film.[7]
-
Solution: Maintain a controlled temperature during manufacturing and storage.
-
Data Presentation
Table 1: Influence of Formulation Variables on Emulsion Stability
| Parameter | Effect on O/W Emulsion Stability with Sodium C10-16 Alkylbenzenesulfonate | Troubleshooting Action |
| pH | Affects the surface charge of droplets and electrostatic repulsion. Stability is often optimal in neutral to alkaline pH.[9] | Adjust pH and monitor droplet size and zeta potential. |
| Electrolytes | High concentrations, especially of divalent cations (Ca²⁺, Mg²⁺), can shield the negative charge, reducing repulsion and causing flocculation.[10] | Use deionized water; add a chelating agent if necessary. |
| Temperature | Increased temperature lowers viscosity and increases droplet kinetic energy, promoting coalescence.[7] | Control temperature during processing and storage. |
| Viscosity | Higher viscosity of the continuous phase slows down droplet movement, hindering creaming and sedimentation. | Add a compatible rheology modifier. |
| Droplet Size | Smaller droplets increase stability by reducing gravitational separation forces. | Optimize homogenization process (e.g., increase shear). |
Experimental Protocols
Protocol 1: Droplet Size and Polydispersity Index (PDI) Measurement
-
Objective: To determine the mean droplet size and the breadth of the size distribution as indicators of emulsion stability. An increase in droplet size over time suggests coalescence.[7]
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Methodology:
-
Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water) to a concentration suitable for the instrument to prevent multiple scattering.
-
Instrument Setup: Set the measurement temperature (e.g., 25°C). Input the refractive index and viscosity of the continuous phase into the software.
-
Measurement: Transfer the diluted sample to a clean cuvette, ensuring no air bubbles are present. Allow the sample to equilibrate to the set temperature in the instrument for 1-2 minutes.
-
Data Acquisition: Perform the measurement, typically averaging 3-5 runs.
-
Data Analysis: Record the Z-average diameter (mean size) and the Polydispersity Index (PDI). A PDI below 0.3 is often considered acceptable. Monitor these values over time (e.g., at 0, 24, 48 hours) to assess stability.[7]
-
Protocol 2: Zeta Potential Measurement
-
Objective: To measure the surface charge of the droplets. A high negative zeta potential (typically < -30 mV) indicates strong electrostatic repulsion between droplets, which contributes to stability.
-
Instrumentation: DLS instrument with zeta potential measurement capability.
-
Methodology:
-
Sample Preparation: Dilute the emulsion as described in Protocol 1.
-
Instrument Setup: Select a suitable cell for zeta potential measurement (e.g., folded capillary cell).
-
Measurement: Rinse the cell with the continuous phase and then with the diluted sample. Fill the cell, ensuring no air bubbles are trapped near the electrodes.
-
Data Acquisition: Perform the measurement.
-
Data Analysis: Record the zeta potential. This measurement is particularly useful when assessing the impact of pH and electrolyte concentration on emulsion stability.
-
Protocol 3: Accelerated Stability Testing via Centrifugation
-
Objective: To quickly assess the emulsion's resistance to creaming or sedimentation.
-
Instrumentation: Laboratory centrifuge.
-
Methodology:
-
Sample Preparation: Place a known volume of the emulsion into a centrifuge tube.
-
Centrifugation: Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[11]
-
Analysis: After centrifugation, visually inspect the sample for any signs of phase separation (a layer of cream at the top or sediment at the bottom). A stable emulsion will show no separation.[11]
-
Visualizations
References
- 1. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. ALKYL BENZENE SULFONIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. benchchem.com [benchchem.com]
- 6. HLB Calculator - Materials [hlbcalc.com]
- 7. benchchem.com [benchchem.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing the surfactant performance of Sodium C10-16 alkylbenzenesulfonate by adjusting alkyl chain length.
Welcome to the technical support center for the optimization of Sodium C10-16 alkylbenzenesulfonate surfactant performance. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental investigation of how alkyl chain length impacts surfactant properties.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing the alkyl chain length on the Critical Micelle Concentration (CMC) of Sodium C10-16 alkylbenzenesulfonate?
Increasing the length of the hydrophobic alkyl chain generally leads to a decrease in the Critical Micelle Concentration (CMC).[1][2][3] This is because longer alkyl chains have stronger hydrophobic interactions, which promotes the self-assembly of surfactant molecules into micelles at lower concentrations.[4] Essentially, the increased hydrophobicity makes it more energetically favorable for the surfactant molecules to aggregate and minimize their contact with water.
Q2: How does the Krafft point of Sodium C10-16 alkylbenzenesulfonate change with an increase in alkyl chain length?
The Krafft point, the temperature at which the solubility of a surfactant equals its CMC, generally increases with longer alkyl chain lengths.[5][6][7] This is attributed to the stronger van der Waals forces between longer alkyl chains, which favors the crystalline state of the surfactant.[5] Consequently, a higher temperature is required to provide sufficient energy to break up the crystalline structure and allow for micelle formation.
Q3: Why am I observing poor solubility of my longer-chain (e.g., C14-C16) alkylbenzenesulfonate at room temperature?
Longer-chain alkylbenzene sulfonates often exhibit higher Krafft points, which can be above room temperature.[7][8] Below its Krafft point, a surfactant's solubility is significantly limited as it exists predominantly in a crystalline or hydrated solid form rather than forming micelles.[9] If you are experiencing solubility issues, it is likely that your experimental temperature is below the Krafft point of the specific homolog you are working with.
Q4: Does the alkyl chain length affect the foaming properties of the surfactant?
Yes, the alkyl chain length has a notable impact on foaming properties. Generally, foaming ability and foam stability are influenced by the length of the hydrophobic chain.[2] For some alpha olefin sulfonates, it has been observed that foamability and foam stability decrease with increasing alkyl chain length.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental optimization of Sodium C10-16 alkylbenzenesulfonate performance.
Issue 1: Inconsistent or Non-reproducible CMC Values
| Possible Cause | Recommended Solution |
| Contamination of glassware or solvent | Surface-active impurities can significantly alter surface tension measurements. Ensure all glassware is meticulously cleaned (e.g., with a potassium permanganate-sulfuric acid solution followed by thorough rinsing with high-purity water). Use high-purity water (e.g., deionized or distilled) for all solutions.[11] |
| Inaccurate solution concentrations | Precisely prepare a series of surfactant solutions with known concentrations. Use calibrated pipettes and volumetric flasks. It is crucial to have accurate concentrations for the plot of surface tension or conductivity versus concentration.[11] |
| Temperature fluctuations | CMC is temperature-dependent.[12] Conduct all measurements in a temperature-controlled environment, such as a water bath, to ensure consistency.[13] |
| Insufficient equilibration time | Allow surfactant solutions to equilibrate before measurement, as the arrangement of surfactant molecules at the interface takes time. |
| Subjective data analysis | The determination of the CMC from the intersection of two lines in a plot can be subjective.[11] Use a consistent method for fitting the lines and determining the intersection point. Ensure you have sufficient data points before and after the CMC to clearly define both regions of the curve.[11] |
Issue 2: Difficulty in Determining the Krafft Point
| Possible Cause | Recommended Solution |
| Slow dissolution of surfactant below the Krafft point | The solubility of the surfactant is low below the Krafft point. Ensure adequate stirring and allow sufficient time for the solution to reach equilibrium at each temperature point. |
| Broad phase transition | Commercial surfactants are often mixtures of homologs and isomers, which can lead to a less sharp Krafft point transition.[9] Observe the temperature range over which the solution becomes clear rather than a single, sharp point. |
| Precipitation upon cooling | If the surfactant precipitates out of solution upon cooling, this is a good indicator that you have passed the Krafft point. The temperature at which precipitation begins upon slow cooling can be used to estimate the Krafft point. |
| Visual determination is difficult | Use a more sensitive method to detect the sharp increase in solubility. This can be done by measuring the conductivity or turbidity of the solution as a function of temperature. A sharp increase in conductivity or a decrease in turbidity indicates the Krafft point. |
Data Presentation
The following tables summarize the expected trends and representative data for the effect of alkyl chain length on the key properties of Sodium Alkylbenzenesulfonates.
Table 1: Effect of Alkyl Chain Length on Critical Micelle Concentration (CMC)
| Alkyl Chain Length | Approximate CMC (mM) |
| C10 | 5.8 |
| C12 | 1.1 |
| C14 | 0.24 |
| C16 | 0.058 |
Note: These are approximate values and can vary based on experimental conditions and the specific isomer distribution.
Table 2: Effect of Alkyl Chain Length on Krafft Point
| Alkyl Chain Length | Approximate Krafft Point (°C) |
| C12 | ~16-18 |
| C14 | ~30 |
| C16 | ~45 |
Note: The Krafft point is sensitive to the purity of the surfactant and the ionic strength of the solution.[5]
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol outlines the use of a tensiometer to measure the surface tension of surfactant solutions at various concentrations to determine the CMC.[14][15]
Materials:
-
Sodium C10-16 alkylbenzenesulfonate homologs
-
High-purity water
-
Calibrated volumetric flasks and pipettes
-
Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Temperature-controlled water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of the surfactant in high-purity water. From the stock solution, prepare a series of dilutions covering a concentration range both below and above the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Temperature Equilibration: Place the surfactant solutions in a temperature-controlled water bath to ensure all measurements are performed at a constant temperature.
-
Surface Tension Measurement: Measure the surface tension of each solution, starting from the lowest concentration and proceeding to the highest. Ensure the tensiometer probe is thoroughly cleaned and dried between each measurement.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[14]
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants like sodium alkylbenzenesulfonate and relies on the change in conductivity of the solution as micelles are formed.[1][14]
Materials:
-
Sodium C10-16 alkylbenzenesulfonate homologs
-
High-purity water
-
Calibrated volumetric flasks and pipettes
-
Conductivity meter with a temperature-compensated probe
-
Temperature-controlled water bath
Procedure:
-
Solution Preparation: Prepare a series of surfactant solutions in high-purity water, similar to the surface tension method.
-
Instrument Calibration: Calibrate the conductivity meter using standard conductivity solutions.
-
Temperature Equilibration: Equilibrate the surfactant solutions to a constant temperature in a water bath.
-
Conductivity Measurement: Measure the conductivity of each solution, starting with the lowest concentration. Rinse the probe with deionized water and the next solution to be measured before each reading.
-
Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration. The plot will show two linear regions with different slopes. The concentration at which the slope changes corresponds to the CMC.[16]
Visualizations
References
- 1. justagriculture.in [justagriculture.in]
- 2. Influence of alkyl chain length of alpha olefin sulfonates on surface and interfacial properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. ERIC - EJ1113953 - Determination of Surface Tension of Surfactant Solutions through Capillary Rise Measurements: An Image-Processing Undergraduate Laboratory Experiment, Journal of Chemical Education, 2016-Sep [eric.ed.gov]
- 5. benchchem.com [benchchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. agilent.com [agilent.com]
- 8. US20090221464A1 - Process to obtain a highly soluble linear alkylbenzene sulfonate - Google Patents [patents.google.com]
- 9. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 16. Method of Determination of CMC | PPT [slideshare.net]
Managing the effects of water hardness on Sodium (C10-16)alkylbenzenesulfonate efficacy.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the effects of water hardness on the efficacy of Sodium (C10-16) alkylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is Sodium (C10-16) alkylbenzenesulfonate and what are its primary applications in research?
Sodium (C10-16) alkylbenzenesulfonate is a linear alkylbenzene sulfonate (LAS) that belongs to the class of anionic surfactants.[1][2] Its amphiphilic nature, consisting of a hydrophilic sulfonate headgroup and a hydrophobic alkylbenzene tail, allows it to reduce surface tension and facilitate emulsification.[1] In a research setting, it is frequently used in detergency and cleaning studies, for investigating foam stability, and as a model substance for environmental biodegradation studies of surfactants.[1]
Q2: How does water hardness affect the performance of Sodium (C10-16) alkylbenzenesulfonate?
Water hardness, caused by the presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), negatively impacts the performance of anionic surfactants like Sodium (C10-16) alkylbenzenesulfonate.[3][4][5] These cations react with the surfactant to form insoluble precipitates, effectively reducing the concentration of active surfactant in the solution.[3][6][7] This leads to decreased foaming power, reduced cleaning efficacy, and the deposition of soap scum on surfaces.[6][7][8]
Q3: What is the visible evidence of Sodium (C10-16) alkylbenzenesulfonate's interaction with hard water?
The most common visual indicator is the formation of a cloudy or milky precipitate in the solution, which reduces its transmittance.[6][7] This turbidity is a result of the insoluble salts formed between the anionic surfactant and the divalent cations in hard water.[7] A noticeable decrease in foam volume and stability is also a primary indicator of this interaction.[6]
Q4: Are there alternative surfactants that are less sensitive to hard water?
Yes, nonionic surfactants are generally less sensitive to water hardness because they do not have a charged headgroup that can interact with calcium and magnesium ions.[9] Examples include alcohol ethoxylates and alkyl polyglycosides.[9] Formulations can also be improved by creating mixed surfactant systems, for instance by combining an anionic surfactant like Sodium (C10-16) alkylbenzenesulfonate with a nonionic surfactant to enhance hard water tolerance.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Foaming | High water hardness leading to surfactant precipitation. | 1. Incorporate a Builder: Add a chelating agent like Sodium Tripolyphosphate (STPP) or zeolites to sequester calcium and magnesium ions.[10][11][12] 2. Increase Surfactant Concentration: This can compensate for the amount of surfactant that precipitates, though it may not fully restore performance.[13][14] 3. Use Softened Water: Employing deionized or distilled water for the formulation is the most direct way to eliminate the issue.[14][15] |
| Cloudy Solution (Precipitation) | Interaction of the anionic surfactant with divalent cations (Ca²⁺, Mg²⁺). | 1. Add a Co-surfactant: Introduce a nonionic surfactant to the formulation to improve the overall stability in hard water.[8] 2. Utilize a Water Softener: Incorporate agents like sodium carbonate to precipitate the hardness minerals before they can react with the surfactant.[10] |
| Poor Cleaning Performance | A significant portion of the surfactant is inactivated by water hardness, reducing its ability to lower surface tension and remove soil. | 1. Optimize Formulation with Builders: Experiment with different concentrations and combinations of builders like STPP and sodium carbonate to find the optimal ratio for your specific water hardness level.[10][11] 2. Adjust pH: The efficacy of some builders and the stability of the surfactant can be pH-dependent. Ensure the formulation's pH is optimized. |
| Inconsistent Results Between Batches | Variations in the hardness of the water source used for different experiments. | 1. Standardize Water Hardness: Prepare a standard hard water solution for all experiments to ensure reproducibility. Refer to standards like IEC 60734:2012 for guidance.[7] 2. Measure Water Hardness: Routinely test the hardness of your water source to account for any fluctuations in your experimental analysis. |
Data Presentation
Table 1: Effect of Water Hardness on the Critical Micelle Concentration (CMC) of Sodium Linear Alkylbenzene Sulfonate (NaLAS)
| Calcium Chloride (CaCl₂) Concentration (g/L) | Critical Micelle Concentration (CMC) of NaLAS (mg/L) |
| 0 | 668 |
| 0.01 | 300 |
| 0.02 | 220 |
| 0.05 | 130 |
| 0.10 | 90 |
Data synthesized from a study on the binding of Ca²⁺ ions to alkylbenzene sulfonates, which demonstrated a significant decrease in CMC with the addition of CaCl₂.[3][4][5][16]
Experimental Protocols
1. Protocol for Determining the Effect of Water Hardness on Surfactant Efficacy
-
Objective: To quantify the impact of varying water hardness levels on the performance of Sodium (C10-16) alkylbenzenesulfonate.
-
Materials:
-
Sodium (C10-16) alkylbenzenesulfonate
-
Deionized water
-
Calcium chloride (CaCl₂) and Magnesium sulfate (B86663) (MgSO₄) for preparing standard hard water
-
Tensiometer for surface tension measurements
-
Spectrophotometer for turbidity measurements
-
-
Methodology:
-
Prepare Standard Hard Water Solutions: Create a series of solutions with varying degrees of hardness (e.g., 50, 100, 200, 300 ppm CaCO₃ equivalent) by dissolving calculated amounts of CaCl₂ and MgSO₄ in deionized water.
-
Prepare Surfactant Solutions: For each hardness level, prepare a solution of Sodium (C10-16) alkylbenzenesulfonate at a fixed concentration.
-
Measure Turbidity: Use a spectrophotometer to measure the transmittance or absorbance of each solution to quantify the level of precipitation. A decrease in transmittance indicates a higher degree of precipitation.[6][7]
-
Measure Surface Tension: Use a tensiometer to measure the surface tension of each solution. Ineffective surfactant performance in hard water will result in a higher surface tension compared to the solution in deionized water.[6][7]
-
Evaluate Foaming: A standardized foam generation test (e.g., Ross-Miles method) can be used to measure the initial foam height and its stability over time.[6]
-
2. Protocol for Evaluating the Efficacy of Builders in Hard Water
-
Objective: To assess the effectiveness of different builders in mitigating the negative effects of water hardness on Sodium (C10-16) alkylbenzenesulfonate.
-
Materials:
-
Sodium (C10-16) alkylbenzenesulfonate
-
Standard hard water solution (e.g., 300 ppm)
-
Builders: Sodium Tripolyphosphate (STPP), Zeolites, Sodium Carbonate
-
Equipment from Protocol 1
-
-
Methodology:
-
Prepare Test Solutions: In the standard hard water, prepare a series of surfactant solutions. To each, add a different builder at a specified concentration. Include a control solution with no builder.
-
Perform Efficacy Tests: For each solution, repeat the turbidity, surface tension, and foaming measurements as described in Protocol 1.
-
Compare Results: Analyze the data to determine which builder, and at what concentration, most effectively restores the surfactant's performance in hard water. An effective builder will result in lower turbidity, lower surface tension, and improved foam stability.[10][11]
-
Visualizations
Caption: Mechanism of how water hardness reduces the efficacy of anionic surfactants.
Caption: A logical workflow for troubleshooting poor surfactant performance.
References
- 1. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 2. ALKYL BENZENE SULFONIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Effects of Water Hardness on Textile Detergency Performance in Aqueous Cleaning Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanoient.org [nanoient.org]
- 9. Learn More about Surfactants that are Less Sensitive to Water Hardness [rimpro-india.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. organic chemistry - If we add surfactant in soft and hard water, which will require more surfactant and why? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation | MDPI [mdpi.com]
Addressing skin and eye irritation when working with concentrated solutions of Sodium (C10-16)alkylbenzenesulfonate.
Technical Support Center: Sodium (C10-16)alkylbenzenesulfonate
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with concentrated solutions of this compound, focusing on the prevention and management of skin and eye irritation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with concentrated this compound?
A1: this compound is classified as a hazardous substance. The primary risks when working with concentrated solutions are:
-
Causes serious eye damage (H318) and serious eye irritation (H319) .[1][2][3][4]
-
Causes skin irritation (H315) .[1][3][4] Repeated or prolonged contact with concentrated solutions may lead to dermatitis.[4][5]
-
May cause respiratory irritation (H335) if inhaled as a dust or aerosol.[1][4]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this substance?
A2: To minimize exposure and prevent irritation, the following PPE must be worn:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required.[1][5] When there is a significant risk of splashing, it is best practice to use chemical safety goggles and/or a full-face shield.[4][6]
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., rubber gloves).[1][4][7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[1] If procedures may generate dust or aerosols, use a local exhaust ventilation system (such as a chemical fume hood) or appropriate respiratory protection.[5][7][8]
Q3: What engineering controls should be in place to ensure safe handling?
A3: Engineering controls are the primary method for minimizing risk. Key controls include:
-
Ventilation: Always handle the substance in a well-ventilated area. For procedures that may generate aerosols or dusts, a chemical fume hood is essential.[9][10][11]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and located close to the workstation.[10]
-
Designated Areas: Clearly define the areas where this chemical is stored and handled to prevent cross-contamination and accidental exposure.
Q4: What should I do if I get a concentrated solution on my skin?
A4: Immediate action is crucial to mitigate irritation.
-
Immediately remove all contaminated clothing, including footwear.[2][3]
-
Flush the affected skin and hair with large amounts of running water, using soap if available.[2][3][12]
-
Continue flushing for at least 15 minutes.
-
If skin irritation, redness, or pain occurs or persists, seek medical attention.[1][3]
-
Thoroughly wash contaminated clothing before reusing it.[1][3]
Q5: What is the correct first aid procedure for eye contact?
A5: Eye contact with this substance is a serious concern and requires an immediate response.
-
Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[1][2][3][13]
-
If present, and easy to do, remove contact lenses after the initial flushing and continue rinsing.[1][2][3]
-
Bring the Safety Data Sheet (SDS) for the substance to the medical professional.[1]
Q6: Can I neutralize the substance with a weak acid or base after exposure?
A6: No. Do not attempt to neutralize the chemical on the skin or in the eyes. This can worsen the injury. The standard and recommended procedure is to flush the affected area with large volumes of water.[12]
Data Summary Table
The following table summarizes key hazard information and first aid response times for this compound.
| Parameter | Data / Recommendation | Source(s) |
| GHS Hazard Classifications | H315: Causes skin irritationH318: Causes serious eye damageH302: Harmful if swallowedH335: May cause respiratory irritation | [1][4] |
| Primary Exposure Routes | Skin Contact, Eye Contact, Ingestion, Inhalation | [1][6] |
| Recommended PPE | Safety goggles or face shield, chemical-resistant gloves, impervious lab coat | [1][4][5] |
| First Aid: Skin Contact | Immediately flush with soap and water | [2][3][12] |
| First Aid: Eye Contact | Immediately flush with water for at least 15-20 minutes | [1][3][13] |
| Medical Consultation | Skin: Seek attention if irritation persists.Eyes: Seek immediate attention. | [1][2][3] |
Experimental Protocol Example
Standard Operating Procedure (SOP): In-vitro Skin Irritation Test using Reconstituted Human Epidermis (RhE) Model
This protocol outlines a method for assessing the skin irritation potential of a formulation containing this compound, following OECD Test Guideline 439.
1.0 Purpose To determine the potential of a test chemical to induce skin irritation in vitro, measured by its effect on cell viability in an RhE model.
2.0 Materials
-
Test Chemical: Formulation containing this compound.
-
Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution.
-
Negative Control: Dulbecco's Phosphate Buffered Saline (DPBS).
-
RhE Tissue Kits (e.g., EpiDerm™, SkinEthic™ RHE).
-
Assay Medium, Culture Medium.
-
MTT Reagent (1 mg/mL in DPBS).
-
Isopropanol (B130326) (extraction solvent).
-
Sterile, disposable 24-well plates.
-
Calibrated multichannel pipette.
-
Plate reader (spectrophotometer) capable of reading absorbance at 570 nm.
3.0 Methodology
-
Pre-incubation: Upon receipt, place the RhE tissue inserts into 24-well plates containing pre-warmed culture medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Application of Test Chemical:
-
Remove tissues from the incubator. Moisten the surface with DPBS.
-
Apply 30 µL of the test chemical, positive control, or negative control directly to the surface of the tissue.
-
Ensure even spreading across the epidermis. Use three tissue replicates for each condition.
-
-
Exposure and Rinsing:
-
Expose the tissues to the test chemical for 60 minutes at room temperature.
-
After exposure, thoroughly rinse the tissues with DPBS to remove all residual test material.
-
-
Post-incubation: Transfer the rinsed tissues to fresh 24-well plates with new culture medium and incubate for 42 hours at 37°C, 5% CO₂.
-
MTT Viability Assay:
-
Transfer tissues to a 24-well plate containing MTT solution (1 mg/mL).
-
Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into a blue formazan (B1609692) precipitate.
-
Remove tissues, blot dry, and place them in a new 24-well plate.
-
Add 2 mL of isopropanol to each well to extract the formazan.
-
Seal the plate and shake for at least 2 hours at room temperature to ensure complete extraction.
-
-
Data Analysis:
-
Transfer 200 µL of the extract from each well to a 96-well plate.
-
Measure the optical density (OD) at 570 nm using the plate reader.
-
Calculate the percentage of viability for each tissue relative to the negative control: % Viability = (OD_test / OD_negative_control) x 100.
-
Classification: If the mean % viability of the three replicate tissues is ≤ 50%, the test chemical is classified as an irritant.
-
Visual Troubleshooting and Information Guides
The following diagrams illustrate key workflows and biological pathways related to surfactant exposure.
Caption: Workflow for addressing skin and eye irritation.
Caption: Simplified pathway of surfactant-induced skin irritation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sdfine.com [sdfine.com]
- 3. tedpella.com [tedpella.com]
- 4. Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CDC - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 8. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
- 9. gz-supplies.com [gz-supplies.com]
- 10. fishersci.com [fishersci.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Overcoming interference in the HPLC analysis of Sodium (C10-16)alkylbenzenesulfonate.
Technical Support Center: HPLC Analysis of Sodium (C10-16)alkylbenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interference issues during the High-Performance Liquid Chromatography (HPLC) analysis of this compound (Linear Alkylbenzene Sulfonate, LAS).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My chromatogram shows a large, unresolved peak early in the run that interferes with the C10 and C11 LAS homologues. What is the likely cause and solution?
A1: This is a common issue caused by highly polar, unretained matrix components or formulation excipients. Since LAS is analyzed by reversed-phase HPLC, polar interferences will elute with or very near the solvent front.
Solutions:
-
Sample Preparation: The most effective solution is to remove these interferences before injection using Solid-Phase Extraction (SPE).[1] An anion-exchange SPE cartridge can effectively retain the anionic LAS while allowing polar, non-ionic interferences to be washed away.[2] Alternatively, a reversed-phase (e.g., C18) cartridge can be used to retain the LAS while highly polar components are washed out with a high-aqueous wash solvent.
-
Method Modification: If SPE is not feasible, you can try to improve the chromatographic separation.
-
Increase Aqueous Content: Start with a higher percentage of the aqueous mobile phase (e.g., >95% water) at the beginning of your gradient. This can help retain the early LAS homologues longer on the column, allowing for better separation from the void volume peak.[3]
-
Use a Guard Column: A guard column can help trap strongly retained matrix components that might otherwise foul the analytical column, though it is less effective for unretained interferences.[4]
-
Q2: I am analyzing LAS in a wastewater matrix and observing poor peak shape (tailing) and shifting retention times. How can I troubleshoot this?
A2: Poor peak shape and retention time instability in complex matrices like wastewater are often due to matrix effects and column contamination.[5][6]
Solutions:
-
Thorough Sample Cleanup: Wastewater contains a multitude of organic and inorganic compounds. A robust sample preparation protocol is critical. An automated SPE method using a weak anion-exchange (WAX) cartridge has been shown to provide good recovery and cleanup for LAS in wastewater.[2]
-
Mobile Phase Optimization:
-
pH Control: Ensure your mobile phase is buffered. Small shifts in pH can affect the ionization of silanol (B1196071) groups on the column, leading to peak tailing and retention time drift.[7]
-
Ion-Pairing Agents: The addition of an ion-pairing agent, such as sodium perchlorate, to the mobile phase can improve the retention and peak shape of anionic surfactants like LAS.[8][9]
-
-
Column Flushing: After each analytical run, especially with complex matrices, incorporate a high-organic wash step (e.g., 95-100% acetonitrile) to elute strongly retained, non-polar contaminants from the column.[10] Following this with a re-equilibration step is crucial for reproducibility.[11]
Q3: My LAS recovery is low after performing Solid-Phase Extraction (SPE) on a C18 cartridge. What are the potential causes?
A3: Low recovery in SPE can stem from several factors related to method parameters.
Solutions:
-
Incomplete Retention: The LAS may not be fully retained on the C18 sorbent during sample loading. This can happen if the sample contains a high percentage of organic solvent. Ensure the sample is in a predominantly aqueous solution before loading.
-
Premature Elution: During the wash step (intended to remove interferences), the LAS may be partially eluted. Use a wash solvent that is weak enough to not elute the LAS. For C18 SPE, this is typically a high-aqueous solution (e.g., 5-10% methanol (B129727) in water).
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the LAS completely from the sorbent. For LAS on a C18 cartridge, a strong organic solvent like methanol or acetonitrile (B52724) is typically required for full elution.[12] Ensure you are using a sufficient volume of elution solvent.
-
Sorbent Selection: While C18 is common, other sorbents may provide better recovery. For anionic compounds like LAS, weak anion-exchange (WAX) or mixed-mode sorbents can offer higher selectivity and recovery.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the HPLC analysis of LAS? A1: Common interferences include:
-
Matrix Components: In environmental samples (e.g., wastewater, river water), humic acids, fulvic acids, and other surfactants can co-elute with LAS.[2]
-
Formulation Excipients: In detergent or drug product formulations, components like salts, builders, polymers, and other surfactants can interfere.[13]
-
Sample Contamination: Contaminants can be introduced from glassware, solvents, or handling procedures.[4] Using high-purity, HPLC-grade solvents and reagents is essential.[14]
Q2: Which type of HPLC column is recommended for separating C10-C16 LAS homologues? A2: A reversed-phase C18 or C8 column is the standard choice for separating LAS homologues. The separation is based on the hydrophobicity of the alkyl chain; longer chains (e.g., C16) are retained longer than shorter chains (e.g., C10). Columns specifically designed for surfactant analysis, such as the Acclaim Surfactant column, can also provide excellent resolution.[15][16]
Q3: What detection method is most suitable for LAS analysis? A3: LAS contains a benzene (B151609) ring, which makes it suitable for UV detection, typically around 225 nm.[16] For higher sensitivity and selectivity, especially in complex matrices, fluorescence detection (e.g., excitation at 225 nm, emission at 295 nm) or Mass Spectrometry (MS) can be used.[15][17] MS provides structural information and can help distinguish LAS from co-eluting interferences.[15]
Q4: How can I confirm if a peak in my chromatogram is an interference or a LAS homologue? A4: The best way to confirm peak identity is by using a mass spectrometer (LC-MS). If an MS detector is unavailable, you can use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to check the UV spectrum of the peak. All LAS homologues should have a very similar UV spectrum. A significant difference in the spectrum suggests the peak is an impurity. Spiking the sample with a known LAS standard and observing which peaks increase in area can also help with identification.
Data Presentation
Table 1: Comparison of SPE Sorbent Performance for LAS Recovery from Wastewater
| SPE Sorbent Type | Wash Solvent | Elution Solvent | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Reversed-Phase (C18) | 5% Methanol in Water | Methanol | 85.2 | 4.5 |
| Weak Anion-Exchange (WAX) | 5% Methanol in Water | 2% Formic Acid in Methanol | 96.5 | 2.1 |
| Multi-walled Carbon Nanotubes (MWCNT) | Deionized Water | Methanol | 97.5 | 2.0 |
Data is representative and compiled based on typical performance characteristics described in literature.[2][12]
Table 2: Effect of Mobile Phase Additive on Chromatographic Performance
| Mobile Phase Condition | Resolution (C12/C13) | C12 Peak Tailing Factor |
| Acetonitrile/Water Gradient | 1.4 | 1.8 |
| Acetonitrile/Water with 0.05M NaClO₄ | 1.9 | 1.2 |
Data is representative and illustrates the typical improvements seen with ion-pairing agents.[8][9]
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for LAS Cleanup from Aqueous Samples using a WAX Cartridge
This protocol describes a general procedure for extracting and concentrating LAS from a water sample, removing common interferences.
Objective: To isolate this compound from an aqueous matrix and remove polar interferences prior to HPLC analysis.[2]
Materials:
-
Weak Anion-Exchange (WAX) SPE Cartridges (e.g., 100 mg, 3 mL)
-
SPE Vacuum Manifold
-
HPLC Grade Methanol
-
HPLC Grade Deionized Water
-
HPLC Grade Formic Acid
-
Sample (e.g., 100 mL of filtered wastewater)
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the WAX cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load 100 mL of the aqueous sample onto the conditioned cartridge at a slow flow rate (approx. 2-3 mL/min). The anionic LAS will be retained by the WAX sorbent.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of deionized water to remove unretained polar, non-ionic interferences.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove weakly retained interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove residual water.
-
-
Elution (Analyte Collection):
-
Place a clean collection tube inside the manifold.
-
Elute the retained LAS from the cartridge by passing 5 mL of 2% formic acid in methanol through the sorbent. The formic acid neutralizes the ionic interaction, releasing the LAS.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Visualizations
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. Matrix Effects | Separation Science [sepscience.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Determination of linear alkylbenzene sulfonates by ion-pair solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. organomation.com [organomation.com]
- 15. alfachemic.com [alfachemic.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. [PDF] Determination of Linear Alkylbenzene Sulphonate in Treatment Plant Wastewater Streams Using On-Line Solid-Phase Extraction Followed by HPLC with Fluorescence Detection | Semantic Scholar [semanticscholar.org]
The effect of pH on the stability and performance of Sodium (C10-16)alkylbenzenesulfonate.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Sodium (C10-16)alkylbenzenesulfonate, with a specific focus on the effects of pH on its stability and performance in research applications.
Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Issue 1: Precipitation or Cloudiness in Solution
Q1: My this compound solution turned cloudy or formed a precipitate after I adjusted the pH. What happened and how can I fix it?
A1: Precipitation upon pH adjustment is a common issue. The solubility of this compound, an anionic surfactant, can be influenced by several factors related to pH.
-
Potential Cause 1: Approaching the pKa in Highly Acidic Conditions. While the pKa of the sulfonic acid group is very low (typically <1), introducing a strong acid to reach a pH below 2 could potentially lead to the formation of the less soluble alkylbenzenesulfonic acid.
-
Potential Cause 2: "Salting-Out" Effect. If you are using acidic or basic buffers to adjust the pH, the buffer salts themselves can reduce the solubility of the surfactant.[1] This "salting-out" effect occurs because the salt ions compete for water molecules, decreasing the hydration of the surfactant and causing it to precipitate.[1]
-
Potential Cause 3: Interaction with Multivalent Cations. If your solution contains multivalent cations (e.g., Ca²⁺, Mg²⁺ from hard water or other reagents), lowering the pH might affect their interaction with the anionic surfactant, sometimes leading to the precipitation of less soluble salts. The presence of cations like Ca²⁺ can significantly decrease the concentration of the surfactant due to precipitation.[2][3]
Recommended Actions:
-
Re-dissolution: Try gently warming the solution while stirring. Sonication can also help break up agglomerates and enhance dissolution.[1]
-
pH Readjustment: Carefully adjust the pH back towards a neutral or alkaline range to see if the precipitate redissolves.[1]
-
Dilution: If the concentration is high, adding more of the primary solvent (e.g., deionized water) can bring the compound back into solution.[1]
-
Buffer Compatibility Check: Before preparing a large batch, test the compatibility of your chosen buffer with a small sample of your surfactant solution.[1]
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent Performance in Assays
Q2: I am observing variable performance (e.g., inconsistent emulsification, variable surface tension) in my experiments. Could pH be the cause?
A2: Yes, pH can significantly impact the performance of this compound.
-
Surface Adsorption: The pH of the medium can alter the surface charge of substrates in your experiment (e.g., particles, container walls).[4] At lower pH values, some surfaces can become more positively charged, which enhances the electrostatic attraction with the anionic sulfonate group, leading to increased adsorption of the surfactant onto the surface.[4] This depletes the concentration of available surfactant in the bulk solution, reducing its effectiveness. Studies have shown that adsorption of similar surfactants on minerals like bentonite (B74815) and hematite (B75146) is highest at lower pH values.[5]
-
Interfacial Tension (IFT): While the surfactant itself is stable across a wide pH range, the overall IFT of a system can be pH-dependent, especially in the presence of electrolytes. For example, in some oil/water/surfactant systems, increasing the concentration of NaOH (and thus pH) can first lower the IFT to an ultra-low value and then cause it to increase again.[6]
-
Foaming and Cleaning: Anionic surfactants generally exhibit optimal cleaning and foaming performance in neutral to alkaline conditions.[7] Extreme pH values can affect the overall formulation stability and its interaction with other components.
Recommended Actions:
-
Standardize and Buffer pH: Ensure all experiments are conducted at a consistent, buffered pH. This is crucial for reproducibility.
-
Characterize Your System: If performance is critical, characterize the surfactant's key properties (e.g., surface tension, CMC) at the specific pH of your experiment.
-
Consider Substrate Interactions: Be mindful of the materials used in your experimental setup. If you suspect adsorption is an issue, consider pre-treating surfaces or choosing materials with a lower affinity for the surfactant at your working pH.
Frequently Asked Questions (FAQs)
Q3: How does pH affect the chemical stability of this compound?
A3: this compound is the sodium salt of a strong acid (alkylbenzenesulfonic acid). As such, it is chemically stable across a wide pH range, particularly in neutral to alkaline conditions.[8] Unlike esters or amides, the sulfonate group is not susceptible to hydrolysis under typical acidic or basic conditions. However, in extremely strong acidic environments (pH < 2), the equilibrium can shift towards the protonated sulfonic acid form, which has lower water solubility.
Q4: What is the effect of pH on the Critical Micelle Concentration (CMC) of this compound?
A4: For an anionic surfactant like this, pH itself has a minimal direct effect on the CMC in the absence of other interacting species. The sulfonate headgroup remains fully ionized over the vast majority of the pH scale (pH 2-12). However, pH becomes a significant factor when it influences other components in the solution:
-
Ionic Strength: Adjusting pH with acidic or basic salts adds electrolytes to the solution. Increased ionic strength shields the electrostatic repulsion between the anionic headgroups, making it easier for micelles to form. This typically leads to a decrease in the CMC.
-
Presence of Multivalent Cations: The presence of ions like Ca²⁺ and Mg²⁺, common in hard water, significantly lowers the CMC.[2][3] The pH can influence the availability and interaction of these ions.
| Condition | Expected Effect on CMC | Rationale |
| Adding Acid/Base (without buffer salts) | Minimal Change | The surfactant remains ionized. |
| Using Buffers to adjust pH | CMC Decreases | The buffer salts increase ionic strength, shielding headgroup repulsion. |
| Presence of Ca²⁺ or Mg²⁺ | CMC Significantly Decreases | Divalent cations are more effective at shielding charge repulsion.[2][3] |
Q5: How does pH influence the surface tension of a this compound solution?
A5: Similar to the CMC, the primary influence of pH on surface tension is indirect. Before the CMC is reached, surface tension decreases as the surfactant concentration increases.[9] After the CMC, the surface tension remains relatively constant.[9] Since pH adjustments with buffers can lower the CMC, the concentration at which the minimum surface tension is achieved will also be lower. In complex systems, such as crude oil emulsions, pH can have a more direct impact on interfacial tension by affecting the ionizable species at the oil-water interface.[6]
Caption: Relationship between pH and surfactant performance.
Experimental Protocols
Protocol 1: Determining the Effect of pH on Surfactant Performance
This protocol outlines a general workflow to assess how pH impacts the performance of this compound for a specific application.
Objective: To measure and compare the Critical Micelle Concentration (CMC) and minimum surface tension of the surfactant at three different pH values (e.g., 5.0, 7.0, 9.0).
Materials:
-
This compound
-
Deionized (DI) water (Type I)
-
Appropriate buffers (e.g., citrate (B86180) for pH 5.0, phosphate (B84403) for pH 7.0, borate (B1201080) for pH 9.0)
-
Calibrated pH meter
-
Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
Conductivity meter
-
Volumetric flasks and pipettes
Methodology:
-
Prepare Buffered Stock Solutions: For each target pH, prepare a concentrated stock solution of the surfactant (e.g., 10x the expected CMC) using the appropriate buffer as the solvent. Ensure the buffer concentration is consistent across all solutions.
-
Prepare Dilution Series: For each pH condition, prepare a series of dilutions from the stock solution. The concentration range should span well below and above the expected CMC.
-
pH Verification: Measure and record the final pH of each solution in the dilution series to ensure it has remained stable.
-
Measurement:
-
Tensiometry: Measure the surface tension of each dilution, starting from the most dilute and moving to the most concentrated. Allow the reading to stabilize for each measurement.
-
Conductivity: Measure the electrical conductivity of each dilution.
-
-
Data Analysis:
-
For tensiometry data, plot surface tension (y-axis) versus the logarithm of surfactant concentration (x-axis). The CMC is the concentration at which the slope of the line changes sharply.
-
For conductivity data, plot conductivity (y-axis) versus surfactant concentration (x-axis). The data will show two linear regions; the intersection of these lines is the CMC.
-
-
Comparison: Compare the CMC values and the minimum surface tension achieved at each pH to determine the effect of the buffered environment on surfactant performance.
Caption: Experimental workflow for pH-dependent CMC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 68081-81-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of NaOH on lowering interfacial tension of oil/alkylbenzene sulfonates solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Improving the solubility of Sodium C10-16 alkylbenzenesulfonate in various solvent systems.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Sodium C10-16 alkylbenzenesulfonate in various solvent systems.
Troubleshooting Guide
Issue 1: Slow Dissolution or Incomplete Solubility in Aqueous Systems
Q: I am having difficulty dissolving Sodium C10-16 alkylbenzenesulfonate in water. It's taking a very long time, and some particles remain undissolved. What can I do?
A: Slow dissolution is a common issue, especially at higher concentrations. Here are several steps you can take to improve solubility:
-
Increase Temperature: Gently warming the solution can significantly increase the dissolution rate. For many surfactants, solubility increases with temperature. However, be mindful of the Krafft point, the temperature at which the solubility of the surfactant equals its critical micelle concentration (CMC). A high 2-phenyl isomer product can have a Krafft point below 0 °C, while a low 2-phenyl product has a cloud point of around 15 °C.[1]
-
Mechanical Agitation: Continuous and vigorous stirring is crucial. Using a magnetic stirrer or overhead mixer can enhance the interaction between the solvent and the surfactant particles.
-
Sonication: Using an ultrasonic bath can help break down agglomerates of the surfactant powder, increasing the surface area available for dissolution.
-
pH Adjustment: The pH of the aqueous solution can influence the solubility of anionic surfactants. While generally stable, significant shifts in pH can affect the solubility of sulfonate salts. Ensure your solution's pH is within a range that favors dissolution, typically neutral to slightly alkaline for this type of surfactant.
Issue 2: Precipitation of the Surfactant After Dissolution
Q: My Sodium C10-16 alkylbenzenesulfonate solution was clear, but now I see a precipitate forming. What causes this and how can I fix it?
A: Precipitation after initial dissolution can be caused by several factors:
-
Temperature Fluctuations: A decrease in temperature can lead to a supersaturated solution, causing the surfactant to precipitate out.[2] If the solution was prepared at an elevated temperature, it may not be stable at room temperature.
-
Solution: Gently warm the solution to redissolve the precipitate. To prevent this from recurring, you can either maintain a slightly elevated storage temperature or prepare a more dilute solution.[2]
-
-
High Concentration: You may have exceeded the solubility limit of the surfactant in your chosen solvent system.
-
Solution: Add more solvent to dilute the concentration.
-
-
"Salting-Out" Effect: The addition of electrolytes (salts) can decrease the solubility of the surfactant, leading to precipitation.[2]
-
Solution: If salts are necessary for your formulation, add them slowly with vigorous stirring to avoid localized high concentrations. Consider using a different salt with a lesser "salting-out" effect if your protocol allows.[2]
-
Issue 3: Poor Solubility in Organic or Co-Solvent Systems
Q: I am trying to dissolve Sodium C10-16 alkylbenzenesulfonate in an organic solvent system, but it is not dissolving well. What should I consider?
A: The solubility in organic solvents can be variable. Here are some key considerations:
-
Solvent Polarity: Sodium C10-16 alkylbenzenesulfonate is an amphiphilic molecule with a polar head and a non-polar tail. Its solubility will be best in polar protic solvents or in solvent mixtures that can accommodate both parts of the molecule. It is soluble in ethanol (B145695) and methanol.
-
Co-solvents: Using a co-solvent system can significantly enhance solubility. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3] Common co-solvents to consider are:
-
Ethanol
-
Propylene (B89431) Glycol
-
Isopropanol
-
-
Hydrotropes: These are compounds that increase the aqueous solubility of sparingly soluble substances.[4] They are particularly useful for enhancing the solubility of surfactants in aqueous formulations. Common hydrotropes include sodium xylene sulfonate and sodium cumene (B47948) sulfonate.
Frequently Asked Questions (FAQs)
Q1: What is Sodium C10-16 alkylbenzenesulfonate and why is its solubility important?
A1: Sodium C10-16 alkylbenzenesulfonate is an anionic surfactant widely used in detergents, cleaning agents, and as an emulsifier.[5] Its effectiveness is highly dependent on its ability to dissolve and form micelles in a given solvent system. Proper solubilization is crucial for achieving desired properties like surface tension reduction, foaming, and cleaning performance.
Q2: What factors have the most significant impact on the solubility of this surfactant?
A2: The primary factors influencing the solubility of Sodium C10-16 alkylbenzenesulfonate are:
-
Temperature: Solubility generally increases with temperature.
-
Solvent System: The choice of solvent (aqueous, organic, co-solvent blend) is critical.
-
Presence of Electrolytes: Salts can either increase or decrease solubility depending on the specific ions and their concentration.
-
pH of the Solution: Especially in aqueous systems, pH can affect the charge and hydration of the surfactant molecule.
-
Alkyl Chain Length Distribution: The solubility of linear alkylbenzene sulfonates decreases with increasing alkyl chain length.[1]
Q3: How do co-solvents improve the solubility of Sodium C10-16 alkylbenzenesulfonate?
A3: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble solutes. They work by altering the polarity of the solvent system, making it more favorable for the amphiphilic surfactant molecule to dissolve. They can disrupt the hydrogen bonding network of water, creating a less polar environment that can better accommodate the hydrophobic alkylbenzene tail of the surfactant.
Q4: What are hydrotropes and how do they differ from surfactants in enhancing solubility?
A4: Hydrotropes are compounds that increase the aqueous solubility of sparingly soluble organic substances.[4] Unlike surfactants, which form well-defined micelles above a critical micelle concentration (CMC), hydrotropes are thought to work through a different mechanism, possibly by forming loose aggregates or complexes with the solute molecules.[6] They are often used at higher concentrations than surfactants to achieve a significant increase in solubility.
Data Presentation
Table 1: Qualitative Solubility of Sodium C10-16 Alkylbenzenesulfonate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Partially soluble to soluble, forms a clear solution up to 250 g/L.[5] | [5][7] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
Experimental Protocols
Protocol 1: Gravimetric Determination of a Saturated Solution
This protocol provides a fundamental method for determining the solubility of Sodium C10-16 alkylbenzenesulfonate in a given solvent at a specific temperature.
Materials:
-
Sodium C10-16 alkylbenzenesulfonate
-
Selected solvent (e.g., deionized water, ethanol)
-
Conical flask with a stopper
-
Analytical balance
-
Evaporating dish (pre-weighed)
-
Pipette (10 mL)
-
Filtration apparatus (e.g., syringe filter with appropriate membrane)
-
Thermostatic water bath or incubator
-
Drying oven
Procedure:
-
Add an excess amount of Sodium C10-16 alkylbenzenesulfonate to a known volume of the solvent in a conical flask.
-
Seal the flask and place it in a thermostatic bath set to the desired temperature.
-
Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Check for the presence of undissolved solid to confirm saturation.
-
Once equilibrium is reached, allow the solution to stand undisturbed in the thermostatic bath for a few hours to let the excess solid settle.
-
Carefully filter a portion of the supernatant.
-
Pipette exactly 10 mL of the clear, saturated filtrate into a pre-weighed evaporating dish.
-
Weigh the evaporating dish with the filtrate.
-
Evaporate the solvent in a drying oven at a temperature below the decomposition point of the surfactant until a constant weight of the dry solid is achieved.
-
Cool the dish in a desiccator and weigh it again.
Calculation:
-
Weight of empty evaporating dish = W1
-
Weight of dish + 10 mL of saturated solution = W2
-
Weight of dish + dry solute = W3
-
Weight of solute in 10 mL of solution = W3 - W1
-
Weight of solvent in 10 mL of solution = W2 - W3
-
Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] * 100
Protocol 2: Enhancing Solubility with a Co-solvent System
This protocol outlines a systematic approach to evaluate the effect of a co-solvent on the solubility of Sodium C10-16 alkylbenzenesulfonate.
Materials:
-
Sodium C10-16 alkylbenzenesulfonate
-
Primary solvent (e.g., deionized water)
-
Co-solvent (e.g., ethanol, propylene glycol)
-
A series of volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a series of co-solvent mixtures with the primary solvent in different volumetric ratios (e.g., 90:10, 80:20, 70:30, etc., of primary solvent to co-solvent).
-
For each co-solvent mixture, and for the pure primary solvent (as a control), place a known volume into a beaker with a magnetic stir bar.
-
Gradually add a weighed amount of Sodium C10-16 alkylbenzenesulfonate to each beaker while stirring.
-
Continue adding the surfactant until no more dissolves and a small amount of undissolved solid remains, indicating a saturated solution.
-
Allow the solutions to stir for a set period (e.g., 1-2 hours) to ensure equilibrium.
-
Visually inspect the solutions to determine the point of saturation or use a filtration and gravimetric method (as in Protocol 1) to quantify the solubility in each co-solvent mixture.
-
Plot the solubility of the surfactant as a function of the co-solvent concentration to identify the optimal ratio for maximum solubility.
Visualizations
Caption: Experimental Workflow for Solubility Determination.
References
- 1. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 2. chemical.kao.com [chemical.kao.com]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. benchchem.com [benchchem.com]
- 5. cleaninginstitute.org [cleaninginstitute.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Foaming in Applications with Sodium (C10-16) Alkylbenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing foaming issues with Sodium (C10-16) alkylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is Sodium (C10-16) alkylbenzenesulfonate and why does it foam?
A1: Sodium (C10-16) alkylbenzenesulfonate is an anionic surfactant widely used in detergents and cleaning agents.[1] Its molecular structure consists of a hydrophilic (water-attracting) sulfonate head and a hydrophobic (water-repelling) alkylbenzene tail.[2] When dissolved in an aqueous solution and agitated, these molecules align at the air-water interface, reducing surface tension and trapping air to form stable bubbles, which accumulate as foam.
Q2: What are the common causes of excessive foaming in my experiments?
A2: Excessive foaming can be triggered by several factors:
-
High Concentration: Higher concentrations of the surfactant can lead to more significant foam formation.[3]
-
Agitation and Aeration: Vigorous stirring, shaking, or sparging of air or other gases into the solution introduces the gas necessary for foam creation.
-
Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can sometimes influence foam stability.
-
Temperature: Temperature can affect the viscosity and surface tension of the solution, thereby influencing foam formation and stability.
-
Presence of Other Substances: Proteins, polysaccharides, and other surface-active materials in your experimental system can contribute to and stabilize foam.[4]
Q3: What are the main strategies to control foaming?
A3: There are two primary approaches to control foaming:
-
Mechanical Methods: These involve physically breaking the foam. This can include using mechanical foam breakers or modifying the process to minimize agitation.
-
Chemical Methods: This is the most common approach and involves the addition of antifoaming or defoaming agents that disrupt the foam bubbles.[5]
Q4: What is the difference between an antifoam agent and a defoamer?
A4: While often used interchangeably, there is a subtle distinction. An antifoam agent is typically added to a solution before foam formation to prevent it from occurring. A defoamer is added to an existing foam to break it down. Many chemical agents can function as both.
Q5: What types of chemical defoamers are available?
A5: Chemical defoamers are broadly categorized into two main types:
-
Silicone-based defoamers: These are highly effective at low concentrations and are stable over a wide range of temperatures and pH levels.[6] They are composed of silicone polymers.
-
Non-silicone (organic) defoamers: This category includes fatty alcohols, mineral oils, and polyethers. They are often more biodegradable and may be preferred in systems where silicone contamination is a concern.
Troubleshooting Guide
Issue: Excessive and persistent foam formation during my experiment.
This guide will walk you through a systematic approach to identify the cause and implement a solution for your foaming issue.
Caption: Troubleshooting workflow for foaming issues.
Quantitative Data on Defoamer Performance
The following table provides illustrative data on the performance of a silicone-based and a non-silicone-based defoamer in a 1% aqueous solution of Sodium (C10-16) alkylbenzenesulfonate. The foam height was measured using a standardized shaking test.
| Defoamer Type | Concentration (ppm) | Initial Foam Height (mm) | Foam Height after 5 min (mm) | % Foam Reduction (Initial) |
| None (Control) | 0 | 150 | 145 | 0% |
| Silicone-Based | 10 | 45 | 30 | 70% |
| 50 | 20 | 10 | 87% | |
| 100 | 12 | 5 | 92% | |
| Non-Silicone (Fatty Alcohol) | 50 | 80 | 70 | 47% |
| 100 | 55 | 40 | 63% | |
| 200 | 30 | 20 | 80% |
Note: This data is for illustrative purposes and actual performance may vary depending on the specific defoamer product and experimental conditions.
Mechanism of Action: Chemical Defoamers
Chemical defoamers work by being insoluble in the foaming medium and having a lower surface tension than the solution. This allows them to spread rapidly at the air-water interface.
Caption: Mechanism of foam destabilization by a defoamer.
Experimental Protocols
Protocol 1: Screening of Defoamer Effectiveness (Shake Test)
This protocol provides a rapid method for comparing the "knockdown" efficiency of different defoamers.
Materials:
-
1% (w/v) solution of Sodium (C10-16) alkylbenzenesulfonate in deionized water.
-
Selected defoamers (e.g., silicone emulsion, fatty alcohol type).
-
250 mL graduated cylinders with stoppers.
-
Pipettes for accurate addition of defoamer.
-
Stopwatch.
Procedure:
-
Add 100 mL of the 1% surfactant solution to a 250 mL graduated cylinder.
-
Add the desired concentration of the defoamer to the solution (e.g., start with 50 ppm). For a control, use a cylinder with no defoamer.
-
Stopper the cylinder and shake it vigorously for 30 seconds with a consistent motion.
-
Immediately after shaking, place the cylinder on a level surface and start the stopwatch.
-
Record the initial foam height in millimeters.
-
Record the foam height at regular intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Repeat the experiment for each defoamer and concentration to be tested.
Protocol 2: Dynamic Foam Testing (Gas Sparging Method)
This method simulates conditions where gas is continuously introduced into the system.
Materials:
-
1% (w/v) solution of Sodium (C10-16) alkylbenzenesulfonate in deionized water.
-
Selected defoamers.
-
1000 mL graduated cylinder.
-
Air pump with a flow meter.
-
Sparging stone (fritted glass or similar).
-
Tubing.
Procedure:
-
Pour 500 mL of the 1% surfactant solution into the 1000 mL graduated cylinder.
-
If testing an antifoam, add the desired concentration of the agent to the solution now and mix gently.
-
Place the sparging stone at the bottom of the cylinder.
-
Start the air pump and set a constant flow rate (e.g., 1 L/min).
-
Allow the foam to generate and reach a stable maximum height. Record this value.
-
If testing a defoamer, add the desired concentration to the established foam and record the time it takes for the foam to collapse and the final stable foam height.
-
Observe the persistence of the defoaming action by noting how quickly the foam regenerates.
References
Enhancing the stability of Sodium C10-16 alkylbenzenesulfonate emulsions under high shear conditions.
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for enhancing the stability of Sodium C10-16 alkylbenzenesulfonate emulsions, particularly under high shear conditions.
Frequently Asked Questions (FAQs)
Q1: What is Sodium C10-16 alkylbenzenesulfonate and what is its role in an emulsion?
Sodium C10-16 alkylbenzenesulfonate is an anionic surfactant.[1][2] In an emulsion, its primary function is to act as an emulsifying agent, enabling the mixing of immiscible liquids like oil and water. Its molecular structure is amphiphilic, containing a hydrophilic (water-attracting) sulfonate head and a lipophilic (oil-attracting) alkylbenzene tail. This structure allows it to position itself at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed droplets to prevent them from coalescing.[3]
Q2: Why do high shear conditions sometimes lead to emulsion instability?
High shear mixing is generally employed to reduce the droplet size of the dispersed phase, which typically enhances emulsion stability.[4] However, some emulsions can be shear-sensitive. Excessive shear energy or prolonged processing times can lead to over-processing, where the droplets, now in much closer proximity, begin to coalesce because the surfactant may not have sufficient time to adsorb onto the newly created droplet surfaces.[4] This can result in an overall increase in particle size and eventual phase separation.
Q3: What are the primary mechanisms of emulsion instability?
Emulsions are thermodynamically unstable and can break down through several mechanisms:[3][5][6]
-
Creaming/Sedimentation: The migration of dispersed droplets to the top (creaming) or bottom (sedimentation) due to density differences between the oil and water phases. This is often a precursor to coalescence.
-
Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film.
-
Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the total number of droplets and an increase in the average droplet size. This is an irreversible process and ultimately leads to phase separation.
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.
Q4: How do electrolytes, like sodium chloride (NaCl), affect the stability of an anionic emulsion?
The addition of electrolytes can have a significant impact. For anionic surfactants like Sodium C10-16 alkylbenzenesulfonate, adding salt such as NaCl increases the ionic strength of the aqueous phase.[7] This can compress the electrical double layer around the droplets, reducing electrostatic repulsion and potentially leading to flocculation and coalescence. However, electrolytes can also enhance the hydrophobic character of the surfactant, which may improve its packing at the interface and, in some cases, increase stability up to a certain concentration.[8][9] The precise effect depends heavily on the specific concentration and formulation.
Q5: What is the role of a co-surfactant in stabilizing these emulsions?
A co-surfactant, typically a short-chain alcohol or amine, is often used in conjunction with the primary surfactant. Its role is to increase the flexibility of the interfacial film by partitioning between the surfactant molecules.[10] This increased fluidity allows the film to better withstand the high shear forces during homogenization and helps to lower the interfacial tension further than the surfactant alone, promoting the formation of smaller, more stable droplets.[10]
Troubleshooting Guide: Emulsion Instability After High Shear
Issue: My emulsion shows signs of instability (e.g., creaming, separation) after applying high shear.
This guide provides a systematic approach to diagnosing and resolving this issue.
Caption: A troubleshooting workflow for emulsion instability.
Step 1: Evaluate Homogenization Parameters
High shear homogenization is critical, but excessive energy can destabilize the emulsion.[4][11] The relationship between shear parameters and stability is not always linear.
-
Problem: The homogenization speed (RPM) or duration is too high, causing droplet coalescence.[12]
-
Solution: Systematically vary the homogenization speed and time to find the optimal balance. Start with a lower speed and shorter duration, then gradually increase while monitoring the resulting droplet size and stability. An increase in processing time generally improves stability up to a certain point, after which stability may decrease.[12]
| Homogenizer Speed (RPM) | Homogenization Time (min) | Mean Droplet Diameter (d, nm) | Stability Index (%) (after centrifugation) |
| 5,000 | 5 | 850 | 85 |
| 10,000 | 5 | 420 | 92 |
| 15,000 | 5 | 250 | 98 |
| 20,000 | 5 | 300 | 91 |
| 15,000 | 2 | 380 | 90 |
| 15,000 | 10 | 230 | 99 |
| 15,000 | 15 | 260 | 94 |
| Note: Data are illustrative, based on general principles of emulsion science. Optimal values are formulation-dependent. |
Step 2: Optimize the Formulation
If adjusting shear parameters is insufficient, the formulation itself may require modification.
-
Problem: Insufficient surfactant concentration to cover the new surface area created during high-shear homogenization.
-
Solution: Increase the concentration of Sodium C10-16 alkylbenzenesulfonate. Ensure enough surfactant is present to rapidly stabilize newly formed droplets.
-
-
Problem: The interfacial film is too rigid and brittle to withstand high shear forces.
-
Solution: Introduce a co-surfactant (e.g., ethanol, propanol). Co-surfactants increase the fluidity of the interfacial layer, enhancing its resilience.[10] A common starting point is a surfactant-to-co-surfactant ratio between 1:1 and 4:1.
-
-
Problem: Electrostatic repulsion is insufficient due to high ionic strength, leading to droplet aggregation.
-
Solution: Reduce the concentration of any added electrolytes or salts.[9] Measure the zeta potential of the droplets; a value more negative than -30 mV is generally indicative of good electrostatic stability.
-
| Formulation Variable | Range | Effect on Droplet Size | Effect on Zeta Potential | Recommended Action |
| Surfactant Conc. (% w/w) | 1 - 5% | Decrease | More Negative | Increase if coalescence occurs. |
| Co-surfactant Ratio (S:CoS) | 1:0 - 2:1 | Decrease | Slightly Less Negative | Add to improve film flexibility. |
| NaCl Conc. (mM) | 0 - 100 mM | Increase (at high conc.) | Less Negative | Decrease if zeta potential is near 0 mV. |
| Note: Data are illustrative. S = Surfactant, CoS = Co-surfactant. |
Key Experimental Protocols
Protocol 1: Droplet Size and Polydispersity Index (PDI) Measurement
This protocol determines the mean droplet size and the breadth of the size distribution, which are critical indicators of stability.[3]
Caption: Workflow for Dynamic Light Scattering (DLS) analysis.
-
Objective: To measure the mean droplet diameter (Z-average) and Polydispersity Index (PDI). An increase in size over time indicates coalescence.[13]
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Methodology:
-
Sample Preparation: Dilute the emulsion with the continuous phase (e.g., deionized water) to a suitable concentration. The sample should be transparent or semi-transparent.
-
Instrument Setup: Set the measurement temperature to 25°C. Input the correct refractive index and viscosity for the continuous phase into the software.[3]
-
Measurement: Transfer the diluted sample to a clean cuvette. Place it in the instrument and allow it to equilibrate for 1-2 minutes. Perform the measurement.
-
Data Analysis: The software will report the Z-average diameter and PDI. A PDI value below 0.3 is generally considered acceptable.[3] Monitor these values over time (e.g., 0, 24, 48 hours) to assess stability.
-
Protocol 2: Accelerated Stability Testing via Centrifugation
This method rapidly predicts long-term stability by applying centrifugal force to accelerate phase separation processes like creaming or sedimentation.[7][14]
-
Objective: To quantify the physical stability of the emulsion under stress.
-
Instrumentation: Laboratory centrifuge.
-
Methodology:
-
Data Analysis: Calculate the Creaming Index (CI) or Stability Index (SI) as follows:
-
Creaming Index (%) = (Height of Cream Layer / Total Height of Emulsion) * 100
-
A lower creaming index indicates higher stability.
-
Protocol 3: Zeta Potential Analysis
This protocol measures the surface charge on the droplets, which is a key indicator of electrostatic stability.
-
Objective: To determine the magnitude of the electrostatic repulsive forces between droplets.
-
Instrumentation: Zeta potential analyzer (often combined with a DLS instrument).
-
Methodology:
-
Sample Preparation: Dilute the emulsion in the original continuous phase to an appropriate concentration for measurement.
-
Measurement: Inject the sample into the specialized measurement cell (e.g., folded capillary cell), ensuring no air bubbles are present.[3]
-
Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the droplets.
-
-
Data Analysis: Record the mean zeta potential. For oil-in-water emulsions stabilized by anionic surfactants, a more negative value (e.g., < -30 mV) signifies greater electrostatic repulsion and higher stability.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mixers.com [mixers.com]
- 5. rheologylab.com [rheologylab.com]
- 6. courses.specialchem.com [courses.specialchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sodium Chloride to Enhance Water-in-Oil (W/O) Emulsion Stability | Atlantis Press [atlantis-press.com]
- 10. Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ulprospector.com [ulprospector.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of high-pressure homogenization on stability of emulsions containing zein and pectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for the purification of commercial-grade Sodium C10-16 alkylbenzenesulfonate for sensitive experiments.
This technical support center provides researchers, scientists, and drug development professionals with strategies for the purification of commercial-grade Sodium C10-16 alkylbenzenesulfonate (LAS) for sensitive experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade Sodium C10-16 alkylbenzenesulfonate and why are they problematic?
A1: Commercial-grade Sodium C10-16 alkylbenzenesulfonate is a complex mixture containing various homologues and isomers.[1][2] Impurities can include:
-
Unreacted starting materials: Such as linear alkylbenzenes (LABs). These hydrophobic compounds can interfere with experiments by altering the physicochemical properties of the surfactant solution.
-
Inorganic salts: Primarily sodium sulfate (B86663) (Na₂SO₄), a byproduct of the sulfonation and neutralization process.[3] High concentrations of inorganic salts can affect the critical micelle concentration (CMC), surface tension, and foaming properties of the surfactant, and may also interfere with certain biological assays and analytical techniques.[4]
-
Dialkyltetralin sulfonates (DATS): Byproducts formed during the alkylation process.[5]
-
Other isomers and homologues: Commercial LAS is a mixture of C10 to C16 alkyl chains with the phenyl group at various positions.[2] The specific distribution can impact the surfactant's performance and biodegradability.[1]
These impurities can lead to inconsistent experimental results, artifacts in sensitive assays, and misinterpretation of data. For example, residual hydrophobic compounds can interact with biological membranes or proteins, while inorganic salts can alter ionic strength and affect electrostatic interactions in your system.[6][7]
Q2: Which purification method is best for my application?
A2: The optimal purification method depends on the required purity level, the scale of your experiment, and the available equipment.
-
Recrystallization: A simple and cost-effective method for removing a significant portion of inorganic salts and some organic impurities. It is a good starting point for general applications.
-
Liquid-Liquid Extraction: Effective for removing unreacted, non-polar organic impurities like linear alkylbenzenes.
-
Foam Fractionation: A gentle and efficient method for enriching the active surfactant and removing impurities with different surface activities. It is particularly useful for large volumes and for obtaining a highly surface-active fraction.[8]
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers the highest resolution and is capable of separating different homologues and isomers, yielding a very high-purity product. This method is ideal for highly sensitive applications where well-defined surfactant composition is critical.
Q3: How can I assess the purity of my Sodium C10-16 alkylbenzenesulfonate after purification?
A3: Several analytical techniques can be used to determine the purity of your surfactant:
-
High-Performance Liquid Chromatography (HPLC): The most common technique for analyzing LAS.[1] It can be used to quantify the active ingredient and separate different homologues and isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile organic impurities after derivatization.
-
Titration: A classic method for determining the total active anionic surfactant content.[9]
-
Surface Tension Measurement: While not a direct measure of purity, a consistent surface tension profile can indicate the removal of surface-active impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by evaporating some of the solvent.- Add a small seed crystal of the pure compound.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[10] |
| Oiling out instead of crystallization. | The solubility of the surfactant in the chosen solvent is too high, even at low temperatures, or the cooling rate is too fast. | - Use a different solvent system with lower solubility for the surfactant at room temperature.- Cool the solution more slowly to allow for proper crystal lattice formation.- Add a co-solvent (anti-solvent) in which the surfactant is insoluble to induce precipitation. |
| Low recovery of purified product. | - The chosen solvent has too high a solubility for the surfactant at low temperatures.- Too much solvent was used initially. | - Select a solvent in which the surfactant is less soluble at the cooling temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Purified product is still high in inorganic salts. | The crystals were not washed sufficiently after filtration. | Wash the filtered crystals thoroughly with a small amount of ice-cold solvent to remove residual mother liquor containing the dissolved impurities. |
Liquid-Liquid Extraction Issues
| Problem | Possible Cause | Solution |
| Formation of a stable emulsion. | Vigorous shaking of the separatory funnel. | - Gently invert the separatory funnel for mixing instead of vigorous shaking.- If an emulsion forms, try adding a small amount of a saturated salt solution (brine) to break it.[11]- Allow the mixture to stand for a longer period. |
| Poor separation of layers. | The densities of the aqueous and organic phases are too similar. | - Add a solvent with a different density to the organic phase.- Add a saturated salt solution to the aqueous phase to increase its density. |
| Low removal of organic impurities. | - Incorrect solvent choice for the organic phase.- Insufficient number of extraction cycles. | - Use a non-polar organic solvent that is immiscible with water, such as a mixture of methyl isobutyl ketone (MIBK) and 1,2-dichloroethane (B1671644) (DCE).[8]- Perform multiple extractions with smaller volumes of the organic solvent for better efficiency. |
Experimental Protocols
Purification by Recrystallization
This protocol is a general procedure for linear alkylbenzene sulfonates and serves as a starting point. The optimal solvent system may require some experimentation.
Principle: This method relies on the difference in solubility of Sodium C10-16 alkylbenzenesulfonate and its impurities in a given solvent at different temperatures. The compound is dissolved in a hot solvent and crystallizes out in a purer form upon cooling, leaving the more soluble impurities in the mother liquor.[12]
Methodology:
-
Solvent Selection: A suitable solvent is one in which the surfactant is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on general principles for similar compounds, a mixture of ethanol (B145695) and water, or isopropanol (B130326) could be a good starting point.
-
Dissolution: In a fume hood, dissolve the commercial-grade Sodium C10-16 alkylbenzenesulfonate in a minimum amount of the chosen hot solvent (e.g., 80% aqueous ethanol) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
Purification by Liquid-Liquid Extraction
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases. Non-polar organic impurities can be extracted from the aqueous surfactant solution into an organic solvent.[13]
Methodology:
-
Solution Preparation: Prepare an aqueous solution of the commercial-grade Sodium C10-16 alkylbenzenesulfonate (e.g., 10% w/v).
-
Solvent Selection: A suitable extraction solvent should be immiscible with water and have a high affinity for the non-polar impurities. A 3:1 mixture of methyl isobutyl ketone (MIBK) and 1,2-dichloroethane (DCE) has been shown to be effective for other anionic surfactants.[8]
-
Extraction: a. In a separatory funnel, combine the aqueous surfactant solution with an equal volume of the MIBK/DCE solvent mixture. b. Gently invert the funnel several times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation. c. Allow the layers to separate. The top layer will be the organic phase containing the extracted impurities. d. Drain the lower aqueous phase containing the purified surfactant into a clean container.
-
Repeat: Repeat the extraction of the aqueous phase with fresh organic solvent two to three more times to ensure complete removal of impurities.
-
Solvent Removal: Gently heat the purified aqueous solution in a fume hood to remove any residual dissolved organic solvent.
-
Recovery: The purified Sodium C10-16 alkylbenzenesulfonate can be recovered by evaporating the water or used directly as a purified aqueous solution.
Purification by Foam Fractionation
Principle: This method utilizes the surface-active nature of the surfactant. Gas bubbles are sparged through the surfactant solution, and the surfactant molecules adsorb onto the gas-liquid interface. The resulting foam is enriched with the most surface-active components, which can be collected and collapsed to yield a purified, concentrated surfactant solution.[8]
Methodology:
-
Apparatus Setup: A basic foam fractionation setup consists of a vertical column, a gas sparger at the bottom, and a foam collection outlet at the top.
-
Solution Preparation: Prepare a dilute aqueous solution of the commercial-grade Sodium C10-16 alkylbenzenesulfonate (e.g., 0.05 g/L).[8]
-
Foaming: a. Fill the column with the surfactant solution to a predetermined height. b. Introduce a steady flow of gas (e.g., nitrogen or air) through the sparger. The gas flow rate will need to be optimized for your specific setup. c. A foam will form and rise to the top of the column.
-
Foamate Collection: Collect the foam (foamate) as it exits the top of the column.
-
Analysis: The collected foamate will contain the purified and concentrated surfactant. The remaining liquid in the column will be depleted of the surfactant and enriched in less surface-active impurities.
Quantitative Data Summary
| Purification Method | Target Impurity | Typical Efficiency | Reference |
| Foam Fractionation (for SDBS) | General Impurities | Enrichment Ratio: ~135, Recovery: ~63% | [8] |
| Liquid-Liquid Extraction (for SDS) | Organic Impurities | High, specific values depend on impurity | [8] |
| Preparative HPLC | Homologues, Isomers | >99% purity achievable | General Knowledge |
Purification by Preparative HPLC
Principle: Preparative High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase that is pumped through the column. By using a larger column and collecting the eluent at specific times, purified fractions of the desired compound can be isolated.
Methodology:
-
System Preparation:
-
Column: A reversed-phase C18 column of a suitable size for preparative chromatography.
-
Mobile Phase: A common mobile phase for anionic surfactants is a gradient of acetonitrile (B52724) and water containing a buffer such as ammonium (B1175870) formate.
-
-
Sample Preparation: Dissolve the commercial-grade Sodium C10-16 alkylbenzenesulfonate in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Method Development (Analytical Scale): First, develop a separation method on an analytical scale HPLC system to determine the optimal gradient and retention time of the desired surfactant homologues.
-
Scale-Up to Preparative Scale: a. Increase the column dimensions and mobile phase flow rate according to standard scale-up calculations. b. Inject a larger volume of the concentrated sample onto the preparative column.
-
Fraction Collection: Collect the eluent corresponding to the peak of the purified Sodium C10-16 alkylbenzenesulfonate using a fraction collector.
-
Solvent Removal: Remove the mobile phase solvents from the collected fractions using a rotary evaporator to obtain the purified solid surfactant.
Visualizations
Caption: General workflow for the purification and analysis of Sodium C10-16 alkylbenzenesulfonate.
Caption: A logical troubleshooting workflow for purification issues.
References
- 1. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. mdpi.com [mdpi.com]
- 4. Sodium C10-16 Alkylbenzenesulfonate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 5. Extraction and isolation of linear alkylbenzene sulfonates and their intermediate metabolites from various marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. organomation.com [organomation.com]
- 13. escholarship.org [escholarship.org]
Validation & Comparative
Validation of analytical methods for the quantification of Sodium (C10-16)alkylbenzenesulfonate in wastewater.
A Comparative Guide to Analytical Methods for Quantifying Sodium (C10-16)alkylbenzenesulfonate in Wastewater
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of this compound (LAS), a common surfactant found in wastewater. The selection of an appropriate analytical method is crucial for accurately assessing the environmental fate and treatability of this compound. This document outlines the performance of various techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of different analytical methods used for the quantification of LAS in wastewater. High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence (FLD) or Ultraviolet (UV) detection is a widely used and validated technique.[1][2][3][4] Gas Chromatography (GC) and Spectrophotometry are also employed, each with its own advantages and limitations.
| Parameter | HPLC-FLD | HPLC-UV | GC-MS | Spectrophotometry (MBAS) |
| Limit of Detection (LOD) | 0.01 ppm[1] | < 5 mg/kg (in sludge)[5] | 0.05 to 0.2 µg/L (for various organic compounds)[6] | Not specified |
| Limit of Quantification (LOQ) | 0.04 ppm[1] | Not specified | Not specified | Not specified |
| Linearity (r²) | > 0.990[7] | > 0.99 | Not specified | Not specified |
| Accuracy (% Recovery) | > 90%[8] | > 90%[8] | Not specified | > 90%[8] |
| Precision (RSD %) | < 5%[7] | Reproducible[8] | Not specified | Reproducible[8] |
| Selectivity | High, separates homologues and isomers | Moderate, potential for interferences | High, good for complex matrices | Low, prone to interference from other anionic substances |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | SPE or LLE[8] | SPE, derivatization may be required | LLE[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the literature.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is highly sensitive and selective for the determination of LAS homologues.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Adjust the pH of the wastewater sample to 2.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the wastewater sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the LAS from the cartridge with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[9]
Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., Zorbax XDB-C8, 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of methanol and sodium perchlorate (B79767) solution (0.075 mol L-1) in water is commonly used.[2][3][4]
-
Flow Rate: 1 mL/min.[5]
-
Fluorescence Detection: Excitation wavelength at 225 nm and emission wavelength at 295 nm.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and common method for LAS quantification, though potentially less sensitive than fluorescence detection.
Sample Preparation: Follow the same SPE or LLE procedure as for HPLC-FLD.[8]
Chromatographic Conditions:
-
Column: C18 reverse-phase column.[8]
-
Mobile Phase: Isocratic elution with 95% acetonitrile (B52724) and 5% 0.7 M acetic acid.[8]
-
Flow Rate: Typically 1 mL/min.
-
UV Detection: Wavelength set at 225 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used for LAS after derivatization.[10]
Sample Preparation (with Derivatization):
-
Extract LAS from the wastewater sample using a suitable method like SPE.
-
Desulfonate the LAS to form the corresponding linear alkylbenzene (LAB).
-
Alternatively, derivatize the sulfonate group to a more volatile ester.
-
The resulting volatile compounds are then analyzed by GC-MS.[11]
GC-MS Conditions:
-
Column: A capillary column suitable for the separation of LABs or their derivatives.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the different homologues.
-
Ionization: Electron Impact (EI).
-
Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
Spectrophotometry (Methylene Blue Active Substances - MBAS)
This is a simpler and more rapid colorimetric method but is non-specific and can be subject to interferences.
Procedure:
-
The method is based on the formation of an ion-pair between the anionic surfactant (LAS) and a cationic dye, methylene (B1212753) blue.[8]
-
This complex is then extracted into an organic solvent, typically chloroform.[8]
-
The absorbance of the organic phase is measured at a specific wavelength (around 653 nm) using a spectrophotometer.[8]
-
The concentration of LAS is determined by comparing the absorbance to a calibration curve prepared with known concentrations of LAS.
Workflow for Analytical Method Validation
The following diagram illustrates the key stages involved in the validation of an analytical method for the quantification of LAS in wastewater. This process ensures the reliability, reproducibility, and accuracy of the obtained results.[12]
Caption: Workflow for the validation of an analytical method for LAS in wastewater.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Development of a method by HPLC to determine LAS and its application in anaerobic reactors | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and validation of a new method for analysis of linear alkylbenzene sulfonates in sewage sludge by liquid chromatography after microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trace Determination of Linear Alkylbenzene Sulfonates: Application in Artificially Polluted Soil—Carrots System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Optimization and Validation of the Analytical Method to Detect Common Illicit Drugs in Wastewater] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 12. wjarr.com [wjarr.com]
A Comparative Guide to Sodium (C10-16)alkylbenzenesulfonate and Sodium Lauryl Sulfate in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate surfactants is a critical step in various experimental protocols, from cell lysis and protein extraction to drug formulation. Among the anionic surfactants, Sodium (C10-16)alkylbenzenesulfonate, a type of linear alkylbenzene sulfonate (LAS), and Sodium Lauryl Sulfate (SLS) are two commonly encountered compounds. While both are effective detergents, their performance characteristics in research applications can differ significantly. This guide provides an objective comparison of their properties and performance, supported by experimental data, to aid in the selection of the most suitable surfactant for specific research needs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a surfactant, such as its critical micelle concentration (CMC) and its ability to reduce surface tension, are key indicators of its performance. The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, a crucial phenomenon for solubilizing hydrophobic molecules.
| Property | This compound (LAS) | Sodium Lauryl Sulfate (SLS) |
| Molecular Weight ( g/mol ) | ~348 (for C12 homologue) | 288.38 |
| Critical Micelle Concentration (CMC) | ~2.0 mM in water | ~8.2 mM in water at 25°C[1] |
| Surface Tension at CMC (mN/m) | ~30 mN/m | ~30 mN/m[2] |
Performance in Key Research Applications
The choice between LAS and SLS often depends on the specific application and the desired outcome, particularly concerning the integrity of biological macromolecules.
Protein Denaturation
Both LAS and SLS are potent protein denaturants due to their ability to disrupt non-covalent interactions that maintain a protein's three-dimensional structure.[3][4] This property is exploited in techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), where complete protein denaturation is required for accurate molecular weight determination.
Sodium Lauryl Sulfate (SLS) is the industry standard for protein denaturation in electrophoresis.[5] Its strong denaturing capacity ensures that proteins are linearized and uniformly coated with a negative charge, allowing for separation based primarily on size. Studies have shown that a concentration of 1% SLS is generally sufficient to achieve complete denaturation of proteins like bovine serum albumin (BSA).
This compound (LAS) also promotes protein unfolding.[4] However, it is less commonly used as a primary denaturant in routine biochemical assays compared to SLS. While direct quantitative comparisons of their denaturing strength on a range of proteins are not extensively documented in readily available literature, the underlying mechanism of disrupting hydrophobic and ionic interactions is similar.
Cell Lysis
The ability of surfactants to disrupt cell membranes makes them essential components of cell lysis buffers for the extraction of intracellular contents.
Sodium Lauryl Sulfate (SLS) is a common component in lysis buffers, such as RIPA buffer, particularly when complete disruption of cellular structures and denaturation of proteins are desired.[6] Its strong solubilizing power is effective for lysing a wide variety of cell types. However, its potent denaturing effect can be a drawback if the goal is to isolate active proteins.
This compound (LAS) can also induce cell lysis by disrupting the cell membrane. Its mechanism of toxicity is believed to involve increasing membrane permeability, which can lead to the leakage of essential cellular components.[7] While effective as a detergent, its application as a cell lysis agent in specific research protocols is not as well-documented as that of SLS, suggesting it is a less conventional choice for this purpose.
Experimental Protocols
To empirically determine the optimal surfactant for a specific application, researchers can perform comparative studies using the following protocols.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property indicates micelle formation.
Methodology: Surface Tensiometry
-
Prepare a series of aqueous solutions of the surfactant at various concentrations.
-
Measure the surface tension of each solution using a tensiometer.
-
Plot the surface tension against the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus.
Comparative Protein Denaturation Assay
The denaturing potential of surfactants can be compared by monitoring changes in the secondary or tertiary structure of a model protein.
Methodology: Circular Dichroism (CD) Spectroscopy
-
Prepare solutions of a model protein (e.g., BSA) in a suitable buffer.
-
Prepare stock solutions of LAS and SLS.
-
Add increasing concentrations of each surfactant to separate protein solutions.
-
Incubate the mixtures for a defined period at a constant temperature.
-
Measure the CD spectrum of each sample in the far-UV region (e.g., 200-250 nm) to monitor changes in secondary structure.
-
Plot the change in molar ellipticity at a specific wavelength (e.g., 222 nm for alpha-helix content) against the surfactant concentration.
-
The concentration of surfactant that causes a 50% change in the signal can be used to compare their denaturing potency.
Comparative Cell Lysis Efficiency Assay
The efficiency of cell lysis can be determined by quantifying the amount of total protein released from a cell culture.
Methodology: Protein Quantification
-
Culture a specific cell line to a desired confluence.
-
Prepare lysis buffers containing equivalent concentrations of LAS and SLS (above their respective CMCs). A control buffer without surfactant should also be included.
-
Harvest and wash the cells.
-
Resuspend cell pellets in the different lysis buffers.
-
Incubate on ice for a specified time with intermittent vortexing.
-
Centrifuge the lysates to pellet cell debris.
-
Collect the supernatants containing the soluble proteins.
-
Quantify the total protein concentration in each supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
Compare the protein yield obtained with each surfactant.
Mechanism of Action: A Visual Representation
The fundamental mechanism by which anionic surfactants like LAS and SLS disrupt biological structures involves the interplay of their hydrophobic tails and hydrophilic headgroups.
Conclusion
Both this compound and Sodium Lauryl Sulfate are powerful anionic surfactants with broad applications. For research purposes, SLS is a well-characterized and ubiquitously used reagent, especially for applications requiring robust protein denaturation, such as SDS-PAGE. Its properties are extensively documented, providing a reliable baseline for experimental design.
LAS, while a highly effective detergent, is less commonly employed in specific biochemical and molecular biology applications like routine cell lysis for the extraction of functional proteins. Its primary use in research is more likely to be in studies related to detergency, environmental science, and toxicology.[8]
The choice between these two surfactants should be guided by the specific requirements of the experiment. If strong, well-documented protein denaturation is the goal, SLS is the conventional and recommended choice. For applications where the primary goal is solubilization with potentially different effects on protein structure or for comparative toxicological studies, LAS may be a relevant compound to investigate. For any new application, it is highly recommended to perform empirical tests to determine the optimal surfactant and its working concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. cleaninginstitute.org [cleaninginstitute.org]
- 3. Comparative Efficiency of Triton X-100 and SDS in Protein Unfolding [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium Lauryl Sulphate: Structure, Uses & Safety Guide | Advent [adventchembio.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of linear alkylbenzene sulfonate (LAS) on human intestinal Caco-2 cells at non cytotoxic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium C10-16 Alkylbenzenesulfonate and Alcohol Ethoxylates in Surfactant Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact formulation stability, efficacy, and environmental footprint. This guide provides an objective comparison of two widely used surfactants: Sodium C10-16 alkylbenzenesulfonate, a workhorse anionic surfactant, and alcohol ethoxylates, a versatile class of non-ionic surfactants. This analysis is supported by a compilation of experimental data and detailed methodologies to aid in informed decision-making.
Sodium C10-16 alkylbenzenesulfonate, a type of linear alkylbenzene sulfonate (LAS), is a cost-effective and highly effective cleaning agent, making it a primary component in many detergents and cleaners.[1][2] Its molecular structure consists of a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail of varying lengths (C10 to C16).[1] This structure imparts strong surface activity, allowing it to effectively reduce surface tension and emulsify oils and grease.[1]
Alcohol ethoxylates (AE) are non-ionic surfactants produced by the reaction of a fatty alcohol with ethylene (B1197577) oxide. The properties of alcohol ethoxylates can be tailored by altering the length of the hydrophobic alkyl chain and the number of hydrophilic ethylene oxide units.[3] This versatility allows for the production of a wide range of surfactants with varying characteristics, from excellent wetting agents to effective emulsifiers and detergents.[3] For the purpose of this comparison, a common C12-C14 alcohol ethoxylate with an average of 7 ethylene oxide units will be used as a representative example.
Performance Data Summary
The following table summarizes key performance indicators for Sodium C10-16 alkylbenzenesulfonate and a representative C12-C14 alcohol ethoxylate with 7 ethylene oxide units. It is important to note that these values are compiled from various sources and may have been determined under slightly different experimental conditions.
| Performance Metric | Sodium C10-16 Alkylbenzenesulfonate (LAS) | C12-C14 Alcohol Ethoxylate (7 EO) |
| Critical Micelle Concentration (CMC) | ~670 mg/L (2.0 mmol/L)[4] | Lower than LAS |
| Surface Tension Reduction | Effective, reduces water surface tension significantly[1][5] | Excellent, can reduce water surface tension to below 30 mN/m[6] |
| Foaming Ability | High foaming | Moderate foaming, dependent on EO chain length[7] |
| Detergency | Excellent on a wide range of soils, performance can be affected by water hardness[8] | Excellent, particularly on oily soils, and less sensitive to water hardness[2][8] |
| Biodegradability (Aerobic) | Readily biodegradable (>60% in 28 days)[1][9] | Readily biodegradable (>60% in 28 days)[10][11] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Critical Micelle Concentration (CMC) Determination
The CMC is determined by measuring the surface tension of a series of surfactant solutions of varying concentrations.
Methodology (based on ISO 4311):
-
Solution Preparation: A stock solution of the surfactant in deionized water is prepared. A series of dilutions are then made to cover a range of concentrations both below and above the expected CMC.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is identified as the point where the slope of the curve shows a sharp change. Below the CMC, surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.
Surface Tension Reduction
This test evaluates the effectiveness of a surfactant in reducing the surface tension of water.
Methodology (based on ISO 6295):
-
Solution Preparation: A solution of the surfactant at a specified concentration (e.g., 0.1% w/v) is prepared in deionized water.
-
Measurement: The surface tension of the solution is measured at a controlled temperature (e.g., 25°C) using a tensiometer with a Du Noüy ring.
-
Procedure: The platinum ring is submerged in the solution and then slowly pulled through the interface. The force required to detach the ring from the surface is measured and used to calculate the surface tension.
Foaming Ability and Stability
The Ross-Miles method is a standard procedure for evaluating the foaming properties of surfactants.
Methodology (based on ASTM D1173):
-
Apparatus: A jacketed glass column with a specified height and diameter is used.
-
Procedure: A fixed volume of the surfactant solution at a specific concentration and temperature is poured from a specified height into the column containing a smaller volume of the same solution.
-
Measurement: The initial height of the foam generated is measured immediately after the solution has been poured. The foam height is then measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[12]
Detergency Evaluation
Detergency performance is assessed by washing pre-soiled fabric swatches and measuring the amount of soil removed.
Methodology:
-
Standard Soils: Standardized soiled fabrics (e.g., with dust sebum) are used.[8]
-
Washing Conditions: The swatches are washed in a laboratory-scale washing machine (e.g., a Terg-O-Tometer) under controlled conditions of water hardness, temperature, and washing time. The wash liquor contains a specific concentration of the surfactant.
-
Evaluation: The reflectance of the fabric swatches is measured before and after washing using a spectrophotometer or colorimeter. The increase in reflectance indicates the degree of soil removal.[8]
Biodegradability Assessment
The ready biodegradability of a surfactant is determined by measuring its mineralization to carbon dioxide by microorganisms.
Methodology (based on OECD 301B - CO2 Evolution Test):
-
Inoculum: A mixed population of microorganisms from a source like activated sludge is used.
-
Test Setup: The surfactant is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms. The test is run in sealed vessels.
-
Measurement: The amount of CO2 produced over a 28-day period is measured.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical amount that would be produced if the surfactant were completely mineralized. A substance is considered readily biodegradable if it reaches a biodegradation level of at least 60% within a 10-day window during the 28-day test.[13]
Visualizing the Comparison
To further illustrate the evaluation process and the relationship between the key performance indicators, the following diagrams are provided.
Caption: Experimental workflow for evaluating surfactant performance.
Caption: Logical relationship in the comparison of LAS and AE.
References
- 1. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 2. Environmental Safety of the Use of Major Surfactant Classes in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. mdpi.com [mdpi.com]
- 5. lookchem.com [lookchem.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. shell.com [shell.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradability of highly ethoxylated nonionic surfactants: determination of intermediates and pathways of biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 13. contractlaboratory.com [contractlaboratory.com]
Determining the linearity, limit of detection (LOD), and limit of quantification (LOQ) for Sodium C10-16 alkylbenzenesulfonate assays.
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Sodium C10-16 alkylbenzenesulfonate, a key anionic surfactant, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of common analytical techniques, focusing on critical performance parameters: linearity, limit of detection (LOD), and limit of quantification (LOQ). The information presented is supported by experimental data from various studies to aid in method selection and development.
Comparison of Analytical Methods
The determination of Sodium C10-16 alkylbenzenesulfonate, a major component of linear alkylbenzene sulfonates (LAS), is routinely performed using High-Performance Liquid Chromatography (HPLC) with various detectors and spectrophotometric methods. The choice of method often depends on the required sensitivity, selectivity, and the sample matrix. Below is a summary of performance data for common analytical approaches.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| HPLC with UV Detection | 5 µg/mL - 100 µg/mL[1] | 0.15 mg/kg (in textile)[1] | Not Specified | Textile[1] |
| 10.0 ng/g - 100.0 ng/g[2] | 4.0-5.0 ng/g (in blood)[2] | Not Specified | Whole Blood[2] | |
| 1.5 ppb - 11.5 ppb (for C10-C13 LAS)[3] | 1.5 ppb (for C10 LAS)[3] | Not Specified | Water[3] | |
| 10 ppm - 1000 ppm | 10 ppm | Not Specified | Water[4] | |
| HPLC with Fluorescence Detection (FLD) | 5 µg/mL - 100 µg/mL[5] | 5 µg/kg (dry matter)[5] | 25 µg/kg (dry matter)[5] | Carrot Samples[5] |
| Spectrophotometry (Methylene Blue) | 0 - 6.0 ppm (for SDS)[6] | Not Specified | Not Specified | Wastewater[6] |
| 0 - 2.5 mg/L | 0.22 mg/L[7] | 0.73 mg/L[7] | Water | |
| Two-Phase Titration | Not linear, requires determination for each sample[8] | Not Applicable | 29 mg L−1 | Surfactant Industry Process Control[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for the most common techniques used for the analysis of Sodium C10-16 alkylbenzenesulfonate.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the separation and quantification of different homologues of linear alkylbenzene sulfonates.
1. Sample Preparation:
-
Water Samples: Direct injection may be possible for clean samples. For trace analysis, solid-phase extraction (SPE) is often employed for sample cleanup and concentration.
-
Textile Samples: Extraction is typically performed with methanol (B129727) in an ultrasonic bath at an elevated temperature (e.g., 75 °C for 30 minutes). The extract is then filtered before injection.[1]
-
Biological Samples (e.g., Blood): Solid-phase extraction is necessary to remove matrix interferences.[2]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used. For better separation of surfactant homologues, specialized columns like Acclaim Surfactant LC columns can be utilized.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing a salt, such as sodium perchlorate (B79767) or ammonium (B1175870) acetate, is typical.[2][3][4] A common mobile phase is a 60:40 (v/v) mixture of acetonitrile and water containing 1.2% (w/v) of sodium perchlorate.[2]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength where the benzene (B151609) ring of the alkylbenzenesulfonate absorbs, commonly around 225 nm or 280 nm.[1][10]
-
Temperature: The column is often maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.[1]
3. Calibration: A series of standard solutions of Sodium C10-16 alkylbenzenesulfonate of known concentrations are prepared and injected to construct a calibration curve by plotting the peak area against the concentration.
Spectrophotometric Method (Methylene Blue Active Substances - MBAS)
This method is a simpler and more rapid technique for the determination of total anionic surfactants.
1. Principle: Anionic surfactants, such as Sodium C10-16 alkylbenzenesulfonate, form a blue-colored complex with the cationic dye methylene (B1212753) blue. This complex is extractable into an organic solvent like chloroform (B151607), and the intensity of the color in the organic phase is proportional to the concentration of the anionic surfactant.
2. Procedure:
-
A known volume of the sample is placed in a separation funnel.
-
Methylene blue solution and chloroform are added.
-
The funnel is shaken to facilitate the formation and extraction of the complex into the chloroform layer.
-
The chloroform layer is collected, and its absorbance is measured using a spectrophotometer at a wavelength of approximately 650 nm.[7]
3. Calibration: A calibration curve is prepared using standard solutions of a known anionic surfactant (e.g., sodium dodecyl sulfate) and plotting absorbance against concentration.[6]
Logical Workflow for Method Selection
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates a logical workflow for choosing a suitable method for the analysis of Sodium C10-16 alkylbenzenesulfonate.
Caption: Method Selection Workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ovid.com [ovid.com]
- 3. Determination of linear alkylbenzene sulfonates in water samples by liquid chromatography-UV detection and confirmation by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trace Determination of Linear Alkylbenzene Sulfonates: Application in Artificially Polluted Soil—Carrots System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. aulasvirtuales.udistrital.edu.co [aulasvirtuales.udistrital.edu.co]
- 8. metrohm.com [metrohm.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Cross-validation of different analytical techniques for measuring Sodium (C10-16)alkylbenzenesulfonate.
A Comparative Guide to Analytical Techniques for Sodium (C10-16) Alkylbenzenesulfonate Quantification
This guide provides a detailed comparison of common analytical techniques for the quantitative analysis of Sodium (C10-16) alkylbenzenesulfonate (LAS). LAS are a major class of anionic surfactants used in detergents and cleaning products.[1][2] Due to their widespread use, accurate and reliable quantification in various matrices is crucial for researchers, scientists, and drug development professionals. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and direct UV-Vis Spectrophotometry, presenting their performance data for objective comparison.
The chemical structure of LAS consists of a sulfonated aromatic ring and a linear alkyl chain, with commercial products typically being a mixture of homologues (C10 to C14) and phenyl positional isomers.[2][3] This inherent complexity presents a challenge for analytical methods, making the choice of technique critical for achieving desired specificity and sensitivity.
Cross-Validation of Analytical Methods
Cross-validation in this context refers to the process of assuring that different analytical methods yield comparable and reliable results for the same analyte.[4] It is a cornerstone for method development and validation, ensuring the robustness of analytical data.[5] The workflow involves analyzing the same set of samples using different techniques and comparing key performance metrics.
Caption: Logical workflow for the cross-validation of different analytical techniques for LAS analysis.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance data for the three analytical techniques discussed. The values are compiled from various studies and represent typical performance characteristics.
| Parameter | HPLC with UV/MS Detection | Potentiometric Titration | UV-Vis Spectrophotometry (Direct) |
| Principle | Chromatographic separation followed by UV absorbance or mass detection.[6][7] | Precipitation titration with a cationic surfactant titrant.[1][8] | Measurement of UV light absorbance by the benzene (B151609) ring.[9][10] |
| Specificity | High (can separate homologues and isomers).[11][12] | Moderate (measures total anionic surfactant content).[13] | Low (prone to interference from other UV-absorbing compounds). |
| Limit of Detection (LOD) | 4.0-5.0 ng/g (in blood)[12]; 10 ppm (in water)[14] | Dependent on sample concentration, typically in the mg range. | Dependent on matrix, generally higher than HPLC. |
| Limit of Quantitation (LOQ) | ~25 ppm (in water)[14] | Not typically reported, higher than LOD. | Not typically reported, higher than LOD. |
| Linearity (r²) | >0.999[11] | N/A (Endpoint determination) | Typically >0.99 for calibration curve.[15] |
| Accuracy (Recovery %) | 76 - 107%[12]; ~100%[7] | 98 - 102%[13] | Highly matrix-dependent. |
| Precision (RSD %) | Typically < 5% | Absolute standard deviations of 0.2-0.8 mmol/100g reported.[13] | Typically < 5% under ideal conditions. |
| Analysis Time | 15-30 minutes per sample.[12] | 10-20 minutes per sample.[1] | < 5 minutes per sample. |
| Instrumentation Cost | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for separating and quantifying the different homologues of LAS.[16] This protocol is based on methods developed for the analysis of LAS in various matrices.[12][14]
Caption: Experimental workflow for the analysis of LAS by HPLC-UV.
Methodology:
-
Sample Preparation:
-
Instrumentation:
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and UV detector.
-
Column: A reverse-phase column such as a Wakopak WS AS-Aqua (4.6 x 250 mm) or a Thermo Hypersil Sax (250 x 4.6mm, 5μm) is suitable.[12][14]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water (e.g., 40:60 or 60:40 v/v) containing a salt like sodium perchlorate (B79767) (0.05 M to 1.2% w/v) is commonly used.[12][14]
-
Detection: UV detector set at a wavelength of 228 nm or 280 nm.[12][14]
-
-
Calibration:
-
Prepare a series of standard solutions of LAS of known concentrations.
-
Inject the standards and generate a calibration curve by plotting the peak area against concentration.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify and integrate the peaks corresponding to the LAS homologues.
-
Calculate the concentration of LAS in the sample using the calibration curve.
-
Potentiometric Titration
Potentiometric two-phase titration is a universal and cost-effective method for determining the total content of anionic surfactants.[8][13] It is less specific than HPLC but offers a rapid and reliable alternative.[8]
Methodology:
-
Sample Preparation:
-
Accurately weigh a homogenized sample and dissolve it in distilled water.
-
For determining only the LAS content (and not soaps), adjust the pH of the solution to 2.0-3.0 with an acid like HCl.[1][13]
-
Add a solvent mixture, such as methyl isobutyl ketone (MIBK) and ethanol (B145695) (1:1 volume ratio), to facilitate the two-phase system.[13]
-
-
Instrumentation:
-
Reagents:
-
Titrant: A standardized cationic surfactant solution, typically 0.004 M or 0.005 M Hyamine® 1622 or Cetylpyridinium chloride.[1][13]
-
Standard: Sodium dodecyl sulfate (B86663) (SDS) for titrant standardization.[18]
-
-
Titration Procedure:
-
Immerse the electrode and the titrant dispensing tip into the prepared sample solution.
-
Start the titration. The cationic titrant forms a precipitate with the anionic LAS.[8]
-
The titrator records the potential (mV) as a function of the titrant volume added. The endpoint is the point of maximum inflection on the titration curve, which is determined automatically by the titrator software.
-
-
Calculation:
-
The concentration of the anionic surfactant is calculated based on the volume of titrant consumed to reach the equivalence point.
-
UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry is a simple and rapid method but is non-specific. It relies on the UV absorbance of the benzene ring in the LAS molecule.[9] This method is best suited for simple, well-defined systems where interfering substances are known to be absent.
Methodology:
-
Sample Preparation:
-
Dissolve the LAS sample in a suitable solvent (e.g., deionized water or methanol) to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution for the calibration curve.
-
-
Instrumentation:
-
Procedure:
-
Scan a solution of LAS across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax), which is typically around 225-230 nm.
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank and each standard solution.
-
-
Calibration and Analysis:
-
According to the Beer-Lambert Law, absorbance is directly proportional to concentration.[10][15]
-
Create a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Measure the absorbance of the unknown sample (diluted to be within the linear range of the curve).
-
Determine the concentration of the unknown sample from the calibration curve.
-
References
- 1. xylemanalytics.com [xylemanalytics.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Sodium (C10-16)alkylbenzenesulfonate | 68081-81-2 | Benchchem [benchchem.com]
- 4. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
- 5. medium.com [medium.com]
- 6. scribd.com [scribd.com]
- 7. shimadzu.com [shimadzu.com]
- 8. mt.com [mt.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ovid.com [ovid.com]
- 13. metrohm.com [metrohm.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 17. researchgate.net [researchgate.net]
- 18. metrohm.com [metrohm.com]
- 19. microbenotes.com [microbenotes.com]
A Comparative Performance Analysis: Sodium C10-16 Alkylbenzenesulfonate vs. Novel Bio-based Surfactants
For Researchers, Scientists, and Drug Development Professionals
The surfactant landscape is undergoing a significant transformation, driven by the dual demands for high-performance cleaning agents and environmentally sustainable ingredients. For decades, Sodium C10-16 alkylbenzenesulfonate, a linear alkylbenzene sulfonate (LAS), has been the workhorse anionic surfactant in the detergent industry due to its cost-effectiveness and robust cleaning capabilities.[1][2] However, the growing emphasis on renewable resources and biodegradability has spurred the development of novel bio-based surfactants.[3][4] This guide provides an objective comparison of the performance of LAS with prominent classes of novel bio-based surfactants, including Methyl Ester Sulfonates (MES), Alkyl Polyglycosides (APGs), Sophorolipids, and Rhamnolipids, supported by experimental data.
Data Presentation: A Side-by-Side Look at Performance Metrics
The efficacy of a surfactant is determined by several key performance indicators. Below is a summary of these metrics for LAS and its bio-based alternatives, compiled from various scientific studies and technical sources.
| Performance Parameter | Sodium C10-16 Alkylbenzenesulfonate (LAS) | Methyl Ester Sulfonate (MES) | Alkyl Polyglycoside (APG) | Sophorolipids | Rhamnolipids |
| Critical Micelle Concentration (CMC) | ~1.6 mM[5] | Data not available | ~0.37 mM (C12-14)[6] | 0.5% - 1.0% (w/v)[7] | 50-60 mg/L[8] |
| Surface Tension at CMC (mN/m) | ~34 mN/m[5] | Data not available | ~27.2 mN/m (C12-14) | 32.1 - 40.89 mN/m[7][9] | 25.5 - 28.1 mN/m[8][10] |
| Foaming Ability | High foaming power[11] | Lower foaming power than LAS, but equivalent foam stability[11] | Excellent foaming, especially C10 chain length[12] | Low foaming profile[9] | Excellent foaming properties[13] |
| Detergency | Good, but performance can be affected by water hardness[1] | Excellent, especially in hard water; superior to LAS[1][2] | High detergency[14] | Good, can enhance the performance of conventional detergents[15][16] | Efficiently cleans oily sludge[8] |
| Hard Water Tolerance | Moderate; performance decreases in hard water[1] | Excellent; relatively insensitive to water hardness[1] | High tolerance to hard water[17] | Good stability in hard water[7] | Halo-tolerant[8] |
| Biodegradability | Readily biodegradable, but slower than some bio-surfactants[18] | Readily and rapidly biodegradable; faster than LAS[2][19] | Readily biodegradable[12] | Readily biodegradable[20] | Readily biodegradable[7] |
| Origin | Petrochemical[18] | Renewable (e.g., Palm Oil)[19] | Renewable (e.g., Glucose, Fatty Alcohols)[12] | Renewable (Microbial Fermentation)[20] | Renewable (Microbial Fermentation)[8] |
Experimental Protocols: Methodologies for Key Performance Evaluation
The data presented above is derived from standardized experimental protocols. Below are detailed methodologies for the key experiments cited.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and the surface tension at the CMC are fundamental parameters indicating a surfactant's efficiency and effectiveness. The most common method for their determination is by measuring the surface tension of a series of surfactant solutions of varying concentrations.
-
Apparatus: Tensiometer (using the Du Noüy ring or Wilhelmy plate method), precision balance, volumetric flasks, magnetic stirrer.
-
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point at which the surface tension curve shows a sharp break. The surface tension value at this concentration and beyond is taken as the surface tension at the CMC.[21]
-
Evaluation of Foaming Ability (Ross-Miles Method)
This method assesses the volume and stability of the foam generated by a surfactant solution.
-
Apparatus: Ross-Miles foam apparatus (a jacketed glass tube with a specified height and diameter, and a pipette), stopwatch.
-
Procedure:
-
Prepare a standard concentration of the surfactant solution in water of a specified hardness.
-
Pour a specific volume of the surfactant solution into the bottom of the jacketed tube.
-
Pipette a specified volume of the same solution into the pipette and allow it to fall from a set height into the solution in the tube, generating foam.
-
Immediately measure the initial height of the foam column.
-
Measure the foam height again after a specified time (e.g., 5 minutes) to assess foam stability.[11]
-
Detergency Performance Test
This test evaluates the ability of a surfactant formulation to remove soil from a fabric.
-
Apparatus: Launder-Ometer or Tergotometer, spectrophotometer or colorimeter, standardized soiled fabric swatches (e.g., with oil, coffee, or turmeric stains).[15]
-
Procedure:
-
Measure the reflectance of the unwashed soiled fabric swatches using a spectrophotometer.
-
Prepare detergent solutions containing the surfactant to be tested at a specific concentration in water of a certain hardness.
-
Place the soiled fabric swatches in the Launder-Ometer or Tergotometer canisters with the detergent solution and wash under controlled conditions (temperature, time, agitation).
-
After washing, rinse the fabric swatches thoroughly with deionized water and air-dry them.
-
Measure the reflectance of the washed fabric swatches.
-
The detergency (as % soil removal) is calculated using the reflectance values of the soiled, washed, and original unsoiled fabrics.[22]
-
Biodegradability Test (OECD 301B: CO₂ Evolution Test)
This test determines the ready biodegradability of a substance by aerobic microorganisms.
-
Apparatus: Biometer flasks or a respirometer, source of aerobic inoculum (e.g., activated sludge), mineral medium.
-
Procedure:
-
A known concentration of the surfactant is added to a mineral medium as the sole source of organic carbon.
-
The medium is inoculated with a small amount of aerobic microorganisms.
-
The test vessels are incubated in the dark at a constant temperature for 28 days.
-
The amount of CO₂ evolved from the biodegradation of the surfactant is measured at regular intervals and compared to the theoretical maximum amount of CO₂ that can be produced from the amount of surfactant added.
-
A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[2][19]
-
Visualizing the Comparison and Workflow
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Experimental workflow for comparative surfactant performance evaluation.
Caption: Logical comparison of LAS and bio-based surfactants.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance of Palm-Based C16/18 Methyl Ester Sulphonate (MES) in Liquid Detergent Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Deciphering supramolecular arrangements, micellization patterns, and antimicrobial potential of bacterial rhamnolipids under extreme treatments of temperature and electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of surfactant vs. sophorolipid biosurfactant. [wisdomlib.org]
- 8. Comparative studies on the structural composition, surface/interface activity and application potential of rhamnolipids produced by Pseudomonas aeruginosa using hydrophobic or hydrophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. APG 0810 /1214 /0814 - Green-Mountain Chem [green-mountainchem.com]
- 13. Foaming of rhamnolipids fermentation: impact factors and fermentation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. specialchem.com [specialchem.com]
- 15. Jatropha Oil Derived Sophorolipids: Production and Characterization as Laundry Detergent Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP3686265A1 - Detergent composition with sophorolipids - Google Patents [patents.google.com]
- 17. chemagent.su [chemagent.su]
- 18. idosi.org [idosi.org]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. Palm-Free Biosurfactant for Gentle Cleaning - SOPHOROLIPIDS [wheatoleo.com]
- 21. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 22. mdpi.com [mdpi.com]
A critical review of the environmental safety profiles: Sodium (C10-16)alkylbenzenesulfonate vs. alternative surfactants.
A Critical Review of Environmental Safety Profiles: Sodium (C10-16)alkylbenzenesulfonate vs. Alternative Surfactants
Introduction
Surfactants are integral components in a vast array of industrial and consumer products, from detergents and personal care items to pharmaceuticals and agricultural formulations. Their widespread use results in their eventual release into the environment, necessitating a thorough evaluation of their environmental safety profiles. This guide provides a critical comparison of the environmental fate and ecotoxicity of this compound (LAS), a workhorse anionic surfactant, with several classes of alternative surfactants: Alcohol Ethoxylates (AE), Alkyl Polyglucosides (APG), and Methyl Ester Sulfonates (MES). This analysis is intended for researchers, scientists, and drug development professionals to inform the selection of surfactants with favorable environmental characteristics.
Environmental Fate and Profiles of Surfactants
This compound (LAS)
Linear alkylbenzene sulfonates (LAS) are anionic surfactants that have been in commercial use for decades.[1] They are known for their cost-effectiveness and high performance.
-
Biodegradability: LAS is considered readily biodegradable under aerobic conditions.[2] However, its degradation is significantly slower under anaerobic conditions.[3] The presence of the aromatic ring in LAS can prolong the biodegradation process compared to some alternatives.[4]
-
Aquatic Toxicity: LAS exhibits moderate toxicity to aquatic organisms.[5] It can cause biochemical, physiological, and pathological impacts on aquatic life.[1] The toxicity is influenced by the length of the alkyl chain.
-
Bioaccumulation: LAS has a low potential for bioaccumulation in organisms.[5]
Alternative Surfactants: A Comparative Overview
Alcohol Ethoxylates (AE)
AEs are non-ionic surfactants produced from the reaction of fatty alcohols with ethylene (B1197577) oxide.[6]
-
Biodegradability: AEs are readily biodegradable, and this property is a key reason for their increasing use as a greener alternative to other surfactants.[7] Branched AEs have also been shown to have a high level of biodegradability.[8]
-
Aquatic Toxicity: While AEs can be toxic to aquatic organisms, their high biodegradability means they are unlikely to persist in the environment, thus reducing the risk of chronic exposure.[7] The toxicity of AEs is generally comparable to or less than that of linear AEs.[8]
-
Bioaccumulation: AEs do not bioaccumulate in the food chain.[7]
Alkyl Polyglucosides (APG)
APGs are non-ionic surfactants synthesized from renewable resources like fatty acids and sugars.[9]
-
Biodegradability: APGs are known for their excellent and rapid biodegradability under both aerobic and anaerobic conditions.[10][11]
-
Aquatic Toxicity: APGs are considered to have good ecotoxicity profiles, with LC50 values for fish, daphnia, and algae typically in the range of 1 to 10 mg/L.[10] Due to their rapid degradation, they are considered safe for the aquatic environment.[11]
-
Bioaccumulation: APGs do not bioaccumulate.[11]
Methyl Ester Sulfonates (MES)
MES are anionic surfactants derived from natural fats and oils, such as palm oil.[12]
-
Biodegradability: MES are readily biodegradable, with some studies showing they degrade faster than LAS.[4][12] However, under anaerobic conditions, they may not be fully mineralized.[13] The biodegradability of MES is influenced by the carbon chain length, with longer chains showing lower biodegradability.[12]
-
Aquatic Toxicity: The toxicity of MES to aquatic organisms is comparable to that of LAS.[12] The ecotoxicity increases with the length of the carbon chain.[4]
-
Bioaccumulation: Information on the bioaccumulation potential of MES is less readily available in the provided search results, but as they are readily biodegradable, the potential is expected to be low.
Data Presentation
The following tables summarize the quantitative data on the environmental safety profiles of the discussed surfactants.
Table 1: Biodegradability of Surfactants
| Surfactant | Type | Aerobic Biodegradability | Anaerobic Biodegradability | Key Notes |
| This compound (LAS) | Anionic | Readily biodegradable[2] | Poor to limited[3] | Aromatic structure can slow degradation compared to linear alternatives.[4] |
| Alcohol Ethoxylates (AE) | Non-ionic | Readily biodegradable[7] | Generally good | Branched AEs also show high biodegradability.[8] |
| Alkyl Polyglucosides (APG) | Non-ionic | Readily biodegradable[9][10] | Good[10] | Derived from renewable resources.[9] |
| Methyl Ester Sulfonates (MES) | Anionic | Readily biodegradable[4][12] | Limited mineralization[13] | Longer carbon chains decrease the rate of biodegradation.[12] |
Table 2: Aquatic Toxicity of Surfactants
| Surfactant | Fish (LC50) | Daphnia (EC50) | Algae (EC50) |
| This compound (LAS) | Moderate toxicity[5] | Moderate toxicity[5] | Moderate toxicity[5] |
| Alcohol Ethoxylates (AE) | Toxic, but rapidly degrades[7] | Toxic, but rapidly degrades[7] | Toxic, but rapidly degrades[7] |
| Alkyl Polyglucosides (APG) (C12-14) | 3 mg/L[10] | 7 mg/L[10] | 6 mg/L[10] |
| Methyl Ester Sulfonates (MES) | Comparable to LAS[12] | - | >100 mg/L (C14), >10 mg/L (C16)[4] |
Table 3: Bioaccumulation Potential of Surfactants
| Surfactant | Bioaccumulation Potential |
| This compound (LAS) | Low[5] |
| Alcohol Ethoxylates (AE) | Does not bioaccumulate[7] |
| Alkyl Polyglucosides (APG) | Does not bioaccumulate[11] |
| Methyl Ester Sulfonates (MES) | Expected to be low due to ready biodegradability |
Experimental Protocols
The environmental safety data presented in this guide are typically generated using standardized test guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).
OECD 301: Ready Biodegradability
This guideline provides six methods to screen chemicals for ready biodegradability in an aerobic aqueous medium.[14][15] The test generally runs for 28 days.[14] Degradation is monitored by measuring parameters like Dissolved Organic Carbon (DOC), CO2 production, or oxygen uptake.[14] For a substance to be classified as "readily biodegradable," it must achieve pass levels (e.g., ≥70% DOC removal or ≥60% of theoretical oxygen demand) within a 10-day window during the 28-day test period.[14][16]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[17] Exponentially growing cultures are exposed to the test substance for typically 72 hours.[17] The inhibition of growth is measured by changes in cell density over time and compared to a control group to determine the ECx values (e.g., EC50, the concentration causing a 50% effect).[18][19]
OECD 202: Daphnia sp. Acute Immobilisation Test
This guideline evaluates the acute toxicity of substances to daphnids (water fleas).[20] Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[20][21] The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[22] The results are used to calculate the EC50 at 48 hours.[20]
OECD 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish.[23] Fish are exposed to the test substance for 96 hours, and mortalities are recorded at 24, 48, 72, and 96 hours.[23][24] The data are used to calculate the LC50, the concentration that is lethal to 50% of the test fish.[25][26]
Mandatory Visualization
Caption: Classification of the discussed surfactants.
Caption: Workflow for the OECD 201 Alga Growth Inhibition Test.
Caption: Generalized pathway for the environmental fate of surfactants.
Conclusion
The selection of a surfactant involves a trade-off between performance, cost, and environmental impact. While this compound (LAS) remains a widely used and effective surfactant, its slower anaerobic biodegradation and moderate aquatic toxicity are notable environmental considerations.
The alternative surfactants reviewed here generally present more favorable environmental profiles:
-
Alcohol Ethoxylates (AE) offer a good balance of performance and environmental safety, with ready biodegradability being a key advantage.
-
Alkyl Polyglucosides (APG) stand out for their excellent biodegradability under both aerobic and anaerobic conditions and their derivation from renewable resources, making them a very "green" option.
-
Methyl Ester Sulfonates (MES) , also derived from natural sources, show rapid biodegradation, often faster than LAS, although their anaerobic degradation may be limited.
For researchers, scientists, and professionals in drug development, considering these alternatives can lead to the formulation of products with improved environmental sustainability. The choice of surfactant should be guided by a holistic assessment of its lifecycle, from raw material sourcing to its ultimate fate in the environment. Future research should focus on developing novel surfactants with even lower toxicity, complete biodegradability under all relevant environmental conditions, and sourcing from sustainable feedstocks.
References
- 1. Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemical.kao.com [chemical.kao.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. santos.com [santos.com]
- 6. erasm.org [erasm.org]
- 7. chemical.kao.com [chemical.kao.com]
- 8. exxonmobilchemical.com [exxonmobilchemical.com]
- 9. Fate of Alkyl Polyglucosides in the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Environmental Assessment of Alkyl Polyglucoside - Coating Additives Manufacturer | IRO Coating Additive Ltd [irocoatingadditive.com]
- 11. chemical.kao.com [chemical.kao.com]
- 12. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 13. Biodegradability and toxicity of sulphonate-based surfactants in aerobic and anaerobic aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. oecd.org [oecd.org]
- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 19. eurofins.com.au [eurofins.com.au]
- 20. oecd.org [oecd.org]
- 21. MPG.eBooks - Description: Test No. 202: Daphnia sp. Acute Immobilisation Test [ebooks.mpdl.mpg.de]
- 22. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 23. oecd.org [oecd.org]
- 24. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 25. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 26. eurofins.com.au [eurofins.com.au]
Inter-laboratory comparison of Sodium (C10-16)alkylbenzenesulfonate quantification methods.
A Comparative Guide to Quantification Methods for Sodium (C10-16) Alkylbenzenesulfonate
This guide provides a detailed comparison of common analytical methods for the quantification of Sodium (C10-16) alkylbenzenesulfonate (LAS), a widely used anionic surfactant. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into the performance and application of various techniques.
Introduction to LAS Analysis
Sodium (C10-16) alkylbenzenesulfonate is a complex mixture of homologues and isomers, which presents a challenge for analytical quantification.[1] The most prevalent analytical techniques involve chromatographic separations to distinguish between these different forms.[1] The choice of method often depends on the sample matrix, required sensitivity, and the specific goals of the analysis. This guide focuses on High-Performance Liquid Chromatography (HPLC) with various detection methods, as it is the most commonly employed technique for LAS determination.[1]
Quantitative Performance Comparison
The following table summarizes the quantitative performance of different HPLC-based methods for the determination of LAS, based on data from various studies. This allows for a direct comparison of key analytical parameters such as linearity, limit of detection (LOD), and recovery rates.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Recovery (%) | Sample Matrix | Reference |
| HPLC-Fluorescence Detection (FLD) | 5 - 100 µg/mL | > 0.990 | 5 µg/kg (dry matter) | > 90 | Carrots | [1] |
| HPLC-UV | 5 - 100 µg/mL | > 0.9991 | 0.15 mg/kg | 101.3 - 109.3 | Textiles | [2] |
| LC-ESI-MS | 0.2 - 10 µg/L | Not Specified | 10 ng/L - 1.5 µg/L | 77 - 93 | Wastewater | [3] |
| LC-ESI-MS | 0.2 - 100 µg/L | Not Specified | 0.4 - 120 µg/kg | 58 - 90 | Sewage Sludge | [3] |
| HPLC-UV (Anion Exchange) | Not Specified | Not Specified | 10 ppm | Not Specified | Water | [4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods reported in the scientific literature.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is highly sensitive and suitable for trace determination of LAS in complex environmental samples.[1]
-
Sample Preparation (Carrot Matrix):
-
HPLC-FLD Conditions:
-
Column: Inertsil ODS3 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile (B52724)/water gradient.
-
Flow Rate: 1.5 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Fluorescence Detection: Excitation at 225 nm, Emission at 305 nm.[1]
-
-
Quantification:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely accessible method for the quantification of LAS in various matrices, including textiles and water.[2][4]
-
Sample Preparation (Textile Matrix):
-
Cut textile samples into small pieces (e.g., 5 x 5 mm).[2]
-
Accurately weigh 0.25 g of the sample into a container and add 5 mL of methanol (B129727).[2]
-
Seal the container and place it in an ultrasonic bath for 30 minutes at 75 °C.[2]
-
After cooling, filter the extract using a 0.22 µm nylon membrane filter.[2]
-
The filtrate can be optionally diluted with methanol before analysis.[2]
-
-
HPLC-UV Conditions:
-
Quantification:
Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
This method offers high selectivity and sensitivity, enabling the unequivocal identification and quantification of LAS homologues and their degradation products.[3]
-
Sample Preparation (Wastewater and Sludge):
-
Isolate LAS from the sample matrix using solid-phase extraction (SPE) with a polymeric phase like Isolute ENV.[3]
-
Elute the analytes and prepare the final extract for LC-MS analysis.
-
-
LC-ESI-MS Conditions:
-
Chromatography: Liquid chromatography is used for the separation of LAS homologues.
-
Mass Spectrometry: Electrospray ionization in negative mode (ESI-).
-
Detection: Monitor the ion at m/z 183 and the base peak corresponding to the [M-H]⁻ ion for unequivocal identification of C10-C13 LAS.[3]
-
-
Quantification:
-
Calibration is performed using external standards. The linear range for wastewater is typically 0.2 to 10 µg/L, and for sewage sludge, it is 0.2 to 100 µg/L.[3]
-
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the workflow of an inter-laboratory comparison study and the logical relationship between key analytical method validation parameters.
References
- 1. Trace Determination of Linear Alkylbenzene Sulfonates: Application in Artificially Polluted Soil—Carrots System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sodium (C10-16)alkylbenzenesulfonate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Sodium (C10-16)alkylbenzenesulfonate, a common anionic surfactant, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this chemical in a laboratory setting. Adherence to these procedures is vital to minimize environmental impact and comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS). This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage[1][2].
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye protection, such as safety glasses or a face shield.
In case of exposure:
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1][2].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1][2].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[1][2].
-
Ingestion: Rinse mouth. If you feel unwell, get medical help[1].
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its concentration and whether it is contaminated with other hazardous materials. Waste material must be disposed of in accordance with national and local regulations[3].
Quantitative Disposal Considerations
While specific concentration limits for drain disposal of this compound in a laboratory setting are not universally established and can vary by municipality, some general guidelines for aqueous waste disposal exist. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office to confirm local regulations.
| Parameter | Guideline | Citation |
| pH Range for Drain Disposal | 5.5 - 9.5 | [4] |
| General Quantity Limit for Drain Disposal | A few hundred grams or milliliters or less per day | [5] |
| Dilution | Flush with at least 100-fold excess of water | [5] |
| Anionic Surfactant Limit in Effluent (Brazil) | 2.0 mg/L for discharge into surface waters | [6] |
Note: Intentional dilution of hazardous waste to meet disposal criteria is illegal[7].
Experimental Protocol: Laboratory-Scale Neutralization of Acidic Waste
For waste solutions containing acidic residues of alkylbenzenesulfonic acid, neutralization is a key step before disposal. The following protocol is a general guideline for laboratory-scale neutralization.
Materials:
-
Waste solution containing this compound (acidic)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) or Sodium Carbonate (Na₂CO₃)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE (gloves, eye protection, lab coat)
-
Ice bath (optional, for controlling exothermic reactions)
Procedure:
-
Preparation: Place the container with the acidic waste solution on a stir plate in a well-ventilated fume hood. If a significant amount of concentrated acid is present, consider placing the container in an ice bath to manage any heat generated during neutralization.
-
Stirring: Add a stir bar to the waste solution and begin stirring.
-
Neutralization: Slowly add the sodium hydroxide solution or sodium carbonate dropwise to the stirring waste solution.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Endpoint: Continue adding the neutralizing agent until the pH of the solution is within the acceptable range for drain disposal as determined by your local regulations (typically between 5.5 and 9.5)[4].
-
Disposal: Once the pH is stable within the acceptable range and the solution does not contain other hazardous materials, it may be permissible for drain disposal, followed by flushing with a large volume of water. Always confirm this with your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. cleaninginstitute.org [cleaninginstitute.org]
- 3. benchchem.com [benchchem.com]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. chem.metu.edu.tr [chem.metu.edu.tr]
- 6. Anionic surfactants monitoring in healthcare facilities — a case of Belo Horizonte City, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dypatilunikop.org [dypatilunikop.org]
Personal protective equipment for handling Sodium (C10-16)alkylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Sodium (C10-16)alkylbenzenesulfonate, ensuring the well-being of laboratory personnel and compliance with safety standards.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards. It is harmful if swallowed, can cause skin irritation, and is associated with a risk of serious eye damage.[1][2][3] Additionally, it may lead to respiratory irritation.[1][3] Adherence to proper PPE protocols is critical to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side-shields or Goggles/Face shield | Must conform to EN166 (EU) or NIOSH (US) standards.[1] Tightly fitting safety goggles are recommended.[3] |
| Skin | Chemical-resistant gloves and Impervious clothing | Rubber gloves are a suitable option.[2] The type of protective equipment should be selected based on the concentration and amount of the substance being used.[1] |
| Respiratory | Full-face respirator | Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Use in well-ventilated areas is advised.[1][4] |
| General | Standard laboratory coat and closed-toe shoes | --- |
II. Step-by-Step Operational Plan for Safe Handling
The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.
III. Immediate First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Procedures
| Exposure Route | First Aid Action |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do.[1][4] Continue rinsing and seek immediate medical attention.[4][5] |
| Skin Contact | Take off contaminated clothing immediately.[3] Wash the affected area with plenty of water.[1][3] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][3] If feeling unwell, call a POISON CENTER or doctor.[1] If not breathing, give artificial respiration.[4][5] |
| Ingestion | Rinse mouth.[1] Call a POISON CENTER or doctor if you feel unwell.[1] Do NOT induce vomiting.[4][5] |
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
A. Chemical Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]
-
Do not flush into surface water or sanitary sewer systems.[4]
B. Contaminated PPE Disposal:
-
Contaminated clothing should be removed and washed before reuse.[1][5]
-
Disposable items such as gloves should be placed in a suitable, closed container for disposal.[4]
C. Spill Cleanup:
-
In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[5]
-
Ensure adequate ventilation during cleanup.[5]
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
